molecular formula C15H14N2O2 B186060 2-Benzyl-5-nitroisoindoline CAS No. 127168-68-7

2-Benzyl-5-nitroisoindoline

Cat. No.: B186060
CAS No.: 127168-68-7
M. Wt: 254.28 g/mol
InChI Key: YOSBGQUETRDJDU-UHFFFAOYSA-N
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Description

2-Benzyl-5-nitroisoindoline is a chemical compound with the molecular formula C 15 H 14 N 2 O 2 and a molecular weight of 254.28 g/mol . Its CAS registry number is 127168-68-7 . This compound is characterized by a benzyl group attached to a 5-nitroisoindoline core structure. From a physico-chemical perspective, it has a calculated density of approximately 1.273 g/cm³ and a high boiling point, estimated at 372.4°C at 760 mmHg . It also features a flash point near 179.0°C . The compound's structure, featuring a nitro-aromatic group, suggests potential as a versatile intermediate or building block in organic synthesis and medicinal chemistry research. It may be of particular interest in the development of novel pharmaceutical compounds and for the study of structure-activity relationships. Researchers value this compound for its potential application in constructing more complex nitrogen-containing heterocycles. Handling and Safety: This chemical requires careful handling. Safety data indicates it may be harmful if swallowed and may cause skin and eye irritation . Researchers should consult the relevant safety data sheet for comprehensive hazard and handling information prior to use. Storage: To maintain stability and purity, it is recommended to store this product sealed in a dry environment at a cool temperature of 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-benzyl-5-nitro-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSBGQUETRDJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476841
Record name 2-BENZYL-5-NITROISOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-68-7
Record name 2-BENZYL-5-NITROISOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-Benzyl-5-nitroisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyl-5-nitroisoindoline

Abstract

This technical guide provides a comprehensive methodology for the synthesis and detailed characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Isoindoline derivatives have been noted for their potential neuroprotective effects, making their synthesis and functionalization a key area of research for drug development professionals.[1][2] This document outlines a robust, two-step synthetic pathway commencing from 4-nitrophthalimide. It delves into the critical N-alkylation to form the intermediate, this compound-1,3-dione, followed by the selective reduction of the imide functionality. The causality behind experimental choices, particularly in achieving selective reduction in the presence of a nitro group, is thoroughly explained. Each stage is accompanied by detailed, step-by-step protocols for synthesis, reaction monitoring, purification, and comprehensive characterization using modern analytical techniques, including NMR, IR, and Mass Spectrometry.

Strategic Approach: Retrosynthesis and Pathway Design

The synthesis of this compound is logically approached via a two-step sequence. The core isoindoline structure is pre-functionalized with the nitro group, which is commercially available in the form of 4-nitrophthalimide (also known as 5-nitroisoindoline-1,3-dione).[3][4] The synthetic strategy therefore involves:

  • N-Alkylation: Introduction of the benzyl group onto the nitrogen atom of the phthalimide ring system via a nucleophilic substitution reaction with benzyl bromide.

  • Selective Imide Reduction: Reduction of the two carbonyl groups of the phthalimide intermediate to methylene groups to form the target isoindoline, while critically preserving the nitro functionality.

This pathway is selected for its efficiency and reliance on well-established chemical transformations, allowing for a high degree of control and predictability.

G Target This compound (Target Molecule) Intermediate This compound-1,3-dione (Intermediate) Target->Intermediate Selective Imide Reduction (e.g., BH3·THF) Start 4-Nitrophthalimide (Starting Material) Intermediate->Start N-Alkylation (Benzyl Bromide, K2CO3) G cluster_0 Synthesis Workflow cluster_1 Start 1. Dissolve Starting Material (5-Nitroisoindoline-1,3-dione) in Acetonitrile Step1 2. Add K₂CO₃ and Benzyl Bromide Start->Step1 Step2 3. Reflux for 12-16h Step1->Step2 Step3 4. Monitor by TLC Step2->Step3 Step4 5. Work-up & Recrystallization Step3->Step4 Intermediate Intermediate: This compound-1,3-dione Step4->Intermediate Step5 6. Dissolve Intermediate in Anhydrous THF Intermediate->Step5 Step6 7. Add BH₃·THF at 0°C Step5->Step6 Step7 8. Reflux for 6-8h Step6->Step7 Step8 9. Monitor by TLC Step7->Step8 Step9 10. Quench, Work-up & Purify (Column Chromatography) Step8->Step9 Target Final Product: This compound Step9->Target G cluster_0 Structural Confirmation cluster_1 Purity & Composition Product This compound H_NMR ¹H NMR Product->H_NMR Proton Environment C_NMR ¹³C NMR Product->C_NMR Carbon Skeleton IR IR Spectroscopy Product->IR Functional Groups (-NO₂, C-H) MS Mass Spectrometry (HRMS) Product->MS Molecular Formula MP Melting Point Product->MP Purity EA Elemental Analysis Product->EA Empirical Formula

Sources

An In-Depth Technical Guide to 2-Benzyl-5-nitroisoindoline: Properties, Synthesis, and Biological Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-Benzyl-5-nitroisoindoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer predictive insights into its physicochemical properties, a plausible synthetic route, and an evaluation of its potential biological activity. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical grounding and practical, actionable protocols.

Introduction and Molecular Overview

This compound belongs to the isoindoline class of nitrogen-containing bicyclic compounds. The core isoindoline structure is a feature in various biologically active molecules. The introduction of a benzyl group at the 2-position and a nitro group at the 5-position of the isoindoline ring system is expected to significantly influence its chemical reactivity, physical properties, and biological interactions.

The benzyl group, a bulky, lipophilic moiety, can impact solubility and steric interactions with biological targets. The nitro group is a strong electron-withdrawing group, which will affect the electron density of the aromatic ring and the basicity of the isoindoline nitrogen. Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, often linked to their bioreduction pathways.[1][2]

Table 1: Core Molecular Identifiers for this compound

IdentifierValue
IUPAC Name 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole
CAS Number 127168-68-7
Molecular Formula C₁₅H₁₄N₂O₂
Molecular Weight 254.29 g/mol
Canonical SMILES C1=CC=C(C=C1)CN2CC3=CC(=C(C=C3)C2)[O-]
InChI Key YOSBGQUETRDJDU-UHFFFAOYSA-N

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data

PropertyPredicted Value/RangeRationale for Prediction
Melting Point (°C) 120 - 140The presence of the polar nitro group and the rigid bicyclic system would likely result in a higher melting point than N-benzylisoindoline. N-Benzylphthalimide has a melting point of 114-116 °C.
Boiling Point (°C) > 350High molecular weight and polarity suggest a high boiling point.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform)The lipophilic benzyl group and aromatic core suggest solubility in organic solvents, while the polar nitro group may impart slight aqueous solubility.[4][5]
LogP 2.5 - 3.5Estimated based on the contributions of the benzyl and nitro-aromatic fragments.
pKa (of protonated amine) 3.0 - 4.0The electron-withdrawing nitro group is expected to significantly decrease the basicity of the isoindoline nitrogen compared to unsubstituted isoindolines.

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from 5-nitrophthalimide. This approach involves the reduction of the imide functionality to the corresponding isoindoline, followed by N-alkylation with benzyl bromide.

Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Nitrophthalimide Step1 Step 1: Reduction of Imide Start->Step1 Intermediate 5-Nitroisoindoline (unstable, used in situ) Step1->Intermediate Formation of isoindoline Step2 Step 2: N-Alkylation Intermediate->Step2 Product This compound Step2->Product Final Product Formation Reagent1 Reducing Agent (e.g., NaBH₄/Lewis Acid or Catalytic Hydrogenation) Reagent1->Step1 Reagent2 Benzyl Bromide & Base (e.g., K₂CO₃) Reagent2->Step2

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Nitroisoindoline (In Situ)

  • Rationale: The reduction of the phthalimide group is a standard transformation. The use of a reducing agent like sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation, can achieve this. The resulting 5-nitroisoindoline is likely to be unstable and is therefore generated and used immediately in the next step without isolation.

  • Procedure:

    • To a solution of 5-nitrophthalimide (1 equivalent) in a suitable solvent (e.g., dry THF or dioxane), add a reducing agent. A common system is NaBH₄ (2-3 equivalents) followed by the slow addition of a Lewis acid like BF₃·OEt₂ (2-3 equivalents) at 0 °C.

    • Alternatively, catalytic hydrogenation over a palladium catalyst can be employed.

    • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, the reaction mixture containing the crude 5-nitroisoindoline is carefully worked up by quenching the excess reducing agent and then used directly in the subsequent step.

Step 2: N-Alkylation to form this compound

  • Rationale: The secondary amine of the in situ generated 5-nitroisoindoline can be readily alkylated using an appropriate electrophile, such as benzyl bromide. A non-nucleophilic base is required to scavenge the HBr byproduct.[6]

  • Procedure:

    • To the crude solution of 5-nitroisoindoline from Step 1, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or triethylamine (Et₃N, 2-3 equivalents).

    • Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

    • The reaction mixture is stirred at room temperature or gently heated (40-50 °C) to drive the reaction to completion. Progress is monitored by TLC.

    • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Predicted Spectral Data

Predictive analysis of the spectral data for this compound is crucial for its characterization.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic (Benzyl)7.20 - 7.40multiplet5H of the benzyl ring
Aromatic (Isoindoline)7.50 - 8.20multiplet3H of the nitro-substituted ring
Benzylic CH₂~ 3.80 - 4.00singlet2H of the -CH₂-Ph group
Isoindoline CH₂~ 4.20 - 4.40singlet4H of the isoindoline CH₂ groups
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic (Benzyl)127 - 1384 distinct signals
Aromatic (Isoindoline)120 - 1504 distinct signals (quaternary carbons will be less intense)
Benzylic CH₂~ 58 - 62-CH₂-Ph
Isoindoline CH₂~ 52 - 56Isoindoline CH₂ groups
  • Infrared (IR) Spectroscopy: Key predicted peaks include:

    • ~3050-3100 cm⁻¹ (Aromatic C-H stretch)

    • ~2850-2950 cm⁻¹ (Aliphatic C-H stretch)

    • ~1520 and ~1350 cm⁻¹ (Asymmetric and symmetric NO₂ stretch)

    • ~1600, 1495 cm⁻¹ (Aromatic C=C stretch)

Potential Biological Activity and Toxicological Profile

The biological activity of this compound has not been explicitly reported. However, its structural features suggest several avenues for investigation.

Rationale for Potential Bioactivity

Bioactivity_Rationale Molecule This compound Nitro_Group Nitroaromatic Moiety Molecule->Nitro_Group Isoindoline_Core Isoindoline Scaffold Molecule->Isoindoline_Core Benzyl_Group N-Benzyl Group Molecule->Benzyl_Group Bioactivity Potential Biological Activity Nitro_Group->Bioactivity Antimicrobial, Antiprotozoal (via bioreduction) [9] Isoindoline_Core->Bioactivity CNS activity, Enzyme inhibition Benzyl_Group->Bioactivity Modulates lipophilicity, Receptor interactions

Caption: Structural basis for the predicted biological activity.

  • Antimicrobial/Antiparasitic Activity: The presence of the nitroaromatic system is a key indicator for potential antimicrobial and antiparasitic properties. Many nitroaromatic drugs exert their effects through enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other macromolecules.[1][2]

  • Enzyme Inhibition: The rigid isoindoline scaffold can serve as a platform for designing enzyme inhibitors. The benzyl and nitro substituents can be tailored to interact with specific binding pockets.

  • Central Nervous System (CNS) Activity: Various isoindoline derivatives have been explored for their effects on the CNS.[6] Further investigation would be required to determine if this compound possesses any such activity.

Toxicological Considerations

The toxicological profile of this compound should be approached with caution, primarily due to the nitroaromatic moiety.

  • Mutagenicity and Carcinogenicity: Nitroaromatic compounds are often associated with mutagenic and carcinogenic effects.[1][7] These toxicities are generally linked to the metabolic activation of the nitro group to reactive intermediates that can form adducts with DNA.[8] Any research involving this compound should be conducted with appropriate safety measures.

  • General Toxicity: Nitroaromatic compounds can also exhibit toxicity through mechanisms such as oxidative stress.[9][10] The benzylamine substructure is generally of lower toxicity but can be an irritant.[11][12]

Conclusion and Future Directions

This compound is a compound for which there is a notable absence of direct experimental data in the public domain. This guide has provided a predictive overview of its physicochemical properties, a detailed hypothetical synthesis protocol, and an analysis of its potential biological activities and toxicological risks based on the chemistry of its constituent functional groups and related molecular structures.

Future research should focus on the following areas:

  • Chemical Synthesis and Characterization: The proposed synthesis should be performed, and the resulting compound fully characterized using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis) to confirm its structure and purity.

  • Determination of Physicochemical Properties: Experimental determination of the melting point, solubility, and LogP is essential for understanding its behavior in biological and chemical systems.

  • In Vitro Biological Screening: The compound should be screened against a panel of microbial and parasitic organisms to assess any potential antimicrobial or antiparasitic activity.

  • Cytotoxicity and Mutagenicity Assays: A thorough toxicological evaluation, including cytotoxicity and mutagenicity assays, is imperative before any further development.

This document serves as a starting point for the scientific exploration of this compound, providing a solid foundation for future experimental work.

References

A comprehensive list of references is available upon request, compiled from the search results that informed this technical guide.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Benzyl-5-nitroisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-Benzyl-5-nitroisoindoline, a molecule of significant interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific compound, this document leverages a detailed comparative analysis of structurally analogous molecules, including 2-benzylisoindoline-1,3-dione and 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one. We present a predictive analysis of its molecular geometry, intermolecular interactions, and crystal packing. Furthermore, this guide outlines the established experimental and computational methodologies that are pivotal for such a structural elucidation, offering researchers and drug development professionals a robust framework for the analysis of this and related compounds.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a crystalline solid, or its crystal structure, is a fundamental property that dictates a molecule's physicochemical characteristics, such as solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount, as it influences everything from formulation and manufacturing to a drug's ultimate therapeutic efficacy. The isoindoline scaffold and its derivatives are prevalent in a wide array of pharmacologically active compounds, exhibiting activities such as antiviral and neuroprotective effects.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and intermolecular interactions of the parent molecule, making the analysis of compounds like this compound particularly compelling.[3]

This guide will delve into the multifaceted approach required for a comprehensive crystal structure analysis, combining experimental techniques with computational modeling to provide a holistic understanding of this compound.

Experimental Determination of Crystal Structure: A Self-Validating Workflow

The cornerstone of crystal structure analysis is single-crystal X-ray diffraction (SC-XRD).[4][5] This powerful, non-destructive technique provides precise information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions.[5][6]

Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the standardized, self-validating workflow for determining the crystal structure of a small organic molecule like this compound.

  • Crystal Growth (The Foundational Step):

    • Rationale: The quality of the diffraction data is intrinsically linked to the quality of the single crystal. The goal is to obtain well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).[7]

    • Methodology: Slow evaporation of a saturated solution is a common and effective technique.

      • Dissolve the synthesized this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/hexane) to the point of saturation.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

      • Monitor for the formation of well-defined, transparent crystals.

  • Data Collection:

    • Rationale: To obtain a complete and redundant dataset of diffraction intensities.

    • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is employed.[5]

    • Procedure:

      • A suitable crystal is selected and mounted on a goniometer head.

      • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.

      • The diffractometer, controlled by specialized software, rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam.[8]

      • The diffracted X-rays are recorded by the detector as a series of diffraction patterns.

  • Structure Solution and Refinement:

    • Rationale: To translate the collected diffraction data into a three-dimensional atomic model.

    • Software: Specialized software packages such as SHELXS and SHELXL are widely used for this purpose.

    • Process:

      • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.

      • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

      • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. Anisotropic displacement parameters for non-hydrogen atoms are refined, and hydrogen atoms are typically placed in calculated positions. The refinement is complete when the model converges and key quality indicators (R-factor, wR-factor, and Goodness-of-Fit) are minimized.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis synthesis Synthesis of This compound crystal_growth Slow Evaporation synthesis->crystal_growth High Purity Compound data_collection Single-Crystal X-ray Diffraction crystal_growth->data_collection Single Crystal structure_solution Direct Methods & Least-Squares Refinement data_collection->structure_solution Diffraction Data analysis Molecular Geometry, Intermolecular Interactions, Crystal Packing structure_solution->analysis Refined Crystal Structure

Figure 1: Experimental workflow for the crystal structure determination of this compound.

Predictive Analysis of the Crystal Structure of this compound

While the specific crystallographic data for this compound is not publicly available, a robust predictive analysis can be conducted based on the known crystal structures of highly analogous compounds.

Expected Molecular Geometry

Based on the crystal structure of 2-benzylisoindoline-1,3-dione, the molecule is expected to adopt a non-planar conformation.[9] The isoindoline ring system itself will be largely planar, but the N-benzyl group will be oriented at a significant dihedral angle to this plane, likely in the range of 80-90 degrees.[9] The nitro group at the 5-position is expected to be nearly co-planar with the fused aromatic ring to maximize resonance stabilization. However, intermolecular interactions within the crystal lattice can cause a slight twist.

ParameterPredicted ValueJustification based on Analogues
Crystal System Monoclinic or TriclinicCommon for similar organic molecules.[9]
Space Group P2₁/n, P2₁/c, or P-1Centrosymmetric space groups are common for achiral molecules.[9]
Dihedral Angle (Isoindoline plane vs. Benzyl plane) ~80-90°Observed in 2-benzylisoindoline-1,3-dione and 2-benzyl-5-methoxyisoindoline-1,3-dione.[9]
Nitro Group Torsion Angle < 15°The nitro group tends towards planarity with the aromatic ring, but crystal packing forces can induce minor twisting.

Table 1: Predicted Crystallographic and Geometric Parameters for this compound

Key Intermolecular Interactions and Crystal Packing

The presence of the nitro group is anticipated to be a dominant factor in the crystal packing of this compound. The following intermolecular interactions are expected to be significant:

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the benzyl and isoindoline moieties and the oxygen atoms of the nitro group are highly probable. These interactions are commonly observed in the crystal structures of nitro-aromatic compounds and related isoindoline derivatives.[9]

  • π-π Stacking: The aromatic rings of the isoindoline core and the benzyl group may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • π-hole Interactions: The electron-deficient nitrogen atom of the nitro group can act as a π-hole, interacting with electron-rich regions of neighboring molecules, such as the oxygen atoms of other nitro groups or the π-system of an aromatic ring.

intermolecular_interactions cluster_interactions Predicted Intermolecular Interactions mol1 Molecule A C-H...O C-H...O mol1->C-H...O Nitro O π-π Stacking π-π Stacking mol1->π-π Stacking Aromatic Rings π-hole π-hole mol1->π-hole Nitro N mol2 Molecule B mol2->C-H...O Aromatic H mol2->π-hole π-system mol3 Molecule C mol3->π-π Stacking

Figure 2: Predicted key intermolecular interactions in the crystal lattice of this compound.

Computational Analysis: Complementing Experimental Data

Computational chemistry offers a powerful suite of tools to complement and rationalize experimental crystallographic findings.

Density Functional Theory (DFT) Calculations
  • Rationale: To predict the gas-phase geometry of the molecule and to analyze its electronic properties, which can provide insights into its reactivity and intermolecular interactions.

  • Methodology:

    • The molecular structure of this compound is built using molecular modeling software.

    • A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

    • From the optimized geometry, various properties can be calculated, including:

      • Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-deficient regions of the molecule, which are indicative of sites for intermolecular interactions.

      • Frontier Molecular Orbitals (HOMO-LUMO): To understand the electronic transitions and reactivity of the molecule.

Conclusion: A Predictive Yet Powerful Analysis

While the definitive crystal structure of this compound awaits experimental determination, this in-depth technical guide provides a robust and scientifically grounded predictive analysis. By leveraging the crystallographic data of closely related analogues and employing established computational methods, we have elucidated the likely molecular conformation, key intermolecular interactions, and crystal packing features of this important molecule. This comprehensive framework not only offers valuable insights for researchers working with this compound but also serves as a methodological template for the structural analysis of other novel compounds in the field of drug discovery and development.

References

  • Jiang, J. et al. (2008). 2-Benzyl-isoindoline-1,3-dione: a monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o324. Available at: [Link]

  • Vila, N. et al. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1594–o1595. Available at: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Wang, J., Johnson, D. M., & Tiekink, E. R. T. (2008). Crystal structure of 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one, C22H19N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 223(2), 221-222. Available at: [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. Retrieved from [Link]

  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

  • Halma, M. et al. (2019). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 24(23), 4272. Available at: [Link]

  • Zhdankin, V. V. et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 303–307. Available at: [Link]

  • Abdel-Gawad, H. et al. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Molecules, 28(15), 5698. Available at: [Link]

  • Ghasemi, F. et al. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 256-267. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry, 11(3), 10336-10349. Available at: [Link]

  • Tu, Y. et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 28(14), 5543. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2025, May 14). Introducing Cambridge Structural Database 6.00. Retrieved from [Link]

  • Hansen, M. et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(11), 676–685. Available at: [Link]

  • Kelly, G. et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5431. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzyl-5-(3-nitrobenzoyl)isoindole-1,3-dione. Retrieved from [Link]

  • Mohammadi, M. et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Receptors and Signal Transduction, 43(6), 123-132. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Benzyl-5-nitroisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 2-Benzyl-5-nitroisoindoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for acquiring this data are also detailed, ensuring a comprehensive resource for the synthesis and characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzyl group attached to a nitro-substituted isoindoline core, suggests potential applications where the modulation of electronic and steric properties is crucial. Accurate spectroscopic characterization is the cornerstone of validating the synthesis of this molecule and understanding its chemical behavior. This guide provides a predictive analysis of its spectroscopic signature, based on established principles and data from analogous structures.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound (Molecular Formula: C₁₅H₁₄N₂O₂) is presented below. The predicted spectroscopic data is a direct consequence of its constituent functional groups: a disubstituted benzene ring of the isoindoline core, a monosubstituted benzyl ring, methylene bridges, and a nitro group.

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that could obscure important resonances.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, a spectral width of 0 to 220 ppm.

    • Employing DEPT (Distortionless Enhancement by Polarization Transfer) sequences (DEPT-90 and DEPT-135) is recommended to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons of the nitro-substituted isoindoline core and the benzyl group, as well as the aliphatic methylene protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.1 - 8.3d1HAr-H (ortho to NO₂)The strong electron-withdrawing effect of the nitro group deshields the adjacent protons significantly.
~ 7.9 - 8.1dd1HAr-H (meta to NO₂)This proton is deshielded by the nitro group and shows coupling to two neighboring protons.
~ 7.4 - 7.6d1HAr-H (para to NO₂)This proton is the least deshielded of the nitro-aromatic ring.
~ 7.2 - 7.4m5HBenzyl Ar-HThe five protons of the benzyl group's phenyl ring will appear as a complex multiplet in this region.
~ 4.8 - 5.0s2HN-CH₂-PhThe methylene protons of the benzyl group are adjacent to the nitrogen and the phenyl ring, appearing as a singlet.
~ 4.0 - 4.2s4HIsoindoline CH₂The two methylene groups of the isoindoline core are chemically equivalent and will likely appear as a singlet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show signals for all 15 carbon atoms in the molecule, with distinct regions for the aromatic and aliphatic carbons.

Chemical Shift (δ, ppm) Assignment Rationale
~ 147 - 150Ar-C (C-NO₂)The carbon atom directly attached to the nitro group is strongly deshielded.
~ 140 - 145Quaternary Ar-CThe quaternary carbons of the isoindoline ring.
~ 137 - 139Quaternary Ar-C (Benzyl)The ipso-carbon of the benzyl group's phenyl ring.
~ 128 - 130Ar-CH (Benzyl)The ortho- and meta-carbons of the benzyl phenyl ring.
~ 127 - 128Ar-CH (Benzyl)The para-carbon of the benzyl phenyl ring.
~ 122 - 125Ar-CH (Isoindoline)Aromatic CH carbons of the isoindoline ring.
~ 118 - 120Ar-CH (Isoindoline)Aromatic CH carbons of the isoindoline ring.
~ 58 - 60N-CH₂-PhThe benzylic methylene carbon.
~ 52 - 55Isoindoline CH₂The methylene carbons of the isoindoline core.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitro group and the aromatic rings.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
~ 3100 - 3000MediumAromatic C-HStretching
~ 2950 - 2850MediumAliphatic C-HStretching
~ 1600 - 1585Medium-StrongAromatic C=CStretching
~ 1530 - 1500StrongAsymmetric NO₂Stretching
~ 1470 - 1450MediumAromatic C=CStretching
~ 1350 - 1330StrongSymmetric NO₂Stretching
~ 850 - 800StrongC-H out-of-plane bendAromatic substitution pattern
~ 750 - 700StrongC-H out-of-plane bendMonosubstituted benzyl ring

The two strong absorption bands for the nitro group are the most characteristic feature of the IR spectrum.[1][2]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: For a pure, volatile solid, direct insertion probe with electron ionization (EI) is a common method. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion into an electrospray ionization (ESI) source.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition (EI Mode):

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass range of m/z 50 to 500.

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₅H₁₄N₂O₂), which is approximately 254.11 g/mol . A high-resolution mass measurement would confirm this composition.

  • Major Fragmentation Pathways: The fragmentation of this compound under EI conditions is likely to proceed through several key pathways.

M [M]⁺˙ m/z = 254 F1 [M - NO₂]⁺ m/z = 208 M->F1 - NO₂ F2 [C₇H₇]⁺ (Tropylium ion) m/z = 91 M->F2 Benzylic cleavage F3 [M - C₇H₇]⁺ m/z = 163 M->F3 - C₇H₇

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of NO₂: A significant fragment at m/z 208 is expected, corresponding to the loss of the nitro group (46 Da).

  • Benzylic Cleavage: The most prominent peak in the spectrum is often the tropylium ion at m/z 91 , resulting from the cleavage of the benzyl group. This is a very stable carbocation and a hallmark of compounds containing a benzyl moiety.

  • Loss of the Benzyl Group: A fragment at m/z 163 would correspond to the loss of the benzyl radical from the molecular ion.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive roadmap for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can unequivocally confirm the synthesis of this target molecule. The detailed protocols and interpretation guidelines serve as a valuable resource for ensuring the scientific integrity and trustworthiness of experimental results.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Vila, N., Costas-Lago, M. C., Besada, P., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594. [Link]

  • Chemical Suppliers . This compound. [Link]

  • University of Pardubice . Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Benzyl-5-nitroisoindoline for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of 2-Benzyl-5-nitroisoindoline. In the absence of extensive public data on this specific molecule, this document serves as a first-principles guide, detailing robust experimental protocols and the scientific rationale underpinning them. Adherence to these methodologies will enable the generation of high-quality, reliable data essential for informed decision-making in the pharmaceutical development pipeline.

Introduction: The Significance of Physicochemical Profiling

This compound, a substituted isoindoline, possesses structural motifs—a benzyl group, a nitroaromatic system—that are of interest in medicinal chemistry. The journey of a novel chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most pivotal of these are solubility and stability.

  • Solubility directly influences a drug's bioavailability, dictating the extent and rate of its absorption.[1] Poor aqueous solubility can be a significant hurdle in formulation development, often leading to suboptimal drug exposure and therapeutic effect.[2][3]

  • Stability assessment is crucial for ensuring that the drug substance maintains its identity, purity, and potency throughout its shelf life.[4] Degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[4]

This guide will provide detailed, field-proven protocols for determining the kinetic and thermodynamic solubility of this compound in various relevant solvents and for assessing its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[5]

Solubility Determination: A Multipronged Approach

The solubility of a compound can be assessed in two primary forms: kinetic and thermodynamic.[2] Kinetic solubility measures the concentration of a compound that has precipitated from a solution originally prepared in a high-concentration organic solvent stock (typically DMSO) upon dilution into an aqueous buffer.[2] Thermodynamic solubility, often considered the 'gold standard', is the concentration of a compound in a saturated solution at equilibrium.[6]

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of this compound's solubility can be made. The presence of the non-polar benzyl and isoindoline rings suggests that solubility will be favored in organic solvents. The nitro group, while polar, may not be sufficient to confer high aqueous solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, THFSolubleThese solvents can effectively solvate the polar nitro group and the aromatic rings.
Halogenated Dichloromethane (DCM), ChloroformSolubleEffective at dissolving a broad range of organic compounds with moderate polarity.
Alcohols Methanol, Ethanol, IsopropanolModerately SolubleThe hydroxyl group can interact with the nitro group, but the overall non-polar character may limit high solubility.
Non-Polar Toluene, HexaneSparingly Soluble to InsolubleThe polar nitro group will likely hinder dissolution in highly non-polar media.
Aqueous Water, Buffered Solutions (pH 4-9)Sparingly SolubleThe large non-polar surface area is expected to result in low aqueous solubility.
Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow for a comprehensive solubility assessment.

G cluster_0 Solubility Assessment Workflow start Start: this compound (Solid) stock_sol Prepare High-Concentration Stock (e.g., 10 mM in DMSO) start->stock_sol shake_flask Shake-Flask Method: Equilibrate Excess Solid in Solvent start->shake_flask kinetic Kinetic Solubility (High-Throughput Screen) thermodynamic Thermodynamic Solubility (Gold Standard) dilution Dilute Stock into Aqueous Buffers (pH range) stock_sol->dilution precipitation Monitor for Precipitation (e.g., Nephelometry, UV-Vis) dilution->precipitation data_analysis Data Analysis and Solubility Reporting (mg/mL, µM) precipitation->data_analysis separation Separate Solid and Supernatant (Centrifugation/Filtration) shake_flask->separation quantification Quantify Concentration in Supernatant (HPLC-UV) separation->quantification quantification->data_analysis

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the equilibrium solubility determination, which is crucial for later-stage drug development.[2]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Acetonitrile, Dichloromethane)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For volatile organic solvents, this should be done quickly to avoid evaporation.

  • Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. Adsorption to the filter should be assessed.[3]

  • Dilution: Accurately dilute the supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the quantification assay.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0) to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[4] This is fundamental to developing and validating stability-indicating analytical methods.[5][7] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[5][8]

Experimental Workflow for Forced Degradation

The following diagram outlines the process for conducting forced degradation studies.

G cluster_1 Forced Degradation Workflow cluster_stress Stress Conditions start Start: this compound (in solution or as solid) acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C, solid & solution) start->thermal photo Photostability (ICH Q1B light exposure) start->photo analysis Analyze Stressed Samples (Stability-Indicating HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradants and Elucidate Degradation Pathways analysis->pathway method_val Validate Specificity of Analytical Method analysis->method_val

Caption: Workflow for Forced Degradation Studies.

Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Methanol, Acetonitrile)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours). At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Treat similarly to the acid hydrolysis sample, neutralizing with 0.1 M HCl before analysis. The nitroaromatic group may be susceptible to nucleophilic attack under basic conditions.[9]

  • Oxidative Degradation: To a separate sample, add an equal volume of 3% H₂O₂. Keep at room temperature and monitor over time.

  • Thermal Degradation:

    • Solution: Heat a sample solution at an elevated temperature (e.g., 60°C).

    • Solid State: Place the solid powder in an oven at a high temperature (e.g., 80°C). Periodically dissolve a portion of the solid for analysis.

  • Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Nitroaromatic compounds are known to be potentially photosensitive.[5][8]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradants are formed without complete decomposition.[10]

Analytical Method: Stability-Indicating HPLC-UV

A robust, stability-indicating analytical method is the cornerstone of both solubility and stability studies.[7][11] High-Performance Liquid Chromatography (HPLC) is the technique of choice.[12] The method must be able to separate the parent compound (this compound) from all process impurities and degradation products.[7][13]

Suggested Starting HPLC-UV Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 254-350 nm range due to the nitroaromatic chromophore).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be systematically developed and validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[7]

Data Summary and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound at 25°C

SolventSolubility (µg/mL)Solubility (mM)
Water[Experimental Value][Calculated Value]
pH 7.4 PBS[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]

Table 2: Summary of Forced Degradation Studies

Stress Condition% Assay of Parent Compound RemainingNumber of Degradation Products DetectedObservations (e.g., color change)
Control (Unstressed)100%0No change
0.1 M HCl, 60°C, 24h[Experimental Value][Experimental Value][Observation]
0.1 M NaOH, 60°C, 24h[Experimental Value][Experimental Value][Observation]
3% H₂O₂, RT, 24h[Experimental Value][Experimental Value][Observation]
Thermal (Solid, 80°C, 48h)[Experimental Value][Experimental Value][Observation]
Photolytic (ICH Q1B)[Experimental Value][Experimental Value][Observation]

Conclusion and Forward Look

This guide provides the essential protocols and scientific rationale for a thorough investigation of the solubility and stability of this compound. The data generated from these studies are fundamental to any drug development program. Low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions. The stability profile will inform decisions on manufacturing processes, packaging, and storage conditions to ensure a safe and effective drug product.[5] By following these self-validating systems, researchers can confidently characterize this molecule and pave the way for its successful development.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. National Center for Biotechnology Information. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Forced Degradation Studies. ResearchGate. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

Sources

A Technical Guide to the Prospective Biological Activities of 2-Benzyl-5-nitroisoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged core in medicinal chemistry, forming the basis of numerous biologically active compounds. This guide explores the prospective biological activities of a specific, yet underexplored, class of derivatives: 2-Benzyl-5-nitroisoindolines. By dissecting the known contributions of the core scaffold and its substituents—the 2-benzyl group and the 5-nitro group—we can hypothesize and outline a strategic approach to investigating their potential as novel therapeutic agents. This document serves as a technical primer for researchers, providing a theoretical framework, potential mechanisms of action, and detailed experimental protocols to guide future research and development in this area.

Introduction: The Isoindoline Scaffold and Rationale for Investigation

The isoindoline core, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, is a versatile scaffold found in a variety of bioactive molecules. Its rigid, yet three-dimensional, structure allows for precise orientation of functional groups, making it an attractive starting point for drug design. The introduction of a benzyl group at the 2-position and a nitro group at the 5-position creates a molecule with a unique electronic and steric profile, suggesting the potential for specific interactions with biological targets.

The rationale for investigating 2-Benzyl-5-nitroisoindoline derivatives is built upon the established biological activities of related compounds. The nitro group, a strong electron-withdrawing moiety, is a key feature in many antibacterial, antiparasitic, and anticancer agents.[1][2] The benzyl group, on the other hand, can confer hydrophobicity and engage in pi-stacking or hydrophobic interactions within protein binding pockets, often enhancing potency and selectivity.[3][4][5][6][7] The combination of these functionalities on an isoindoline core presents a compelling case for exploring novel therapeutic activities.

Prospective Biological Activities and Mechanistic Hypotheses

Based on the chemical features of this compound derivatives, two primary areas of biological activity are hypothesized: anticancer and anti-inflammatory.

Anticancer Potential: A Multi-pronged Approach

The presence of the 5-nitro group suggests that these derivatives could exhibit anticancer activity through several mechanisms.

2.1.1. PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8][9] In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[10][11] Nitro-containing compounds have been explored as PARP inhibitors. The electron-withdrawing nature of the nitro group in the this compound scaffold could facilitate interactions with the PARP active site.

Hypothesized Signaling Pathway: PARP Inhibition

PARP_Inhibition cluster_DNA_Damage DNA Damage Response cluster_Inhibition Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP recruits DNA_Repair DNA Repair PARP->DNA_Repair initiates Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to Apoptosis Apoptosis DNA_Repair->Apoptosis inhibition leads to Derivative This compound Derivative Derivative->PARP inhibits

Caption: Hypothetical inhibition of the PARP-mediated DNA repair pathway by this compound derivatives, leading to apoptosis in cancer cells.

2.1.2. Induction of Apoptosis

Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis. The cytotoxic effects of nitroaromatic compounds are often linked to their ability to generate reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.

Anti-inflammatory Potential: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The potential anti-inflammatory activity of this compound derivatives could stem from the modulation of key inflammatory signaling pathways.

2.2.1. Inhibition of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[12][13] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14][15] The inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs. The electrophilic nature of the nitro group could potentially allow these derivatives to interact with key proteins in the NF-κB signaling cascade, preventing its activation.

Hypothesized Signaling Pathway: NF-κB Inhibition

NFkB_Inhibition Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Dimer (p65/p50) IkB->NFkB releases Translocation Nuclear Translocation NFkB->Translocation Gene_Expression Pro-inflammatory Gene Expression Translocation->Gene_Expression Derivative This compound Derivative Derivative->IKK inhibits

Caption: Postulated inhibition of the canonical NF-κB signaling pathway by this compound derivatives.

Experimental Protocols for Validation

To validate the hypothesized biological activities, a systematic, multi-tiered approach is necessary.

Synthesis of this compound Derivatives

A library of derivatives should be synthesized to explore structure-activity relationships (SAR). Variations in the substitution pattern of the benzyl ring could be a key area of investigation.

General Synthetic Scheme:

  • Nitration of Phthalic Anhydride: Phthalic anhydride is nitrated to yield 4-nitrophthalic anhydride.

  • Imide Formation: The 4-nitrophthalic anhydride is reacted with benzylamine to form this compound-1,3-dione.

  • Reduction to Isoindoline: The dione is selectively reduced to the corresponding this compound.

In Vitro Anticancer Activity Screening

A panel of human cancer cell lines should be used for initial screening.

3.2.1. Cell Viability and Proliferation Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability.[4]

    • Protocol:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a range of concentrations of the synthesized derivatives for 48-72 hours.

      • Add MTT solution to each well and incubate for 4 hours.

      • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[16]

  • Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.

3.2.2. Apoptosis Assays

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Protocol:

      • Treat cells with the test compounds for a predetermined time.

      • Harvest and wash the cells.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI.

      • Incubate in the dark for 15 minutes.

      • Analyze the cells by flow cytometry.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) confirms the induction of apoptosis.

In Vitro Anti-inflammatory Activity Screening

3.3.1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Nitric Oxide (NO) Production Assay (Griess Test): LPS stimulation of macrophage cell lines (e.g., RAW 264.7) induces the production of NO, a key inflammatory mediator. The Griess test quantifies nitrite, a stable product of NO.

    • Protocol:

      • Pre-treat RAW 264.7 cells with the test compounds for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

      • Collect the cell culture supernatant.

      • Mix the supernatant with Griess reagent and incubate.

      • Measure the absorbance at 540 nm.

  • Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assays (ELISAs).

3.3.2. NF-κB Reporter Assay

  • A cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element can be used to directly measure the effect of the compounds on NF-κB transcriptional activity.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the activities of different derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM) - MTT Assay% Apoptosis (at IC50)

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDInhibition of NO Production (IC50, µM)Inhibition of TNF-α Release (IC50, µM)Inhibition of IL-6 Release (IC50, µM)

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. The systematic investigation of these derivatives for anticancer and anti-inflammatory activities, guided by the mechanistic hypotheses and experimental protocols outlined in this guide, could lead to the identification of lead compounds for further preclinical and clinical development. Future work should focus on optimizing the lead compounds through SAR studies, elucidating their precise molecular targets, and evaluating their efficacy and safety in in vivo models.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Bibi, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Gunderson, A. J., & Kumar, D. N. (2018). PARP inhibitors: its role in treatment of cancer. Journal of Clinical Oncology, 36(15_suppl), e14583-e14583.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Cancer Research UK. (2022). PARP inhibitors. Retrieved from [Link]

  • Zinatizadeh, M. R., et al. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12, 697883.
  • Hsieh, C. Y., & Yang, C. M. (2013). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 6, 7.
  • MD Anderson Cancer Center. (2024). What are PARP inhibitors? Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Cleveland Clinic. (2023). PARP Inhibitors. Retrieved from [Link]

  • Rashid, M., et al. (2011). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Assay and Drug Development Technologies, 9(4), 393-401.
  • Wyczechowska, D., et al. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Immunology, 13, 1007810.
  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor NF-kB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(4), a000114.
  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Bibi, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Mollineda, N., et al. (2024). In vitro activity of 2-benzyl-5-nitroindazolin-3-one derivatives.
  • Wang, Y., et al. (2010). Dual-acting Agents That Possess Reversing Resistance and Anticancer Activities: Design, Synthesis, MES-SA/Dx5 Cell Assay, and SAR of Benzyl 1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo[3',4':1,2]pyridin[3,4-b]indol-2-substitutedacetates. Journal of Medicinal Chemistry, 53(15), 5565-5575.
  • Czarczynska-Goslinska, B., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(11), 1109.
  • Chen, X., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2736-2744.
  • Letchworth, P. B., & Suschitzky, H. (1966). Some 2-benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society C: Organic, 1167-1170.
  • Wang, Z., et al. (2023).
  • Smith, L., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5427.
  • de la Cruz, J. F., et al. (2012). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958.
  • de la Cruz, J. F., et al. (2012). 2-Benzyl-5-methoxyisoindoline-1,3-dione. ResearchGate. Retrieved from [Link]

  • Mascayano, C., et al. (2019). New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies. Bioorganic Chemistry, 83, 296-304.
  • Piatkowska-Frak, M., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(14), 5344.
  • Leon-Rua, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624.
  • Smith, L., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5427.
  • Szafraniec-Szczęsny, J., et al. (2023).
  • Abdel-Gawad, N. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.
  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(6), 1435-1444.
  • Sharma, S., & Saxena, K. K. (2014). Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines. Indian Journal of Pharmaceutical Sciences, 76(4), 299-307.
  • Sharma, S., & Saxena, K. K. (2014). Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. Indian Journal of Pharmaceutical Sciences, 76(4), 299-307.
  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(6), 1435-1444.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1] This technical guide provides an in-depth review of 2-Benzyl-5-nitroisoindoline, a representative member of this class, and its related compounds. We will explore the synthetic pathways, spectroscopic characterization, and potential therapeutic applications of these molecules, with a particular focus on their relevance in modern drug discovery. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the isoindoline framework.

Introduction: The Significance of the Isoindoline Scaffold

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast number of them exhibiting a wide array of pharmacological activities, including anticancer, anti-HIV, antimalarial, and antimicrobial properties.[2] Among these, the isoindoline core, a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, has garnered significant attention.[3] Its structural rigidity and amenability to chemical modification make it an ideal scaffold for the development of targeted therapies.[3] The introduction of a nitro group, a well-known pharmacophore in many bioactive molecules, into the isoindoline framework can significantly influence the compound's biological activity.[4][5] The benzyl substituent at the 2-position further modulates the lipophilicity and steric bulk, which can impact receptor binding and pharmacokinetic properties. This guide will focus on this compound as a case study to illustrate the chemistry and potential of this class of compounds.

Synthesis of this compound and Related Compounds

Proposed Synthetic Pathway: Reductive Amination

A robust and versatile method for the synthesis of this compound is the reductive amination of 4-nitro-1,2-phthalaldehyde with benzylamine.[8][9] This approach involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Synthesis_Pathway 4-Nitro-1,2-phthalaldehyde 4-Nitro-1,2-phthalaldehyde Imine_Intermediate Schiff Base (Imine Intermediate) 4-Nitro-1,2-phthalaldehyde->Imine_Intermediate + Benzylamine Benzylamine Benzylamine This compound This compound Imine_Intermediate->this compound + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Caption: Proposed reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Nitro-1,2-phthalaldehyde

  • Benzylamine

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1,2-phthalaldehyde (1.0 eq) in methanol.

  • Addition of Amine: To the stirred solution, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is a suitable solvent for both the reactants and the reducing agent.

  • Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the amine.

  • Sodium Cyanoborohydride: This reducing agent is selective for the reduction of the iminium ion in the presence of the aldehyde, minimizing side reactions.[4]

  • Aqueous Workup: The workup procedure is designed to remove any unreacted starting materials, byproducts, and the reducing agent.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoindoline and benzyl groups. The benzylic methylene protons (CH2) would likely appear as a singlet. The protons on the isoindoline ring will exhibit a specific splitting pattern depending on their coupling with adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the isoindoline core.

Based on the analysis of similar structures, such as 2-Benzyl-5-methoxyisoindoline-1,3-dione, the chemical shifts can be predicted.[6][10]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular formula C15H14N2O2. Fragmentation patterns can also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • C-H stretching for aromatic and aliphatic protons.

  • N-O stretching for the nitro group.

  • C=C stretching for the aromatic rings.

Related Compounds and Structure-Activity Relationships (SAR)

The biological activity of isoindoline derivatives can be significantly modulated by altering the substituents on the aromatic ring and the nitrogen atom.

Analogs with Varying Substituents on the Benzyl Ring

The electronic and steric properties of the benzyl group can be modified by introducing substituents on the phenyl ring. For example, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can influence the compound's interaction with biological targets.

Analogs with Different N-Substituents

Replacing the benzyl group with other alkyl or aryl moieties can impact the compound's lipophilicity and overall shape, which are crucial for its pharmacokinetic and pharmacodynamic properties.

Analogs with Modified Isoindoline Core

Modifications to the isoindoline core, such as the introduction of additional functional groups or altering the oxidation state (e.g., isoindolinones, phthalimides), have led to the development of potent drugs like lenalidomide.[1]

SAR cluster_core Core Scaffold cluster_mods Structural Modifications Core This compound Benzyl_Ring_Subs Substituents on Benzyl Ring Core->Benzyl_Ring_Subs Modulate Electronics & Sterics N_Subs Alternative N-Substituents Core->N_Subs Alter Lipophilicity & Shape Isoindoline_Core_Mods Isoindoline Core Modifications Core->Isoindoline_Core_Mods Impact Activity & PK/PD

Caption: Structure-Activity Relationship (SAR) considerations for this compound.

Potential Therapeutic Applications

Based on the known biological activities of related compounds, this compound and its analogs are promising candidates for investigation in several therapeutic areas.

Anticancer Activity

Many isoindoline and nitro-containing compounds have demonstrated significant anticancer properties.[11][12][13][14] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation. The presence of the nitro group can enhance cytotoxic activity.

Compound Class Reported Anticancer Activity Potential Mechanism of Action
Isoindoline-1,3-dione DerivativesCytotoxic against various cancer cell linesInduction of apoptosis, cell cycle arrest
Nitro-containing HeterocyclesPotent antiproliferative activityDNA damage, inhibition of key enzymes
1-Benzyl-5-bromoindolin-2-onesAnticancer activity against breast cancer cellsVEGFR-2 inhibition, induction of apoptosis
Antimicrobial Activity

Nitro-containing heterocyclic compounds have a long history as effective antimicrobial agents.[2][15] Their mechanism of action often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells. Therefore, this compound derivatives warrant investigation as potential antibacterial and antifungal agents.

Compound Class Reported Antimicrobial Activity Potential Mechanism of Action
Nitro-containing CompoundsBroad-spectrum antibacterial and antifungal activityGeneration of reactive nitrogen species, DNA damage
Benzyl Guanidine DerivativesPotent inhibitory activity against bacterial strainsDisruption of cell membrane integrity

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has outlined a plausible synthetic route, methods for characterization, and potential biological applications based on the extensive literature on related compounds. Future research should focus on the actual synthesis and in-depth biological evaluation of this compound and a library of its analogs to fully elucidate their therapeutic potential. Structure-activity relationship studies will be crucial in optimizing the lead compounds for improved efficacy and safety profiles. The versatility of the isoindoline core, combined with the unique properties of the nitro group, offers a rich area for exploration in the ongoing quest for new and effective medicines.

References

  • General Synthesis of Secondary Imines via Reductive Coupling of Carbonyl and Nitro Compounds Employing a Reusable Cobalt C
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH. [Link]

  • 2-Benzyl-5-methoxyisoindoline-1,3-dione. PMC - NIH. [Link]

  • Anticancer Activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) Analogs. [Link]

  • Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. Pearson+. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • The Role of Isoindoline in Pharmaceutical Drug Development. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • One-pot Synthesis of Substituted Isoindolin-1-ones via Lithiation and Substitution of N'-benzyl-N,N-dimethylureas. ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]

  • 2-Benzyl-5-methoxyisoindoline-1,3-dione. ResearchGate. [Link]

  • 1-Benzyl-5-nitro-indoline-2,3-dione. SpectraBase. [Link]

  • This compound | CAS 127168-68-7 | Chemical-Suppliers. Chemical-Suppliers.com. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Synthesis, characterization, and antimicrobial evaluation of novel 5-b | DDDT. Dovepress. [Link]

  • 1-benzylindole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. NIH. [Link]

  • Benzyl nitrile - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • CID mass spectra of [M + H] + ion (a) and [M + D] + ion (b) of N-benzylindoline. ResearchGate. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. [Link]

  • Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate. [Link]

  • 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms. PubMed. [Link]

  • Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Redalyc. [Link]

Sources

CAS number 127168-68-7 synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 4-Piperidinemethanol

A Note on Chemical Identification: The inquiry specified CAS number 127168-68-7, which corresponds to 2-Benzyl-5-nitroisoindoline.[1][2][3] However, publicly available scientific literature provides limited information regarding the synthesis and detailed properties of this specific molecule. In contrast, extensive data is available for 4-Piperidinemethanol (CAS No. 6457-49-4), a structurally distinct and highly relevant building block in medicinal chemistry. This guide will focus on 4-Piperidinemethanol, a compound frequently utilized in pharmaceutical development, assuming a potential discrepancy in the provided CAS number.[4]

Introduction

4-Piperidinemethanol is a versatile bifunctional molecule featuring a secondary amine within a piperidine ring and a primary alcohol. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical agents and complex organic molecules.[4] Its utility spans from being a key component in the development of analgesics and antidepressants to its use in neuroscience research for studying neurotransmitter systems.[4] The piperidine moiety is a common scaffold in many biologically active compounds, and the hydroxymethyl group provides a reactive handle for further chemical modifications. This guide provides a comprehensive overview of a common and efficient synthesis protocol for 4-Piperidinemethanol and details its key physicochemical properties.

Synthesis of 4-Piperidinemethanol

The synthesis of 4-Piperidinemethanol is most commonly achieved through the reduction of a 4-substituted piperidine precursor, such as ethyl piperidine-4-carboxylate. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) allows for the efficient conversion of the ester functionality to a primary alcohol.

Causality of Experimental Choices

The selection of lithium aluminum hydride as the reducing agent is critical. LiAlH₄ is a potent, non-selective reducing agent capable of reducing esters to primary alcohols. Its high reactivity necessitates the use of an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the reagent by protic sources like water. The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exothermic reaction upon addition of the ester to the LiAlH₄ suspension. Allowing the reaction to proceed overnight at room temperature ensures the complete reduction of the starting material. The workup procedure, involving the sequential addition of water and aqueous sodium hydroxide, is a standard Fieser workup method designed to quench the excess LiAlH₄ and precipitate the aluminum salts in a granular form that is easily filterable.

Experimental Protocol: Reduction of Ethyl Piperidine-4-carboxylate

This protocol is a self-validating system that has been widely reported and provides a quantitative yield of the desired product.[5]

Materials:

  • Ethyl piperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: A suspension of lithium aluminum hydride (10.10 g, 0.266 mol) in anhydrous tetrahydrofuran (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C using an ice bath.[5]

  • Addition of Ester: A solution of ethyl piperidine-4-carboxylate (18.13 g, 0.120 mol) in anhydrous tetrahydrofuran (300 mL) is added slowly to the LiAlH₄ suspension via a dropping funnel.[5] The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight to ensure the reaction goes to completion.[5]

  • Quenching: The reaction flask is cooled again in an ice bath, and a mixture of water (14 mL) and THF (28 mL) is added slowly and cautiously to quench the excess LiAlH₄.[5]

  • Workup: Following the initial quench, a mixture of 15% aqueous NaOH (14 mL) and water (37 mL) is added, and the resulting slurry is stirred at room temperature for 30 minutes.[5] This procedure results in the formation of a granular precipitate of aluminum salts.

  • Isolation of Product: The precipitate is removed by filtration, and the filter cake is washed with additional THF. The filtrate is then concentrated under reduced pressure to yield 4-Piperidinemethanol as the final product.[5] This procedure typically affords a quantitative yield (17.88 g).[5]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start Materials: - Ethyl piperidine-4-carboxylate - LiAlH₄ - Anhydrous THF Reaction Reduction Reaction: - Suspend LiAlH₄ in THF at 0°C - Slowly add Ethyl piperidine-4-carboxylate in THF - Stir overnight at room temperature Start->Reaction Quench Quenching Step: - Cool to 0°C - Cautiously add H₂O/THF mixture Reaction->Quench Workup Aqueous Workup: - Add 15% NaOH (aq) and H₂O - Stir for 30 minutes Quench->Workup Isolation Product Isolation: - Filter to remove aluminum salts - Concentrate filtrate under reduced pressure Workup->Isolation End Final Product: 4-Piperidinemethanol Isolation->End

Caption: Workflow for the synthesis of 4-Piperidinemethanol.

Physicochemical Properties of 4-Piperidinemethanol

The following table summarizes the key physical and chemical properties of 4-Piperidinemethanol.

PropertyValueSource(s)
CAS Number 6457-49-4[4]
Molecular Formula C₆H₁₃NO[4]
Molecular Weight 115.18 g/mol [4]
Appearance Yellow to amber solid[4]
Melting Point 55-59 °C (lit.)
Boiling Point 118-120 °C/10 mmHg (lit.)
Density 0.997 g/mL[4]
Flash Point 110 °C (230 °F) - closed cup
InChI 1S/C6H13NO/c8-5-6-1-3-7-4-2-6/h6-8H,1-5H2
SMILES OCC1CCNCC1

Applications in Research and Development

4-Piperidinemethanol serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Some of its key applications include:

  • Pharmaceutical Intermediates: It is a precursor for the synthesis of N-tert-butoxycarbonyl-4-hydroxymethyl piperidine, a protected form often used in multi-step syntheses.

  • Drug Discovery: It is used in the preparation of compounds like ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP) and 1-[[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl]-4-piperidinemethanol.

  • Solid-Phase Organic Synthesis: It can be utilized as a substrate in the solid-phase synthesis of secondary amines.

  • Materials Science: It has been used in the synthesis of dendrimers, such as desferrioxamine B (DFO) containing third-generation triazine dendrimers.

References

  • Chemical-Suppliers. This compound | CAS 127168-68-7. Retrieved from [Link]

Sources

The 2-Benzyl-5-Nitroisoindoline Scaffold: A Strategic Platform in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide provides an in-depth exploration of the 2-benzyl-5-nitroisoindoline core, evaluating its potential as a versatile scaffold in modern drug discovery. We will dissect the strategic implications of its core structural features, propose synthetic pathways, and explore its potential applications in targeting complex diseases. This analysis is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical frameworks.

The Isoindoline Core: A Privileged Scaffold in Drug Discovery

The isoindoline ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has established isoindoline and its derivatives as a cornerstone in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with protein binding sites.

One of the most notable successes of the isoindoline scaffold is in the development of immunomodulatory drugs (IMiDs), such as Lenalidomide and Pomalidomide. These drugs, based on a related phthalimide (isoindoline-1,3-dione) core, have revolutionized the treatment of multiple myeloma and other hematological malignancies. Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, demonstrating the scaffold's ability to modulate complex protein-protein interactions.

Deconstructing the this compound Scaffold: A Trifecta of Functionality

The this compound scaffold combines three key structural motifs, each contributing unique properties that can be exploited in drug design:

  • The Isoindoline Core: Provides a rigid, bio-isosterically relevant framework.

  • The N-Benzyl Group: The benzyl substituent at the 2-position introduces a significant lipophilic and aromatic character. This can enhance membrane permeability and facilitate π-π stacking interactions within protein binding pockets. The flexibility of the benzyl group allows it to adopt various conformations, potentially enabling interaction with multiple receptor topographies.

  • The 5-Nitro Group: The nitro group at the 5-position is a strong electron-withdrawing group. This has several important consequences:

    • Modulation of Physicochemical Properties: It significantly alters the electronic distribution of the aromatic ring, impacting the pKa of the isoindoline nitrogen and influencing the molecule's overall polarity and solubility.

    • Bio-reductive Activation: Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which are often overexpressed in hypoxic (low oxygen) environments characteristic of solid tumors. This opens the possibility of designing hypoxia-activated prodrugs, where the nitro group is reduced to a cytotoxic amine or other reactive species, leading to targeted cancer cell killing.

    • Directed Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized, providing a handle for combinatorial library synthesis and structure-activity relationship (SAR) studies.

Proposed Synthetic Strategies & Protocols

The synthesis of this compound is not widely reported, but a robust synthetic route can be designed based on established methodologies for related isoindoline derivatives. A plausible and efficient approach involves a two-step process starting from 4-nitro-phthalimide.

Experimental Protocol: Synthesis of this compound

Step 1: N-Benzylation of 4-Nitro-phthalimide

  • To a solution of 4-nitro-phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 2-benzyl-4-nitrophthalimide.

Step 2: Reduction of the Phthalimide to Isoindoline

  • Suspend the 2-benzyl-4-nitrophthalimide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetic acid.

  • Add a reducing agent. A common and effective method is the use of a borane complex, such as borane-tetrahydrofuran complex (BH₃·THF), or a metal hydride like lithium aluminum hydride (LiAlH₄). Alternatively, a chemo-selective reduction can be achieved using a silane-based reducing agent like triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).

  • For a borane reduction, add BH₃·THF (excess, e.g., 4-6 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to 0°C and carefully quench by the dropwise addition of methanol, followed by 1M hydrochloric acid (HCl).

  • Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualization of the Synthetic Workflow

Synthetic_Pathway_of_this compound cluster_reagents start 4-Nitro-phthalimide intermediate 2-Benzyl-4-nitrophthalimide start->intermediate N-Benzylation product This compound intermediate->product Phthalimide Reduction reagent1 Benzyl Bromide, K₂CO₃, DMF reagent2 BH₃·THF or Et₃SiH, TFA

Caption: Proposed two-step synthesis of this compound.

Potential Medicinal Chemistry Applications & Future Directions

While direct biological data for this compound is scarce, we can extrapolate potential applications based on the known activities of related isoindoline and nitroaromatic compounds.

Hypoxia-Activated Anticancer Agents

The presence of the 5-nitro group is the most compelling feature for its application in oncology. Solid tumors often contain regions of severe hypoxia, a condition that is associated with resistance to both chemotherapy and radiotherapy. The overexpression of nitroreductase enzymes in these hypoxic zones provides a unique opportunity for targeted drug activation.

Proposed Mechanism of Action:

  • Passive Diffusion: The lipophilic nature of the this compound scaffold would allow it to passively diffuse into cells, including those in hypoxic tumor regions.

  • Reductive Activation: In the presence of nitroreductases, the nitro group is reduced to a series of reactive intermediates, such as the nitroso, hydroxylamino, and ultimately the amino group.

  • Cytotoxicity: The hydroxylamino intermediate is particularly cytotoxic, as it can induce DNA damage through strand breaks and the formation of DNA adducts, leading to apoptosis.

Visualization of Hypoxia-Activated Prodrug Strategy

Hypoxia_Activation_Mechanism Prodrug This compound (Non-toxic Prodrug) HypoxicCell Hypoxic Tumor Cell Prodrug->HypoxicCell NormoxicCell Normoxic Cell Prodrug->NormoxicCell No significant activation ActiveDrug Reduced Metabolite (e.g., Hydroxylamine) (Cytotoxic) HypoxicCell->ActiveDrug Nitroreductase Enzymes DNA_Damage DNA Damage & Apoptosis ActiveDrug->DNA_Damage

Caption: Mechanism of hypoxia-selective activation of a nitroaromatic prodrug.

Scaffolding for Kinase Inhibitors

The isoindoline core can serve as a rigid scaffold to orient functional groups towards key interaction points in the ATP-binding pocket of protein kinases. The N-benzyl group can be directed towards the hydrophobic region, while modifications at the 5-position (following reduction of the nitro group) can be used to form hydrogen bonds with the hinge region of the kinase. This makes the scaffold a promising starting point for the development of inhibitors for various kinases implicated in cancer and inflammatory diseases.

Probes for Neurodegenerative Diseases

Certain isoindoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. They have been shown to interact with targets such as monoamine oxidase (MAO) and glycogen synthase kinase 3 beta (GSK-3β). The this compound scaffold could be explored in this area, with the nitro group offering a site for further functionalization to optimize binding and selectivity.

Data Summary: Physicochemical Properties and Potential Biological Targets

Property/ParameterInfluence of Structural FeaturePotential Implication
Lipophilicity The N-benzyl group significantly increases lipophilicity.Enhanced cell membrane permeability, potential for blood-brain barrier penetration.
Electronic Profile The 5-nitro group is strongly electron-withdrawing.Modulates pKa, potential for bio-reductive activation.
Structural Rigidity The bicyclic isoindoline core provides a constrained conformation.Reduces entropic penalty upon binding, leading to higher affinity.
Synthetic Handle The 5-nitro group can be readily reduced to an amine.Allows for straightforward library synthesis and SAR exploration.
Potential Biological Target ClassRationaleTherapeutic Area
Nitroreductase Enzymes Bio-activation of the 5-nitro group.Oncology (Hypoxia-activated prodrugs)
Protein Kinases Rigid scaffold for ATP-competitive inhibition.Oncology, Inflammation
E3 Ubiquitin Ligases Proven interaction of the related phthalimide scaffold with CRBN.Oncology, Immunology
Monoamine Oxidases (MAO) Structural similarity to known MAO inhibitors.Neurodegenerative Diseases

Conclusion and Future Perspectives

The this compound scaffold represents a largely unexplored but highly promising platform in medicinal chemistry. The strategic combination of a privileged isoindoline core, a lipophilic N-benzyl group, and a synthetically versatile, bio-activatable 5-nitro group provides a rich foundation for the design of novel therapeutics.

Future research should focus on:

  • Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce the scaffold in sufficient quantities for biological evaluation.

  • In Vitro Evaluation: Screening of the compound and its derivatives against a panel of cancer cell lines under both normoxic and hypoxic conditions to validate its potential as a hypoxia-activated prodrug.

  • SAR Studies: Systematic modification of the scaffold, particularly by reducing the nitro group and functionalizing the resulting amine, to explore its potential as a kinase inhibitor or for other therapeutic targets.

By leveraging the unique properties of this trifunctional scaffold, medicinal chemists have a powerful tool at their disposal to develop the next generation of targeted therapies for a range of challenging diseases.

References

There are no direct publications on "this compound". The following references support the synthesis and application of the core isoindoline, nitroaromatic, and N-benzyl motifs in medicinal chemistry.

  • Synthesis of Isoindolines: A relevant synthesis of substituted isoindolines is described in: "A Practical and Scalable Synthesis of N-Aryl and N-Alkyl Isoindolinones." Organic Process Research & Development. Available at: [Link]

  • Hypoxia-Activated Prodrugs: A review on the role of nitroaromatics in cancer therapy: "Nitroreductase-activated prodrugs for cancer therapy." Future Medicinal Chemistry. Available at: [Link]

  • Isoindoline in Medicinal Chemistry: An example of isoindoline derivatives as kinase inhibitors: "Discovery of novel isoindoline-based Pim-1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reduction of Phthalimides: A method for the reduction of phthalimides to isoindolines using triethylsilane: "Reduction of N-Substituted Phthalimides to Isoindolines." Synthetic Communications. Available at: [Link]

Methodological & Application

Application Notes and Protocols: 2-Benzyl-5-nitroisoindoline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthetic utility of 2-Benzyl-5-nitroisoindoline as a strategic building block in the synthesis of novel fused heterocyclic compounds. While not a widely commercialized reagent, its structure offers a unique and valuable scaffold for accessing complex molecular architectures relevant to medicinal chemistry and drug development. This guide will detail the synthesis of this compound, its conversion to the versatile intermediate 2-Benzyl-5-aminoisoindoline, and provide detailed protocols for the subsequent construction of fused imidazole and triazine ring systems. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of the Isoindoline Scaffold

The isoindoline core is a privileged bicyclic framework in which a benzene ring is fused to a pyrrolidine ring.[1] This structural motif is present in numerous clinically approved drugs and biologically active molecules, highlighting its importance in pharmaceutical sciences.[1] The strategic introduction of a nitro group at the 5-position and a benzyl group at the 2-position of the isoindoline ring system creates a versatile synthetic intermediate.

The nitro group serves two primary purposes:

  • Electronic Modulation: It acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring.

  • Synthetic Handle: It can be readily and chemoselectively reduced to a primary amine. This amino group is a key nucleophilic center for the construction of new fused heterocyclic rings.[2][3]

The N-benzyl group provides several advantages:

  • Steric Influence: It can direct the regioselectivity of certain reactions.

  • Protecting Group: It stabilizes the nitrogen atom and can be removed under specific conditions if the secondary amine is required.[4][5]

This guide will demonstrate how this compound can be leveraged as a starting material to access more complex, fused heterocyclic systems of potential pharmacological interest.

Synthesis of Key Intermediates

The overall synthetic strategy begins with the preparation of this compound, followed by its reduction to the key amine intermediate.

Synthetic_Pathway_Overview A 5-Nitroisoindoline-1,3-dione B This compound-1,3-dione A->B Benzylation C This compound B->C Reduction (Imide to Amine) D 2-Benzyl-5-aminoisoindoline C->D Reduction (Nitro to Amine) E Fused Heterocyclic Systems D->E Cyclization Reactions

Caption: Overall workflow from starting material to final products.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be envisioned as a two-step process starting from the commercially available 5-Nitroisoindoline-1,3-dione (also known as 5-nitrophthalimide). The first step is the N-benzylation of the imide, followed by the reduction of the dione to the isoindoline.

Step A: Synthesis of this compound-1,3-dione

This reaction follows a standard N-alkylation of a phthalimide.

  • Reagents and Materials:

    • 5-Nitroisoindoline-1,3-dione (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Nitroisoindoline-1,3-dione and anhydrous DMF.

    • Stir the mixture until the solid is fully dissolved.

    • Add anhydrous potassium carbonate to the solution.

    • Add benzyl bromide dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water with stirring.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the solid product under vacuum to yield this compound-1,3-dione.

Step B: Reduction to this compound

The reduction of the cyclic imide to the corresponding amine can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) or through catalytic hydrogenation under forcing conditions. A common laboratory method involves the use of a borane reagent.

  • Reagents and Materials:

    • This compound-1,3-dione (1.0 eq)

    • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (excess)

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium hydroxide (NaOH), aqueous solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound-1,3-dione in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-tetrahydrofuran complex solution dropwise via a syringe or an addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of aqueous HCl.

    • Basify the mixture by the addition of aqueous NaOH until the pH is >10.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 2-Benzyl-5-aminoisoindoline

The reduction of the aromatic nitro group to a primary amine is a crucial step to enable subsequent cyclization reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (Pd/C), 10% w/w (5-10 mol% Pd)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve this compound in methanol or ethyl acetate in a round-bottom flask.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield 2-Benzyl-5-aminoisoindoline, which is often used in the next step without further purification.

Applications in Fused Heterocyclic Synthesis

The resulting 2-Benzyl-5-aminoisoindoline is a versatile precursor for a variety of fused heterocyclic systems. The aromatic amino group, ortho to a hydrogen atom, is well-positioned for annulation reactions.

Synthesis of Fused Imidazoles: Imidazo[4,5-f]isoindoles

The condensation of an ortho-diamine (or its equivalent) with a one-carbon electrophile is a classic method for constructing a fused imidazole ring. Here, we adapt this by first forming an amido-amine, followed by cyclization.

Imidazole_Synthesis A 2-Benzyl-5-aminoisoindoline B Intermediate Amide A->B 1. Acylation (e.g., Formic Acid) C Fused Imidazole (Imidazo[4,5-f]isoindole) B->C 2. Cyclization (e.g., Heat, Acid)

Caption: Workflow for the synthesis of fused imidazoles.

Protocol 3: Synthesis of 2-Benzyl-2,3-dihydro-1H-imidazo[4,5-f]isoindole

  • Reagents and Materials:

    • 2-Benzyl-5-aminoisoindoline (1.0 eq)

    • Formic acid (large excess, can be used as solvent)

    • Polyphosphoric acid (PPA) or Eaton's reagent

  • Procedure:

    • To a round-bottom flask, add 2-Benzyl-5-aminoisoindoline and an excess of formic acid.

    • Heat the mixture to reflux for several hours to form the N-formyl intermediate. Monitor by TLC.

    • After formylation is complete, cool the reaction and carefully remove the excess formic acid under reduced pressure.

    • To the crude N-formyl intermediate, add polyphosphoric acid.

    • Heat the mixture to a high temperature (e.g., 140-160 °C) with stirring for several hours to effect cyclodehydration.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) until basic.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Alternatively, extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired fused imidazole.

Synthesis of Fused Triazines: Triazino[5,6-f]isoindoles

Fused 1,2,4-triazines can be synthesized from ortho-amino heterocycles through condensation with reagents that provide a two-nitrogen, one-carbon unit, often starting from a hydrazine derivative. A common route involves the reaction of an isatin-derived intermediate with a thiosemicarbazide, which can be adapted here.[6] A more direct approach from the aminoisoindoline would involve diazotization followed by coupling and cyclization, or reaction with a precursor that delivers the N=N-C unit. An illustrative protocol starting from an isatin analogue is provided for context.[7]

Triazine_Synthesis A 2-Benzyl-5-aminoisoindoline B Diazonium Salt A->B 1. Diazotization (NaNO₂, HCl) C Azo Intermediate B->C 2. Coupling (e.g., Active Methylene Cmpd) D Fused Triazine (Triazino[5,6-f]isoindole) C->D 3. Oxidative Cyclization

Caption: A potential workflow for fused triazine synthesis.

Protocol 4: Conceptual Synthesis of a Fused Triazine Derivative

This protocol is a conceptual adaptation of known methods for triazine synthesis.

  • Reagents and Materials:

    • 2-Benzyl-5-aminoisoindoline (1.0 eq)

    • Sodium nitrite (NaNO₂) (1.1 eq)

    • Hydrochloric acid (HCl), concentrated

    • Ethyl cyanoacetate (1.0 eq)

    • Sodium acetate (NaOAc)

    • Ethanol (EtOH)

  • Procedure:

    • Diazotization: Dissolve 2-Benzyl-5-aminoisoindoline in a mixture of concentrated HCl and water, and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

    • Coupling (Japp-Klingemann Reaction): In a separate flask, dissolve ethyl cyanoacetate and sodium acetate in ethanol and cool to 0-5 °C. Slowly add the previously prepared diazonium salt solution to this mixture with vigorous stirring. Allow the reaction to proceed for several hours at low temperature.

    • Work-up of Intermediate: Quench the reaction with water and extract the resulting hydrazone product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Cyclization: The resulting hydrazone can be cyclized to the triazinone derivative under thermal or acidic conditions. For example, heating the intermediate in acetic acid or diphenyl ether can induce cyclization.

    • Purification: The final product would be purified by column chromatography or recrystallization.

Data Summary

The following table presents hypothetical but expected data for the key compounds described in this guide. Actual results may vary.

CompoundMolecular FormulaMol. Weight ( g/mol )Expected AppearanceExpected Yield (%)
This compound-1,3-dioneC₁₅H₁₀N₂O₄282.25Pale yellow solid85-95
This compoundC₁₅H₁₄N₂O₂254.29Yellow/orange solid60-75
2-Benzyl-5-aminoisoindolineC₁₅H₁₆N₂224.30Off-white/tan solid>90 (crude)
2-Benzyl-2,3-dihydro-1H-imidazo[4,5-f]isoindoleC₁₆H₁₅N₃249.31Light brown solid50-65

Conclusion

This compound, while not a common off-the-shelf reagent, represents a highly valuable and strategically designed building block for constructing complex, fused heterocyclic systems. The protocols outlined in this application note demonstrate a clear and logical pathway from simple starting materials to the key 2-benzyl-5-aminoisoindoline intermediate and onward to novel imidazo[4,5-f]isoindoles and conceptually to triazino[5,6-f]isoindoles. The methodologies are based on well-established and robust chemical transformations, providing a solid foundation for researchers in medicinal chemistry and drug discovery to explore new chemical space centered around the versatile isoindoline scaffold.

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

  • Romanchick, W. A., & Joullié, M. M. (1978). 1,2,4-Triazino[5,6-b]indoles. Heterocycles, 9(11), 1631-1658. [Link]

  • Krasnov, K. A., et al. (2015). Synthesis of novel[8][9]thiazino[3´,2´:2,3][6][7][8]triazino[5,6-b]indole derivatives. Russian Chemical Bulletin, 64(4), 901-904. [Link]

  • Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[6][7][8]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity. [Link]

  • Vila, N., et al. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594–o1595. [Link]

  • Bhat, M. A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6241. [Link]

  • Cox, E. D., et al. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Tale, R. H. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. ChemistrySelect, 7(46), e202203362. [Link]

  • Damavandi, S. (2011). Facile Three-component Synthesis of imidazo[4,5-b]indoles. Journal of Chemical and Pharmaceutical Research, 3(6), 1157-1162. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • IJRAR. (2019). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews, 6(1). [Link]

  • Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link]

  • Rasayan J. Chem. (2021). SYNTHESIS, CHARACTERIZATION OF 2-[4-(4,5-DIPHENYL- 1H-IMIDAZOL-2-YL)PHENYL]ISOINDOLINE-1,3-DIONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY EVALUATION. Rasayan Journal of Chemistry, 14(2), 1031-1036. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[4,5-b]indoles. [Link]

  • Gladwin, R. J., et al. (2000). Convenient Synthesis 5 H -[6][7][8]Triazine[5,6- b ]indole-3-thiol Derivatives. Synthetic Communications, 30(16), 2911-2919. [Link]

  • Yang, J., et al. (2019). Synthesis of [13 C2,15 N]-1,3-2H-1-benzyl-(Z)-3-(benzylidene)indolin-2-one. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 920-924. [Link]

  • ResearchGate. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. [Link]

  • Ohta, H., et al. (2017). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Molbank, 2017(2), M929. [Link]

  • Mori, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2294-2300. [Link]

Sources

Application Notes and Protocols for Assay Development: Evaluating the Efficacy of 2-Benzyl-5-nitroisoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoindoline Scaffolds and the Significance of the 5-Nitro Moiety

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The therapeutic efficacy of these derivatives is often attributed to their ability to interact with various biological targets, such as enzymes and nucleic acids[3][4][5]. This guide focuses on a specific class of these compounds: 2-Benzyl-5-nitroisoindoline derivatives.

The incorporation of a 5-nitro group is of particular interest. Nitroaromatic compounds are known to exhibit a range of biological effects, and their mechanism of action can be significantly influenced by this functional group[6][7][8]. One of the most compelling aspects of nitroaromatic compounds in an oncology context is their potential for bioreductive activation[9][10][11]. Many solid tumors exhibit regions of low oxygen, or hypoxia. In these hypoxic environments, endogenous nitroreductase enzymes can reduce the nitro group to highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can induce cellular damage and apoptosis[1][8][12]. This selective activation in hypoxic tumor cells offers a promising strategy for targeted cancer therapy with potentially reduced systemic toxicity[10][13].

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive suite of protocols to systematically evaluate the efficacy of this compound derivatives. We will progress from initial cytotoxicity screening to more in-depth mechanistic studies, including the investigation of their potential as hypoxia-activated prodrugs.

Part 1: Primary Screening for Cytotoxic Activity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. This is typically achieved through cell viability assays that measure the metabolic activity of living cells.

Scientific Rationale

Cell viability assays provide a quantitative measure of a compound's ability to reduce the number of viable cells in a given population. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency[14].

Experimental Workflow: Primary Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis cell_plating Seed cancer cell lines in 96-well plates incubation1 Incubate for 24h to allow attachment cell_plating->incubation1 compound_prep Prepare serial dilutions of this compound derivatives incubation1->compound_prep treatment Treat cells with compounds and vehicle control compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization buffer to dissolve formazan crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and determine IC50 values read_absorbance->data_analysis

Caption: Workflow for primary cytotoxicity screening using the MTT assay.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis[9].

Data Presentation: Hypothetical IC50 Values
DerivativeCancer Cell LineIC50 (µM)
BN-1MCF-7 (Breast)5.2
BN-1A549 (Lung)8.7
BN-1HCT116 (Colon)3.1
BN-2MCF-7 (Breast)12.5
BN-2A549 (Lung)15.1
BN-2HCT116 (Colon)9.8

Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays

Once the cytotoxic potential is established, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.

Scientific Rationale

Apoptosis is a tightly regulated process involving the activation of a cascade of enzymes called caspases. Effector caspases, such as caspase-3 and caspase-7, are key executioners of apoptosis. Measuring the activity of these caspases provides a direct indication of apoptosis induction[15][16]. Another hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry[12][17][18].

Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Caspase-3/7 Glo Assay cluster_2 Annexin V/PI Staining cell_prep Seed cells in 6-well plates treatment Treat with IC50 concentration of derivative cell_prep->treatment incubation Incubate for 24-48h treatment->incubation reagent_add Add Caspase-Glo 3/7 Reagent incubation->reagent_add harvest Harvest cells (adherent and floating) incubation->harvest incubation2 Incubate at room temperature reagent_add->incubation2 read_lum Measure luminescence incubation2->read_lum stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain flow Analyze by flow cytometry stain->flow G cluster_0 Parallel Cell Viability Assays cluster_1 Nitroreductase Activity Assay setup Prepare identical 96-well plates for cell treatment normoxia Incubate one set of plates under normoxic conditions (21% O2) setup->normoxia hypoxia Incubate the other set under hypoxic conditions (1% O2) setup->hypoxia mtt_assay Perform MTT assay on both sets normoxia->mtt_assay hypoxia->mtt_assay compare_ic50 Compare IC50 values mtt_assay->compare_ic50 cell_lysates Prepare cell lysates from treated and untreated cells ntr_assay Perform a luminometric or fluorometric nitroreductase assay cell_lysates->ntr_assay measure_activity Quantify nitroreductase activity ntr_assay->measure_activity

Caption: Workflow to investigate hypoxia-selective activity.

Protocol 4: Comparative Cell Viability under Normoxic and Hypoxic Conditions
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of Protocol 1 to seed and treat cells in two identical sets of 96-well plates.

  • Incubation:

    • Place one set of plates in a standard incubator (normoxia, 21% O2).

    • Place the second set of plates in a hypoxic chamber or incubator (hypoxia, 1% O2) for the same duration (48-72 hours).

  • MTT Assay and Data Analysis:

    • At the end of the incubation period, perform the MTT assay (steps 4-6 of Protocol 1) on both sets of plates.

    • Calculate and compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 value under hypoxia suggests hypoxia-selective activity.

Protocol 5: Nitroreductase Activity Assay

Several commercial kits are available for measuring nitroreductase activity.[18][19] The following is a general protocol.

  • Sample Preparation:

    • Culture cells and treat them with the test compounds as desired.

    • Prepare cell lysates according to the kit manufacturer's instructions.

  • Assay Procedure:

    • Prepare the reaction mixture containing a nitroreductase substrate (often a luciferin or fluorophore derivative) and NADH or NADPH as a cofactor.

    • Add the cell lysate to the reaction mixture in a 96-well plate.

    • Incubate for the recommended time at the specified temperature.

  • Data Acquisition:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • The signal intensity is proportional to the nitroreductase activity in the sample.

Part 4: Target Deconvolution and Validation

While the above assays establish the cytotoxic efficacy and a potential hypoxia-activated mechanism, identifying the specific molecular target(s) of the this compound derivatives provides crucial mechanistic understanding.

Scientific Rationale

Target identification and validation are essential for understanding the mechanism of action and for rational drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[10][12][18][19][20] Kinobeads, which are affinity resins with immobilized broad-spectrum kinase inhibitors, can be used in competition binding assays to identify kinase targets.[5][9][21][22] Given that some isoindoline derivatives are known to inhibit kinases, this is a plausible target class to investigate.[23][24]

Experimental Workflow: Target Identification and Validation

G cluster_0 Target Identification (e.g., Kinobeads) cluster_1 Target Validation (CETSA) lysate_prep Prepare cell lysates competition Incubate lysates with derivatives and Kinobeads lysate_prep->competition pull_down Pull down kinase targets competition->pull_down ms_analysis Analyze bound proteins by mass spectrometry pull_down->ms_analysis cell_treatment Treat cells with derivative or vehicle heat_challenge Heat cells at a range of temperatures cell_treatment->heat_challenge lysis_centrifugation Lyse cells and separate soluble and aggregated proteins heat_challenge->lysis_centrifugation western_blot Detect soluble target protein by Western blot lysis_centrifugation->western_blot

Caption: A two-pronged approach for target identification and validation.

Protocol 6: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to near confluence in a suitable format (e.g., T-flasks).

    • Treat the cells with a high concentration (e.g., 10x IC50) of the derivative or vehicle for 1-2 hours.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Analyze the amount of the putative target protein in the soluble fraction by Western blotting using a specific antibody.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Assay Validation: Ensuring Robust and Reliable Data

For high-throughput screening and reliable data interpretation, it is crucial to validate the developed assays. The Z'-factor is a statistical parameter used to quantify the quality of an assay.

Z'-Factor Calculation

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor:

  • Z' > 0.5: An excellent assay.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of this compound derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can gain a thorough understanding of the therapeutic potential of these compounds. The focus on the unique 5-nitro moiety and its potential for hypoxia-activated therapy offers a promising avenue for the development of novel and targeted anticancer agents.

References

  • Atmaca, S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

  • Bhatia, R. K. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(2), 189-207. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(2), 206–216. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 435-456. [Link]

  • Martinez, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1479, pp. 239-257). [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Silva Lopes, M., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]

  • Wilson, W. R., & Hay, M. P. (1997). Nitro reduction as an electronic switch for bioreductive drug activation. Anti-cancer drug design, 12(8), 649–671. [Link]

  • Szymański, Ł., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3469. [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European journal of medicinal chemistry, 172, 143-155. [Link]

  • Prosser, G. A., et al. (2015). A cell-based assay for nitroreductase activity. Methods in molecular biology, 1319, 147–159. [Link]

  • Denny, W. A. (2002). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Current medicinal chemistry, 9(19), 1735–1747. [Link]

  • Green, D. R. (2018). The coming of age of apoptosis. Cell, 174(5), 1063-1070. [Link]

  • Bantscheff, M., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Bitar, L., & Jaber, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link]

  • Médard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature chemical biology, 19(10), 1235-1244. [Link]

  • de Paula, C. C., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(4), 1017-1041. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Pommier, Y. (2013). Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. Oncotarget, 4(1), 4-5. [Link]

  • Taylor & Francis. (n.d.). Nitro group – Knowledge and References. [Link]

  • Kurup, S. S., et al. (2022). Docking of isoindoline-1-one derivatives (compound 1: purple stick;...). ResearchGate. [Link]

  • Al-Dhmani, A. S., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087-1098. [Link]

  • Alpan, A. S., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 1-16. [Link]

  • Denny, W. A. (2002). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Current medicinal chemistry, 9(19), 1735–1747. [Link]

  • Pommier, Y. (2009). The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. Current medicinal chemistry, 16(18), 2294–2300. [Link]

  • Wiatrak, B., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 5437. [Link]

  • Feracci, M., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(19), 6599. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 231-236. [Link]

Sources

Application Note: Strategic Derivatization of 2-Benzyl-5-nitroisoindoline for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This application note provides a comprehensive technical guide for the strategic derivatization of 2-benzyl-5-nitroisoindoline, a versatile starting material for building compound libraries for structure-activity relationship (SAR) studies. We present detailed rationales, step-by-step protocols, and workflow diagrams for key chemical modifications focusing on three primary sites: the C-5 nitro group, the N-2 benzyl substituent, and the aromatic backbone. The methodologies are designed to be robust and adaptable, enabling researchers to systematically explore the chemical space around this core to optimize biological activity, selectivity, and pharmacokinetic properties.

Introduction: The Isoindoline Scaffold and the Imperative of SAR

The isoindoline nucleus is a recurring motif in a wide range of pharmacologically significant molecules, demonstrating activities from anticancer and anti-inflammatory to neuroprotective effects.[1][3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent template for drug design. Our model compound, this compound, serves as an ideal starting point for an SAR campaign. The N-benzyl group provides a defined steric and lipophilic character, while the C-5 nitro group is a powerful electron-withdrawing moiety that not only influences the molecule's electronic properties but also acts as a versatile synthetic handle for extensive functionalization.[5][6]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, systematically correlating the chemical structure of a compound with its biological effect.[7][8] By synthesizing and testing a series of related analogues, researchers can identify the key pharmacophoric elements responsible for potency and selectivity, while mitigating undesirable properties like toxicity. This guide outlines a logical and efficient workflow to generate such a library from the this compound core.

Derivatization Strategy Overview

Our derivatization plan targets the three most synthetically accessible and pharmacologically relevant positions of the this compound scaffold. The overall strategy is to create diverse chemical functionalities at these positions to probe interactions with a biological target.

Figure 1: High-level workflow for the derivatization of this compound.

Strategy A: Modification at the C-5 Position via the Nitro Group

Rationale: The aromatic nitro group, while a useful synthetic precursor, is often considered a structural liability in drug candidates due to potential metabolic reduction to toxic hydroxylamines and nitrosoamines.[9][10] Therefore, its transformation into other functional groups is a critical step in lead optimization. The reduction of the nitro group to a primary amine is the most powerful transformation, converting a strongly electron-withdrawing group into a versatile electron-donating group and opening a gateway to a vast array of subsequent derivatizations.[11][12]

Key Transformation: Reduction of the Nitro Group

The conversion of 5-nitroisoindoline to 5-aminoisoindoline is the lynchpin of this strategy. Several methods can achieve this, with the choice depending on the tolerance of other functional groups and desired scalability. Catalytic hydrogenation is clean and efficient, while chemical reduction with metals in acid is often milder and more chemoselective.[13][14]

G cluster_0 C-5 Nitro to Amine Workflow cluster_1 Amine Derivatization Start This compound Intermediate 5-Amino-2-benzylisoindoline Start->Intermediate Reduction (e.g., Fe/AcOH or H₂, Pd/C) Amide Amides / Sulfonamides Intermediate->Amide R-COCl or R-SO₂Cl Urea Ureas / Thioureas Intermediate->Urea R-NCO or R-NCS Alkylamine Substituted Amines Intermediate->Alkylamine Reductive Amination (R-CHO, NaBH(OAc)₃)

Figure 2: Workflow for the reduction and subsequent derivatization of the C-5 amino group.

Protocol 3.1: Reduction of this compound with Iron in Acetic Acid

Principle: This method utilizes the reduction potential of metallic iron in an acidic medium to selectively reduce the aromatic nitro group to an amine. It is a mild and robust method that tolerates a wide range of functional groups.[5]

Materials and Reagents:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol to make a ~0.2 M solution.

  • Add glacial acetic acid (10-15 volumes relative to the substrate).

  • Stir the suspension and add iron powder (5.0 eq) portion-wise over 10 minutes. The reaction is exothermic.

  • Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove excess iron and iron salts. Wash the pad thoroughly with EtOAc.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Redissolve the residue in EtOAc and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-amino-2-benzylisoindoline.

Safety Precautions: The initial reaction is exothermic. Handle acetic acid in a fume hood.

Derivatization of the 5-Amino Group

The resulting 5-amino-2-benzylisoindoline is a versatile intermediate. Standard protocols can be used for:

  • Amide/Sulfonamide Formation: Reaction with a library of acyl chlorides or sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) in a solvent like dichloromethane (DCM).

  • Urea Formation: Reaction with various isocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB).

Strategy B: Modification at the N-2 Position

Rationale: The N-benzyl group occupies a significant vector in the molecule's 3D space. Altering its size, electronics, or polarity can have a profound impact on biological activity. This can be explored by first removing the benzyl group and then introducing a variety of new substituents.

Protocol 4.1: N-Debenzylation of 2-Benzyl-5-aminoisoindoline

Principle: Catalytic hydrogenolysis is an effective method for N-debenzylation, provided other reducible functional groups (like the nitro group) have been addressed. This reaction cleaves the C-N bond, releasing toluene and the free secondary amine.

Materials and Reagents:

  • 5-Amino-2-benzylisoindoline (from Strategy A)

  • Palladium on carbon (10% Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or Parr shaker)

  • Celite®

Procedure:

  • Dissolve 5-amino-2-benzylisoindoline (1.0 eq) in MeOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with H₂ gas (this is typically repeated three times).

  • Stir the reaction mixture vigorously under an H₂ atmosphere (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wet the pad with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-aminoisoindoline, which can be used directly or purified further.

Post-Debenzylation: The resulting 5-aminoisoindoline can be N-alkylated with a diverse set of alkyl halides (R-X) or undergo more complex couplings (e.g., Buchwald-Hartwig amination with aryl halides) to install a wide variety of substituents at the N-2 position.

Strategy C: Substitution on the Aromatic Ring

Rationale: The electronic nature of substituents on the aromatic ring dictates the feasibility and regioselectivity of electrophilic aromatic substitution (EAS). The starting nitro group is strongly deactivating and a meta-director, making further substitution difficult.[5][15] However, after reduction to the amino group, the ring becomes highly activated, and the amine acts as a powerful ortho, para-director.[5] This electronic reversal allows for the introduction of substituents at the C-4 and C-6 positions.

G EAS Directing Effects cluster_0 Deactivated Ring cluster_1 Activated Ring Start 5-Nitroisoindoline (-NO₂ is meta-director) Meta Substitution at C-4, C-6 (Difficult) Arrow Reduction (Fe/AcOH) Intermediate 5-Aminoisoindoline (-NH₂ is ortho, para-director) OrthoPara Substitution at C-4, C-6 (Favored)

Figure 3: Change in directing effects for Electrophilic Aromatic Substitution upon reduction of the nitro group.

Protocol 5.1: Bromination of 5-Amino-2-benzylisoindoline

Principle: The activated aromatic ring of the 5-amino analogue readily undergoes electrophilic halogenation. N-Bromosuccinimide (NBS) is a convenient and mild source of electrophilic bromine for this purpose. The amino group will direct bromination to the positions ortho to it (C-4 and C-6).

Materials and Reagents:

  • 5-Amino-2-benzylisoindoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Magnetic stirrer, round-bottom flask

Procedure:

  • Dissolve 5-amino-2-benzylisoindoline (1.0 eq) in MeCN at 0 °C (ice bath).

  • Add NBS (1.0-1.1 eq for mono-bromination) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to consume any unreacted NBS.

  • Extract the product with EtOAc or DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product mixture (which may contain regioisomers) by flash column chromatography or preparative HPLC to isolate the desired brominated analogues.

Data Organization for SAR Analysis

Systematic logging of synthetic modifications and corresponding biological data is crucial. A tabular format is recommended for clarity and ease of comparison.

Table 1: Example Template for Summarizing Structure-Activity Relationship Data

Compound IDModification SiteSubstituent (R)StructureBiological Activity (IC₅₀, µM)Notes
LEAD-001 -2-Bn, 5-NO₂(Image of starting material)15.2Starting point.
LIB-A01 C-5-NH₂(Image of amine)> 50Loss of activity; key H-bond acceptor gone?
LIB-A02 C-5-NH-CO-CH₃(Image of acetamide)5.8Potency restored. H-bond acceptor is important.
LIB-A03 C-5-NH-SO₂-CH₃(Image of sulfonamide)2.1Increased potency. Suggests tolerance for larger, acidic group.
LIB-B01 N-2-H (debenzylated)(Image of NH-isoindoline)35.4Benzyl group important for potency.
LIB-B02 N-2-CH₂(4-F-Ph)(Image of F-benzyl)1.5Significant potency increase. Probing halogen interactions.
LIB-C01 C-6-Br (on C-5 NH₂ core)(Image of bromo-amine)0.9Halogen at C-6 enhances activity.

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

This application note details a systematic and versatile approach to the derivatization of this compound for the purpose of comprehensive SAR studies. By strategically modifying the C-5, N-2, and aromatic ring positions, researchers can generate a diverse library of analogues. The provided protocols are robust and founded on established chemical principles, offering a solid framework for exploring the chemical space of the isoindoline scaffold to discover novel therapeutic agents.

References

  • Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. PubMed, National Center for Biotechnology Information. [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed, National Center for Biotechnology Information. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central, National Center for Biotechnology Information. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed, National Center for Biotechnology Information. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

  • The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

  • Bioactive molecules that contain Isoindolin‐1‐one scaffold. ResearchGate. [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed, National Center for Biotechnology Information. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ResearchGate. [Link]

  • Aromatic Side Chain Reduction: Nitro. Chemistry LibreTexts. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Reduction of the Nitro Group into Amines. ResearchGate. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed Central, National Center for Biotechnology Information. [Link]

  • The chemistry of isoindole natural products. PubMed Central, National Center for Biotechnology Information. [Link]

  • Properties and Functions of Isoindoline: A Short Review. JETIR. [Link]

  • Synthetic routes to isoindolinones. ResearchGate. [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI. [Link]

  • Electrophilic Aromatic Substitution Reaction in Organic Chemistry. YouTube. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

Sources

Application Notes and Protocols: 2-Benzyl-5-nitroisoindoline as a Fluorescent Probe for Nitroreductase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The tumor microenvironment is often characterized by regions of low oxygen, a condition known as hypoxia.[1] Hypoxia is a critical factor in tumor progression, metastasis, and resistance to therapy.[2] Consequently, the development of reliable methods to identify and study hypoxic cells is of paramount importance in cancer research and drug development. Nitroreductase (NTR) is an enzyme that is significantly upregulated in hypoxic cells, making it an excellent biomarker for this cellular state.[1][2][3] Fluorescent probes that can selectively detect NTR activity offer a powerful tool for imaging hypoxic cells in vitro and in vivo.[4][5]

2-Benzyl-5-nitroisoindoline is a novel fluorescent probe designed for the detection of nitroreductase activity. This probe operates on a "turn-on" mechanism, where the non-fluorescent nitro group is enzymatically reduced by NTR to a highly fluorescent amino group. This conversion results in a significant increase in fluorescence intensity, allowing for the sensitive and selective imaging of hypoxic cells. These application notes provide a comprehensive guide to the use of this compound, including the principle of the assay, detailed protocols for in vitro experiments, and data interpretation.

Principle of the Assay

The detection of nitroreductase activity using this compound is based on an enzyme-triggered fluorescence "turn-on" mechanism. In its native state, the this compound molecule is non-fluorescent or weakly fluorescent. The electron-withdrawing nitro (-NO2) group on the isoindoline core quenches the fluorescence of the fluorophore.

In the presence of nitroreductase and a reducing agent such as NADH or NADPH, the nitro group of this compound is reduced to an electron-donating amino (-NH2) group.[3][4] This enzymatic conversion disrupts the fluorescence quenching mechanism, leading to a significant enhancement of the fluorescence signal. The resulting product, 2-Benzyl-5-aminoisoindoline, is a highly fluorescent molecule. The intensity of the emitted fluorescence is directly proportional to the activity of the nitroreductase enzyme, providing a quantitative measure of hypoxia.

NTR_Mechanism Probe This compound (Non-fluorescent) Product 2-Benzyl-5-aminoisoindoline (Highly Fluorescent) Probe->Product Reduction Enzyme Nitroreductase (NTR) + NADH Enzyme->Probe

Caption: Mechanism of this compound activation by Nitroreductase.

Photophysical Properties

The following table summarizes the key photophysical properties of this compound and its activated form, 2-Benzyl-5-aminoisoindoline. These values are essential for selecting the appropriate excitation and emission filters for fluorescence microscopy and other detection methods.

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)State
This compound ~340 nm~420 nm<0.01Non-fluorescent
2-Benzyl-5-aminoisoindoline ~450 nm~530 nm>0.5Highly Fluorescent

Note: The exact spectral properties may vary depending on the solvent and local environment. It is recommended to perform a spectral scan to determine the optimal excitation and emission wavelengths for your specific experimental setup.

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Hypoxia chamber or chemical hypoxia-inducing agents (e.g., CoCl2, deferoxamine)

  • Nitroreductase enzyme (for in vitro assays)

  • NADH or NADPH

Experimental Protocols

In Vitro Nitroreductase Activity Assay

This protocol describes the detection of NTR activity in a cell-free system.

Reagent Preparation:

  • Probe Stock Solution (10 mM): Dissolve 2.52 mg of this compound in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.

  • NADH Stock Solution (10 mM): Dissolve 7.09 mg of NADH in 1 mL of PBS. Prepare fresh before use.

  • NTR Solution: Prepare a working solution of nitroreductase in PBS at the desired concentration.

Assay Procedure:

  • To a 96-well plate, add 50 µL of PBS (pH 7.4).

  • Add 10 µL of the NTR solution at various concentrations.

  • Add 20 µL of the NADH stock solution to each well.

  • Add 20 µL of the this compound working solution (diluted from the stock solution in PBS to a final concentration of 10 µM).

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~530 nm.

in_vitro_workflow Start Start Step1 Add PBS to 96-well plate Start->Step1 Step2 Add varying concentrations of Nitroreductase Step1->Step2 Step3 Add NADH solution Step2->Step3 Step4 Add this compound working solution Step3->Step4 Step5 Incubate at 37°C (30-60 min) Step4->Step5 Step6 Measure Fluorescence (Ex: 450 nm, Em: 530 nm) Step5->Step6 End End Step6->End

Caption: Workflow for the in vitro Nitroreductase activity assay.

Cellular Imaging of Hypoxia

This protocol provides a step-by-step guide for imaging hypoxic cells using this compound.

Cell Culture and Hypoxia Induction:

  • Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow the cells to adhere and grow to 70-80% confluency.

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for 12-24 hours. Alternatively, treat the cells with a chemical hypoxia-inducing agent. A normoxic control group should be maintained under standard culture conditions (21% O2).

Probe Loading and Imaging:

  • Prepare a working solution of this compound by diluting the 10 mM stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove any excess probe.

  • Add fresh culture medium or an imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the activated probe (Excitation: ~450 nm, Emission: ~530 nm).[6]

cell_imaging_workflow Start Start Step1 Culture cells to 70-80% confluency Start->Step1 Step2 Induce Hypoxia (Hypoxia Chamber or Chemical Agent) Step1->Step2 Step3 Prepare this compound working solution (5-10 µM) Step2->Step3 Step4 Wash cells with PBS Step3->Step4 Step5 Incubate cells with probe (30-60 min at 37°C) Step4->Step5 Step6 Wash cells with PBS (2x) Step5->Step6 Step7 Add fresh medium or imaging buffer Step6->Step7 Step8 Image with Fluorescence Microscope (Ex: 450 nm, Em: 530 nm) Step7->Step8 End End Step8->End

Caption: Workflow for cellular imaging of hypoxia.

Data Analysis and Interpretation

For the in vitro assay, plot the fluorescence intensity against the concentration of nitroreductase. A linear relationship should be observed within a certain concentration range.

For cellular imaging, a significant increase in fluorescence intensity in the hypoxic cells compared to the normoxic control cells indicates the presence of nitroreductase activity and, therefore, a hypoxic state. The fluorescence signal should be localized within the cytoplasm of the cells.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of the probe.Increase the number of washes after probe incubation.
Autofluorescence from cells or medium.Image a control sample without the probe to determine the background level. Use a phenol red-free medium for imaging.
Low or no signal Insufficient hypoxia induction.Verify the oxygen level in the hypoxia chamber or increase the concentration/duration of the chemical inducer.
Low NTR expression in the cell line.Use a positive control cell line known to express high levels of NTR under hypoxia.
Probe degradation.Store the probe stock solution at -20°C, protected from light.
Phototoxicity Excessive light exposure.Minimize the excitation light intensity and exposure time during imaging.[6]

References

  • Two-Photon Fluorescent Probes for Detecting Enzyme Activities in Live Tissues. (2021). Vertex AI Search.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC - PubMed Central. Vertex AI Search.
  • Activatable fluorescent probes for in situ imaging of enzymes - RSC Publishing. (2021). Vertex AI Search.
  • Enzyme-activated fluorescent probes could revolutionise healthcare - Drug Target Review. (2023). Vertex AI Search.
  • A novel internal standard ratio fluorescent probe for nitroreductase detection in cells. Vertex AI Search.
  • Enzyme Staining | Fluorescent Dyes - Probes / BOC Sciences. Vertex AI Search.
  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - NIH. (2025). Vertex AI Search.
  • A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed. (2025). Vertex AI Search.
  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. Vertex AI Search.
  • An ultrasensitive ESIPT fluorescent probe enables selective labeling and imaging of nitroreductase both in vitro and in vivo - ResearchG
  • Application Notes and Protocols: Isoindoline-1,3-diol-Based Fluorescent Probes - Benchchem. Vertex AI Search.
  • Development of fluorescent probes for bioimaging applic
  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - NIH. Vertex AI Search.
  • Reaction-based small-molecule fluorescent probes for chemoselective bioimaging - PMC. Vertex AI Search.
  • Lipid Peroxidation Probe -BDP 581/591 C11 - DOJINDO Labor
  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - MDPI. Vertex AI Search.
  • 2-Benzyl-5-nitro-1H-isoindole-1,3(2H)-dione|BLD Pharm. Vertex AI Search.
  • 2-Benzyl-5-(3-nitrobenzoyl)isoindole-1,3-dione - PubChem. Vertex AI Search.
  • This compound | CAS 127168-68-7 | Chemical-Suppliers. Vertex AI Search.
  • 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC - NIH. Vertex AI Search.
  • (PDF)
  • 1-Benzyl-5-nitro-indoline-2,3-dione - SpectraBase. Vertex AI Search.
  • 5 steps to live-cell imaging - Thermo Fisher Scientific. Vertex AI Search.
  • 2-Benzyl-5-bromoisoindoline-1,3-dione | 82104-06-1 - Sigma-Aldrich. Vertex AI Search.
  • Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing). Vertex AI Search.
  • Fluorescent probes for insect ryanodine receptors: candidate anthranilic diamides - PubMed. (2014). Vertex AI Search.
  • 2-(4-hydroxy-phenyl)-5-nitro-isoindole-1,3-dione - Sigma-Aldrich. Vertex AI Search.
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. Vertex AI Search.
  • 2-(4-NITRO-BENZYL)-ISOINDOLE-1,3-DIONE AldrichCPR | Sigma-Aldrich. Vertex AI Search.
  • This compound - CymitQuimica. Vertex AI Search.
  • 685565-14-4|2-Benzyl-5-fluoroisoindoline|BLD Pharm. Vertex AI Search.
  • Application Notes and Protocols: 3-Benzyl-5-methoxychromen-2-one as a Fluorescent Probe - Benchchem. Vertex AI Search.

Sources

Application Notes & Protocols for the Development of 2-Benzyl-5-nitroisoindoline as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Benzyl-5-nitroisoindoline

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The isoindoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] Several isoindoline-based compounds have been shown to exert their effects through mechanisms such as the induction of apoptosis and cell cycle arrest.[3][4][5]

The subject of this guide, this compound, integrates this promising isoindoline core with a nitroaromatic moiety. Nitroaromatic compounds are of particular interest in cancer therapy due to their potential for bioreductive activation.[6] Many cancer types, including colorectal, breast, and liver cancers, exhibit regions of hypoxia (low oxygen), leading to the overexpression of nitroreductase (NTR) enzymes.[7][8][9] These enzymes can selectively reduce nitroaromatic prodrugs into highly cytotoxic agents, offering a targeted therapeutic strategy that spares healthy, normoxic tissues.[10][11]

This document provides a comprehensive, field-proven guide for the preclinical evaluation of this compound. It outlines a logical, multi-phase experimental workflow, from initial cytotoxicity screening to mechanistic elucidation and preliminary in vivo efficacy assessment. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to thoroughly characterize this compound's potential as a novel anticancer therapeutic.

Hypothesized Mechanism of Action: A Bioreductive Approach

We hypothesize that this compound acts as a hypoxia-activated prodrug. The core of this proposed mechanism is the enzymatic reduction of the 5-nitro group by nitroreductases, which are upregulated in the hypoxic microenvironment of solid tumors.

The Proposed Cascade:

  • Selective Activation: In hypoxic cancer cells, NTR enzymes catalyze a two-electron reduction of the nitro group on the isoindoline scaffold, converting it into a highly reactive nitroso or hydroxylamine derivative.[10]

  • DNA Damage Induction: These reactive species are potent alkylating agents that can form covalent adducts with DNA.[12][13][14] This leads to DNA strand breaks and genomic instability.

  • Cellular Stress Response: The resulting DNA damage triggers the DNA Damage Response (DDR) pathway.[15][16][17][18] Sensor proteins like ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets.

  • p53-Mediated Apoptosis & Cell Cycle Arrest: A key target of the DDR is the tumor suppressor protein p53.[19] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate programmed cell death (apoptosis).[20][21][22][23] p53 accomplishes this by transcriptionally activating pro-apoptotic genes (e.g., BAX, PUMA, Noxa) and cell cycle inhibitors (e.g., p21).[21][22][23]

This targeted activation mechanism suggests that this compound could exhibit enhanced cytotoxicity in tumor cells while having a minimal effect on healthy tissues, potentially leading to a wider therapeutic window.

Hypothesized_Mechanism_of_Action cluster_0 Hypoxic Tumor Cell Compound This compound (Prodrug) NTR Nitroreductase (NTR) (Overexpressed) Compound->NTR Enzymatic Reduction Active Reactive Cytotoxic Species (e.g., Hydroxylamine) NTR->Active DNA Nuclear DNA Active->DNA Alkylation Damage DNA Damage (Adducts, Breaks) DNA->Damage DDR DNA Damage Response (ATM/ATR Activation) Damage->DDR p53 p53 Activation DDR->p53 Arrest Cell Cycle Arrest (G2/M Phase) p53->Arrest Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow: A Phased Approach to Preclinical Evaluation

A systematic evaluation is critical to understanding the therapeutic potential of a novel compound. The following workflow progresses from broad screening to detailed mechanistic and in vivo studies.

Experimental_Workflow Phase1 Phase 1: In Vitro Screening P1_Task Protocol 1.1: SRB Cytotoxicity Assay (Determine IC50 values across a panel of cancer cell lines) Phase1->P1_Task Phase2 Phase 2: Cellular Response P2_Task1 Protocol 2.1: Apoptosis Assay (Annexin V/PI Staining) Phase2->P2_Task1 P2_Task2 Protocol 2.2: Cell Cycle Analysis (Propidium Iodide Staining) Phase2->P2_Task2 Phase3 Phase 3: Mechanism of Action P3_Task Protocol 3.1: Western Blotting (Probe for DNA damage and p53 pathway proteins) Phase3->P3_Task Phase4 Phase 4: In Vivo Efficacy P4_Task Protocol 4.1: Tumor Xenograft Model (Evaluate anti-tumor activity in an animal model) Phase4->P4_Task P1_Task->Phase2 If potent (low µM IC50) P2_Task1->Phase3 P2_Task2->Phase3 P3_Task->Phase4 If mechanism is validated

Caption: A logical workflow for evaluating a novel anticancer agent.

Phase 1: In Vitro Cytotoxicity Profiling

Objective: To determine the concentration-dependent cytotoxic effect of this compound across a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol 1.1: Sulforhodamine B (SRB) Assay for Cell Viability

Principle: The SRB assay is a colorimetric method that quantifies cell density based on the measurement of total cellular protein content.[24] The dye binds to basic amino acids of cellular proteins that have been fixed to the plate, and the amount of bound dye is proportional to the number of cells. It is a rapid, sensitive, and inexpensive method for cytotoxicity screening.[25]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • 96-well flat-bottom microtiter plates

  • This compound (stock solution in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% Acetic acid solution

  • Microplate reader (510-570 nm)

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate for 1 hour at 4°C.

    • Rationale: TCA fixes the cells to the plate and precipitates proteins, preventing cell loss during washing steps.

  • Washing: Carefully wash the plates five times with slow-running tap water or deionized water to remove TCA and serum proteins. Allow plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[24]

    • Rationale: The acetic acid wash removes non-specifically bound dye, reducing background signal.

  • Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values

Cell Line Cancer Type IC50 (µM) of this compound
MCF-7 Breast Adenocarcinoma [Insert Data]
A549 Lung Carcinoma [Insert Data]
HCT116 Colorectal Carcinoma [Insert Data]
DU145 Prostate Carcinoma [Insert Data]

| U-87 MG | Glioblastoma | [Insert Data] |

Phase 2: Elucidation of Cellular Response

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis or cell cycle arrest.

Protocol 2.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[26] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[27]

Materials:

  • Cancer cells and culture reagents

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-free methods (e.g., EDTA) to preserve membrane integrity.[27] Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[26][27]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[28]

    • Rationale: The binding buffer contains calcium, which is essential for Annexin V to bind to PS.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Viable Cells: Annexin V-negative / PI-negative

    • Early Apoptotic Cells: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a fluorescent dye that intercalates with double-stranded DNA in a stoichiometric manner. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[29]

Materials:

  • Cancer cells and culture reagents

  • 6-well plates

  • This compound

  • PBS

  • Cold 70% ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.1.

  • Harvesting: Collect and count cells from each treatment condition.

  • Fixation: Centrifuge cells at 300 x g for 5 minutes and resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[30][31]

    • Rationale: Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA. Dropwise addition prevents cell clumping.

  • Storage: Incubate cells on ice for at least 30 minutes. Cells can be stored in ethanol at 4°C for several weeks.[30]

  • Washing: Centrifuge the fixed cells (a higher speed may be required, e.g., 500 x g) and carefully decant the ethanol. Wash the cell pellet once with PBS.[32]

  • RNase Treatment: Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Rationale: PI can also bind to double-stranded RNA. RNase A treatment is crucial to degrade RNA and ensure that the fluorescence signal is specific to DNA content.[32]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Collect at least 10,000 events and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Phase 3: Mechanistic Investigation

Objective: To validate the hypothesized mechanism of action by examining the expression and activation of key proteins in the DNA damage and p53 signaling pathways.

Protocol 3.1: Western Blotting for Key Signaling Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample.[33] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein.[34] Phospho-specific antibodies can be used to assess the activation state of signaling proteins.[35]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-phospho-p53, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as described in Protocol 2.1. After treatment, wash cells with cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer.[36] Scrape the cells, collect the lysate, and sonicate to shear DNA.[36]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[36]

    • Recommended Targets:

      • γH2AX: A marker for DNA double-strand breaks.

      • Phospho-p53 (Ser15): Indicates activation of p53 in response to DNA damage.[21]

      • Total p53: To assess overall p53 protein levels.

      • Cleaved PARP: A hallmark of apoptosis execution.

      • β-actin: A loading control to ensure equal protein loading.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression or phosphorylation.

Phase 4: In Vivo Efficacy Evaluation

Objective: To assess the anti-tumor activity of this compound in a living organism using a human tumor xenograft model.

Protocol 4.1: Human Tumor Xenograft Model

Principle: Xenograft models, which involve implanting human tumor cells or patient-derived tissue into immunodeficient mice, are indispensable tools for evaluating the efficacy and toxicity of new anticancer agents before clinical trials.[37][38] These models allow for the assessment of a compound's therapeutic potential in a complex biological system.[39][40]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice)

  • Human cancer cell line known to be sensitive in vitro

  • Matrigel (optional, for improved tumor take-rate)

  • This compound

  • Vehicle solution for administration (e.g., saline with 5% DMSO, 5% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 2-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound (at various predetermined doses) and the vehicle control to their respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a set schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment schedule.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the compound's efficacy.

Data Presentation: In Vivo Efficacy

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control - [Insert Data] - [Insert Data]
Compound (Low Dose) [X] [Insert Data] [Insert Data] [Insert Data]
Compound (Mid Dose) [Y] [Insert Data] [Insert Data] [Insert Data]

| Compound (High Dose) | [Z] | [Insert Data] | [Insert Data] | [Insert Data] |

References

  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]

  • Abreu, M., et al. (2018). The role of p53 in apoptosis. PubMed. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Wilson, A. P. (1994). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

  • Crown Bioscience. (2024). DNA Damage Response and DNA Repair in Cancer. Crown Bioscience Blog. [Link]

  • Vousden, K. H., & Prives, C. (2009). Role of p53 in Cell Death and Human Cancers. PMC - PubMed Central. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Iowa. [Link]

  • Chen, G., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Dykes, D. J., et al. (1992). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink. [Link]

  • Oncohema Key. (2016). DNA Damage Response Pathways and Cancer. Oncohema Key. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]

  • Jeggo, P. A., & Pearl, L. H. (2016). DNA Damage Response Genes and the Development of Cancer Metastasis. PMC. [Link]

  • Chen, J. (2016). The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Perspectives in Medicine. [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Çelikoğlu, E., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]

  • Kamal, A., et al. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. PubMed. [Link]

  • Creative Biolabs. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Creative Biolabs. [Link]

  • Haupt, S., et al. (2003). Apoptosis - the p53 network. Journal of Cell Science. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Research Square. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Kamal, A., et al. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Bentham Science Publishers. [Link]

  • Iovanna, C., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]

  • Creative Biolabs. Xenograft Models. Creative Biolabs. [Link]

  • Wang, Z., et al. (2021). Targeting DNA repair pathway in cancer: Mechanisms and clinical application. PMC. [Link]

  • Nickson, C. M., & Schoof, M. (2022). Targeting DNA damage response pathways in cancer. PubMed. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Lopes, M. S., et al. (2015). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • WordPress.com. Enzyme Mechanism | Nitroreductase in Cancer Treatment. WordPress.com. [Link]

  • Zhang, Y., et al. (2025). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. RSC Publishing. [Link]

  • Shang, R., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers. [Link]

  • Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PubMed. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]

  • Kotake, Y., et al. (2013). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. PMC - NIH. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Nahata, A. (2014). How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. ResearchGate. [Link]

  • Shang, R., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Benzyl-5-nitroisoindoline and its Analogs as Potential Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Nitro-aromatic Heterocycles in Antiprotozoal Drug Discovery

Protozoan infections, such as Chagas disease, leishmaniasis, and malaria, continue to pose a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The current therapeutic arsenal is limited by issues of toxicity, variable efficacy, and the emergence of drug resistance.[1][2] This underscores the urgent need for novel, safe, and effective antiprotozoal agents.

Nitro-aromatic heterocyclic compounds have emerged as a promising class of molecules in the search for new antiparasitic drugs. Their mechanism of action often involves the bioreductive activation of the nitro group by parasite-specific nitroreductases, leading to the generation of cytotoxic radical species that induce parasite death. This selective activation provides a rationale for their potential as targeted therapies with a favorable safety profile.

While specific data on 2-benzyl-5-nitroisoindoline is limited in the public domain, extensive research on structurally related 2-benzyl-5-nitroindazole derivatives has demonstrated significant in vitro and in vivo activity against a range of protozoan parasites, including Trypanosoma cruzi and Leishmania amazonensis.[1][3][4][5] These findings provide a strong impetus for the investigation of the broader class of benzyl-nitro-substituted isoindoline and indazole scaffolds as potential antiprotozoal drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound and its analogs as potential antiprotozoal agents. It outlines detailed protocols for in vitro screening, cytotoxicity assessment, and provides insights into their potential mechanism of action based on related compounds.

Proposed Mechanism of Action: Bioreductive Activation of Nitro-heterocyclic Compounds

The antiprotozoal activity of many nitro-heterocyclic compounds is believed to be dependent on the enzymatic reduction of the nitro group to generate cytotoxic metabolites. This process is often specific to the parasite, which possesses nitroreductases capable of this conversion, a feature that is typically absent in mammalian host cells.

The proposed mechanism can be summarized as follows:

  • Uptake: The parent compound, a relatively inert prodrug, is taken up by the protozoan parasite.

  • Bioreductive Activation: Within the parasite, type I nitroreductases (NTRs) catalyze the reduction of the nitro group (NO2) to a nitroso (NO), hydroxylamino (NHOH), and ultimately an amino (NH2) group. This process generates highly reactive nitro anion radicals.

  • Cellular Damage: These radical species can interact with and damage critical biomolecules such as DNA, lipids, and proteins, leading to oxidative stress and ultimately parasite death.

G

In Vitro Efficacy and Cytotoxicity Data of Related 2-Benzyl-5-nitroindazole Analogs

The following table summarizes the in vitro activity of several 2-benzyl-5-nitroindazole derivatives against various protozoan parasites and a mammalian cell line to assess selectivity. This data serves as a benchmark for evaluating new analogs like this compound.

Compound IDParasiteStageIC50 (µM)Cytotoxicity (L-6 cells) CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-one T. cruzi (Y strain)Amastigotes1.17>100>85[6]
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one T. cruzi (Y strain)Amastigotes0.41>100>243[6]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate L. amazonensisAmastigotes0.46 ± 0.01>400875[1]
Benznidazole (Reference) T. cruziAmastigotes0.22 - 1.47>100-[4][7]
Amphotericin B (Reference) L. amazonensisAmastigotes~0.5--[1]

Experimental Protocols

The following protocols provide a standardized framework for the in vitro evaluation of this compound and its analogs.

Protocol 1: In Vitro Antiprotozoal Susceptibility Assay (Resazurin-Based)

This protocol describes a common and reliable method for determining the 50% inhibitory concentration (IC50) of a compound against protozoan parasites.[8]

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable parasites.

Materials:

  • Parasite culture (e.g., T. cruzi epimastigotes, Leishmania promastigotes) in logarithmic growth phase.

  • Appropriate parasite culture medium (e.g., Liver Infusion Tryptose for T. cruzi, M199 for Leishmania).

  • Test compound (this compound analog) dissolved in dimethyl sulfoxide (DMSO).

  • Reference drug (e.g., Benznidazole for T. cruzi, Amphotericin B for Leishmania).

  • Resazurin sodium salt solution (12.5 mg in 100 mL of distilled water).[8]

  • 96-well black, clear-bottom microtiter plates.

  • Microplate fluorometer.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference drug in DMSO. Perform serial dilutions in the culture medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Parasite Seeding: Adjust the parasite concentration in the culture medium and dispense into the wells of the 96-well plate. The seeding density will depend on the parasite species and growth rate.

  • Drug Addition: Add the diluted compounds to the respective wells. Include wells with parasites and medium only (negative control) and wells with a reference drug (positive control).

  • Incubation: Incubate the plates at the optimal temperature and CO2 conditions for the specific parasite for 72 hours.[8]

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours, or until a color change is observed in the negative control wells.[8]

  • Fluorescence Reading: Measure the fluorescence in a microplate fluorometer with an excitation wavelength of 536 nm and an emission wavelength of 588 nm.[8]

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assay against Mammalian Cells

This protocol is crucial for assessing the selectivity of the compound by determining its toxicity to a mammalian cell line.

Principle: Similar to the antiprotozoal assay, this method uses resazurin to measure the viability of mammalian cells exposed to the test compound.

Materials:

  • Mammalian cell line (e.g., L-6 rat skeletal myoblasts).[8]

  • Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • Test compound and a reference cytotoxic drug (e.g., Podophyllotoxin).

  • Resazurin solution.

  • 96-well microtiter plates.

  • Microplate fluorometer.

Procedure:

  • Cell Seeding: Seed the L-6 cells into a 96-well plate at a density of 2,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Addition: Remove the medium and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plate for 72 hours.

  • Resazurin Addition and Reading: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using the same method as for the IC50 calculation. The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Experimental Workflow for Antiprotozoal Drug Discovery

The following diagram illustrates a typical workflow for the initial stages of antiprotozoal drug discovery, from compound synthesis to in vitro evaluation.

G

Conclusion and Future Directions

The structural motif of this compound, based on the promising results of related 2-benzyl-5-nitroindazole derivatives, represents a compelling starting point for the development of novel antiprotozoal agents. The protocols and data presented herein provide a robust framework for the systematic evaluation of this class of compounds.

Future research should focus on:

  • Synthesis and Screening: A library of this compound analogs with diverse substitutions should be synthesized and screened against a panel of protozoan parasites.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action, including the identification of the specific nitroreductases involved in their activation.

  • In Vivo Efficacy: Promising candidates with high selectivity indices should be advanced to in vivo models of infection to assess their efficacy and pharmacokinetic properties.

  • Resistance Studies: Investigating the potential for the development of resistance and the mechanisms by which it might arise.

By following a rigorous and systematic approach, the potential of this compound and its analogs as next-generation antiprotozoal drugs can be thoroughly explored.

References

  • Canavaci, A. M. C., Bustamante, J. M., Padilla, A. M., Perez Brandan, C. M., Simpson, L. J., Xu, D., Boehlke, C. L., & Tarleton, R. L. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PLoS Neglected Tropical Diseases, 4(7), e740. [Link]

  • PLOS Neglected Tropical Diseases. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. [Link]

  • González-Pastor, R., Carrera Pacheco, S. E., Zuñiga, J. J., & Barba Ostria, C. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(1), 123. [Link]

  • Rao, K. S., & Sattar, A. (2010). Antiprotozoal and Cytotoxicity Assays of the Isolates of Tephrosia tinctoria. Indian Journal of Pharmaceutical Sciences, 72(6), 804–807. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Fonseca-Berzal, C., et al. (2018). Antichagasic, Leishmanicidal, and Trichomonacidal Activity of 2-Benzyl-5-nitroindazole-Derived Amines. ChemMedChem, 13(10), 1034-1043. [Link]

  • Fonseca-Berzal, C., et al. (2015). Exploring the potential activity spectrum of two 5-nitroindazolinone prototypes on different Trypanosoma cruzi strains. Parasitology Research, 114(11), 4159-4168. [Link]

  • Katuura, E., et al. (2021). Pharmacological Assessment of the Antiprotozoal Activity, Cytotoxicity and Genotoxicity of Medicinal Plants Used in the Treatment of Malaria in the Greater Mpigi Region in Uganda. Frontiers in Pharmacology, 12, 686737. [Link]

  • Sarter, S., et al. (2022). Drug Repurposing Based on Protozoan Proteome: In Vitro Evaluation of In Silico Screened Compounds against Toxoplasma gondii. Pharmaceuticals, 15(1), 89. [Link]

  • Nowak, N., et al. (2023). In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. International Journal of Molecular Sciences, 24(3), 2841. [Link]

  • Nowak, N., et al. (2023). In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. MDPI. [Link]

  • Escario, J. A., et al. (2016). Antichagasic and trichomonacidal activity of 1-substituted 2-benzyl-5-nitroindazolin-3-ones and 3-alkoxy-2-benzyl-5-nitro-2H-indazoles. European Journal of Medicinal Chemistry, 115, 22-36. [Link]

  • Mollineda-Diogo, N., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. ResearchGate. [Link]

  • Mollineda-Diogo, N., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. PeerJ, 11, e16229. [Link]

  • Malebo, H. M., et al. (2014). Antiprotozoal activity and cytotoxicity of metabolites from leaves of Teclea trichocarpa. ResearchGate. [Link]

  • Fonseca-Berzal, C., et al. (2017). Activity of 2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-one on Trypanosoma cruzi Bloodstream Trypomastigotes (Y strain): In Vitro and In Vivo Studies. ResearchGate. [Link]

  • Martinez-Peinado, N., et al. (2022). Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs. Frontiers in Cellular and Infection Microbiology, 12, 960395. [Link]

  • Zuma, N., et al. (2023). Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. RSC Medicinal Chemistry, 14(4), 725-738. [Link]

  • Calzada, F., et al. (2021). Antiprotozoal Activity Against Entamoeba histolytica of Flavonoids Isolated from Lippia graveolens Kunth. Molecules, 26(21), 6433. [Link]

  • Boechat, N., et al. (2014). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. Molecules, 19(11), 17712-17726. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Benzyl-5-nitroisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Benzyl-5-nitroisoindoline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this compound. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to this compound and Its Purification Challenges

This compound is a key intermediate in various synthetic pathways. Its structure, featuring a polar nitro group and a non-polar benzyl group, presents a unique set of purification challenges. The primary goal of any purification strategy is to remove unreacted starting materials, reaction byproducts, and any degradation products. Common issues encountered during the purification of this compound include co-elution of impurities during chromatography, difficulty in crystallization, and potential for degradation. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Column Chromatography Issues

Question: Why is my this compound product still impure after silica gel column chromatography, showing multiple spots on the TLC plate?

Answer: This is a common issue that can arise from several factors related to the compound's structure and the chromatographic conditions.

  • Inadequate Solvent System: The polarity of the eluent is critical. A solvent system with either too high or too low polarity may not provide sufficient separation between your product and impurities. It is crucial to perform a thorough solvent screen using Thin Layer Chromatography (TLC) before committing to a column. Test various solvent ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.

  • Co-eluting Impurities: The synthesis of this compound can result in byproducts with similar polarities to the desired compound. For instance, unreacted starting materials or side-products from the synthetic route may have similar affinities for the silica gel and eluent, leading to co-elution. If optimizing the solvent system does not resolve this, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

  • On-Column Degradation: Nitroaromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel.[1] This can lead to streaking on the TLC plate and the formation of new, colored impurities during column chromatography. To mitigate this, you can use deactivated silica gel (by adding a small percentage of triethylamine to your eluent, typically 0.1-1%) or switch to a less acidic stationary phase like neutral alumina.[1]

  • Overloading the Column: Exceeding the capacity of your column will lead to poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w) for challenging separations.

Crystallization Difficulties

Question: My this compound product "oils out" instead of forming crystals during recrystallization. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a frequent problem with moderately polar organic compounds.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] If the compound is too soluble in your chosen solvent even at low temperatures, it will not crystallize. Conversely, if it is not soluble enough at high temperatures, you will have poor recovery. Experiment with a range of solvents or, more effectively, a mixed-solvent system.[2][3] A good starting point for a compound like this compound would be a polar protic solvent like ethanol or isopropanol, potentially with the addition of water as an anti-solvent.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, causing the compound to precipitate as an amorphous oil rather than forming an ordered crystal structure.[4] Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help to slow the cooling process.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to oiling out or preventing crystallization altogether.[3] If your crude product is highly impure, it is advisable to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Supersaturation Issues: If the solution is too concentrated, the compound may crash out of solution too rapidly. To remedy this, add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.[4]

Question: I have very low recovery after recrystallization. What are the likely causes?

Answer: Low recovery is often a trade-off for high purity. However, significant product loss can be minimized.

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product.[4] Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose a significant amount of product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Washing with the Wrong Solvent: Washing the isolated crystals with a solvent in which they are soluble will dissolve your product. Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Product Stability and Impurity Identification

Question: My isolated this compound is a dark color (yellow/brown) and seems to darken over time. Is this normal?

Answer: While many nitroaromatic compounds are inherently colored (typically pale yellow), a dark or deepening color often suggests the presence of impurities or product degradation.

  • Thermal Degradation: Nitroaromatic compounds can be susceptible to thermal degradation, especially at elevated temperatures.[5][6][7] Avoid prolonged heating during synthesis and purification. If distillation is used to remove solvents, it should be performed under reduced pressure to lower the boiling point.

  • Oxidative Impurities: The presence of oxidative byproducts can contribute to color. Ensuring that the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.

  • Residual Acid/Base: Trace amounts of acid or base from the reaction workup can catalyze degradation pathways. Ensure the product is thoroughly washed and neutralized before final isolation.

Question: I have a persistent unknown impurity in my NMR/LC-MS analysis. What could it be?

Answer: The identity of unknown impurities is highly dependent on the synthetic route used to prepare the this compound. However, some common possibilities include:

  • Starting Materials: Incomplete reaction will leave residual starting materials.

  • Isomers: Depending on the synthetic precursors, positional isomers of the nitro group may form.

  • Byproducts of N-alkylation: If the synthesis involves the N-alkylation of 5-nitroisoindoline with benzyl bromide, potential impurities could include over-alkylated products or unreacted 5-nitroisoindoline.

  • Hydrolysis Products: The isoindoline ring can be susceptible to hydrolysis under certain pH conditions, leading to the formation of phthalic acid derivatives.

To identify the impurity, consider synthesizing potential byproducts as analytical standards for comparison.[8][9]

Recommended Purification Protocols & Data

Experimental Protocol: Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent Properties for Purification

The following table summarizes the properties of common solvents used in the purification of moderately polar organic compounds.

SolventBoiling Point (°C)Polarity IndexNotes
Hexanes690.1Common non-polar component for chromatography.[10]
Ethyl Acetate774.4Good polar component for chromatography and a potential recrystallization solvent.[10]
Dichloromethane403.1Excellent for dissolving crude product but can be too strong an eluent.
Ethanol784.3A good polar, protic solvent for recrystallization.
Isopropanol823.9Similar to ethanol, often used for recrystallization.
Toluene1112.4Can be used in chromatography and for recrystallization of aromatic compounds.[11]
Water10010.2Used as an anti-solvent in mixed-solvent recrystallizations.[3]

Visualizations

Experimental Workflow: Purification of this compound

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimize Eluent Fractions Combine Pure Fractions Column->Fractions Evap1 Solvent Evaporation Fractions->Evap1 Recryst Recrystallization Evap1->Recryst Filter Filtration & Washing Recryst->Filter Dry Drying Filter->Dry Pure Pure Product Dry->Pure Analysis Purity Check (NMR, LC-MS) Pure->Analysis Store Storage Analysis->Store

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization Failure

Recrystallization_Troubleshooting Start Product Oils Out Q1 Was cooling too fast? Start->Q1 A1_Yes Redissolve, add more solvent, and cool slowly Q1->A1_Yes Yes Q2 Is the solvent appropriate? Q1->Q2 No Success Crystals Form A1_Yes->Success A2_No Perform solvent screen (single or mixed system) Q2->A2_No No Q3 Is the crude product a high purity? Q2->Q3 Yes A2_No->Success A3_No Purify by column chromatography first Q3->A3_No No Q3->Success Yes A3_No->Success

Caption: A decision tree for troubleshooting crystallization failures.

References

  • Rapid separation of nitroaromatic compounds by solvating gas chromatography. Drug and Chemical Toxicology. [Link]

  • Full article: RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis Online. [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis Online. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Crystallization. University of California, Irvine. [Link]

  • Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Isolation and Purification of Organic Compounds Extraction. University of California, Los Angeles. [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Crystallization. University of Colorado Boulder. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]

  • How do I make a crystal of highly polar compounds? ResearchGate. [Link]

  • Green and Rapid Hydrothermal Crystallization and Synthesis of Fully Conjugated Aromatic Compounds. National Institutes of Health. [Link]

  • Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • 2-Benzyl-5-methoxyisoindoline-1,3-dione. National Institutes of Health. [Link]

  • 2-Benzyl-5-methoxyisoindoline-1,3-dione. ResearchGate. [Link]

  • Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Royal Society of Chemistry. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. MDPI. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. [Link]

  • Thermal stability of nitrobenzyl halogenides. ResearchGate. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Benzyl-5-nitroisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Benzyl-5-nitroisoindoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting stability studies and understanding the degradation pathways of this molecule. The information herein is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning your experimental work.

Question: What is a stability-indicating method, and why is it critical for this compound?

Answer: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify a drug substance in the presence of its potential degradation products, process impurities, and excipients.[1][2] For this compound, developing a robust SIM, typically using High-Performance Liquid Chromatography (HPLC), is mandatory for several reasons:[3]

  • Purity Assessment: It ensures that the measured concentration corresponds only to the intact active pharmaceutical ingredient (API) and not a mixture of the API and its degradants.

  • Shelf-Life Determination: By tracking the decrease in the API peak and the increase in degradation product peaks over time under various storage conditions, you can establish a reliable shelf-life.[4]

  • Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or even be toxic. A SIM allows for the detection and quantification of these products to ensure the drug remains safe and effective throughout its lifecycle.[5]

  • Regulatory Compliance: Regulatory bodies like the ICH, FDA, and EMA require the use of validated stability-indicating methods for all stability studies submitted for drug approval.[6][7]

The development process involves subjecting the molecule to forced degradation (stress testing) to intentionally generate degradation products.[5][8] The analytical method is then optimized to achieve baseline separation between the parent peak and all generated degradant peaks.[9]

Question: What are the primary chemical "hotspots" on the this compound molecule that are susceptible to degradation?

Answer: Based on its chemical structure, this compound has three primary regions susceptible to degradation under typical stress conditions:

  • The Nitroaromatic System: The nitro group is strongly electron-withdrawing, which makes the aromatic ring resistant to oxidative degradation but susceptible to other reactions.[10] The primary degradation pathway for this moiety is typically reduction of the nitro group (–NO₂) to a nitroso (–NO) or amino (–NH₂) group, especially under reductive or certain photolytic conditions.

  • The Benzylic Carbon: The methylene (–CH₂–) bridge between the isoindoline nitrogen and the phenyl ring is a classic "benzylic" position. This site is highly susceptible to oxidation.[11] Under oxidative stress (e.g., using hydrogen peroxide), this carbon can be oxidized to a carbonyl, forming a ketone (amide) derivative.[12]

  • The Isoindoline Ring System: While generally stable, the tertiary amine within the isoindoline ring can be susceptible to oxidation. More aggressive hydrolytic conditions (strong acid or base at high temperatures) could potentially lead to C-N bond cleavage and ring-opening, though this is often a slower process compared to benzylic oxidation or nitro reduction.

Question: What are the standard forced degradation conditions I should apply according to ICH guidelines?

Answer: Forced degradation, or stress testing, is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[5][8] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[13] You should evaluate the stability of this compound under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60-80 °C.

  • Base Hydrolysis: 0.1 M NaOH at 60-80 °C.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.

  • Thermal Degradation: Dry heat at a temperature 10-20 °C above the accelerated stability condition (e.g., 80-100 °C).[13]

  • Photostability: Expose the solid drug substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[14][15][16] A dark control should always be included to differentiate between thermal and photolytic degradation.

The goal is to achieve 5-20% degradation of the drug substance. If you see no degradation, you may need to use more aggressive conditions (higher temperature, longer exposure, higher reagent concentration). Conversely, if the API is fully degraded, conditions should be milder.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: My HPLC analysis shows a significant loss of the main this compound peak, but I don't see any corresponding degradation peaks.

  • Possible Cause 1: Degradant is not chromophoric. The degradation product may not absorb UV light at the wavelength you are using for detection.

    • Solution: Re-analyze your samples using a photodiode array (PDA) or diode array detector (DAD) to screen across a wide range of wavelengths. If available, use a mass spectrometer (MS) detector, which does not rely on a chromophore for detection and can provide valuable mass information about the degradants.[3]

  • Possible Cause 2: Degradant is not eluting from the column. The degradation product might be highly polar and retained at the column head, or it could be non-polar and retained indefinitely in a reversed-phase system.

    • Solution: Run a steep "flush" gradient at the end of your analytical method (e.g., to 95-100% organic solvent) to elute any strongly retained species. Also, check for a buildup of pressure in your HPLC system, which can indicate column blockage.

  • Possible Cause 3: Degradant is volatile or has precipitated. The degradation product may be a volatile small molecule or may have precipitated out of the sample solution.

    • Solution: Visually inspect your stressed samples for any signs of precipitation. If volatility is suspected, techniques like headspace gas chromatography (GC) may be required, although this is less common for the expected degradants of this molecule.

Problem: I am observing new peaks in my control sample that was stored in the dark at room temperature.

  • Possible Cause 1: Sample solvent interaction. The solvent used to dissolve the sample (e.g., methanol, acetonitrile) may be reacting with the this compound, even under mild conditions.

    • Solution: Prepare a control sample using a different, more inert solvent if possible. Analyze the sample immediately after preparation to establish a true time-zero baseline.

  • Possible Cause 2: Inherent instability. The molecule may be unstable in the chosen solvent system or may be degrading due to exposure to atmospheric oxygen.

    • Solution: Ensure your understanding of the molecule's intrinsic stability.[5] Prepare solutions fresh before analysis. If oxygen sensitivity is suspected, prepare samples in an inert atmosphere (e.g., using nitrogen or argon).

  • Possible Cause 3: Contamination. The new peaks could be from contaminated solvent, glassware, or a contaminated HPLC system (e.g., carryover from a previous injection).

    • Solution: Run a solvent blank (an injection of the pure sample solvent) to check for contamination in the solvent or system. Ensure meticulous cleaning of all labware.

Problem: My photostability study shows degradation in both the light-exposed sample and the dark control.

  • Possible Cause: Thermal Degradation. The light source in your photostability chamber is likely generating heat, causing thermal degradation in addition to photolytic degradation.[16]

    • Solution: This is precisely why the dark control is essential. The net photolytic degradation is the degradation observed in the light-exposed sample minus the degradation observed in the dark control. When reporting, clearly distinguish between the two degradation pathways. Ensure your photostability chamber has adequate temperature control to minimize this effect.[4]

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

  • Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare separate solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution and 0.1 M HCl. Heat at 80 °C for 4 hours.

    • Base Hydrolysis: Mix equal parts of the stock solution and 0.1 M NaOH. Heat at 80 °C for 2 hours.

    • Oxidation: Mix equal parts of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Transfer the stock solution to a sealed vial and heat at 80 °C for 48 hours.

    • Control: Keep a sample of the stock solution at 4 °C in the dark.

  • Sample Processing:

    • At the designated time points, pull an aliquot from each stress condition.

    • Cool the heated samples to room temperature.

    • Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively (e.g., add 0.1 M NaOH to the HCl sample). This is crucial to stop the reaction and prevent damage to the HPLC column.

    • Dilute all samples to a final target concentration of ~100 µg/mL with the mobile phase.

  • Analysis:

    • Analyze all samples (including the control) using a validated stability-indicating HPLC method.

    • Use a PDA/DAD detector to assess peak purity and identify any new chromophores.

Workflow for Stability Study Execution

The following diagram illustrates the logical flow from initial method development to the analysis of stability samples.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Stability Study A Define Method Goals (e.g., Assay, Impurities) B Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) A->B ICH Q1A/Q1B C Develop HPLC Method (Column, Mobile Phase, Gradient) B->C D Verify Peak Purity & Resolution (Use PDA/MS Detector) C->D Optimize Separation D->C Re-optimize if needed E Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) D->E Method Finalized F Place Batches on Stability (Long-term & Accelerated Conditions) E->F Method Ready for Use G Pull Samples at Timepoints (0, 3, 6, 9, 12... months) F->G H Analyze Samples using Validated Method G->H I Report Data & Determine Shelf-Life H->I

Caption: Predicted degradation pathways for this compound under stress conditions.

  • Oxidative Pathway (Benzylic Oxidation): The most likely degradation under oxidative conditions (e.g., H₂O₂) involves the oxidation of the benzylic methylene group to a carbonyl group, forming 5-nitro-2-benzoylisoindolin-1-one. This is a common reaction for benzylic C-H bonds. [11][12]This new ketone functionality would introduce polarity and would likely have a different retention time in reversed-phase HPLC.

  • Reductive Pathway (Nitro Group Reduction): Nitroaromatic compounds are susceptible to reduction. [10]This can occur under certain photolytic conditions or in the presence of reducing agents. The nitro group (–NO₂) would be reduced to an amino group (–NH₂), forming 2-benzylisoindolin-5-amine. This change dramatically alters the electronic properties and basicity of the molecule, leading to a significant shift in chromatographic behavior.

  • Hydrolytic Pathway (N-Debenzylation): Under harsh acidic and thermal conditions, cleavage of the benzyl group from the isoindoline nitrogen is possible. This C-N bond scission would yield 5-nitroisoindoline and benzyl alcohol (or subsequent benzyl degradation products like benzaldehyde). [17][18]This type of degradation is often observed for N-benzyl compounds under strong acid-catalyzed hydrolysis conditions. [19]

Section 5: Data Summary

The following table summarizes the expected outcomes from a forced degradation study of this compound. This serves as a guide for what to expect during your analysis.

Stress ConditionReagent/ParametersExpected Degradation LevelPrimary Predicted Degradant(s)
Acid Hydrolysis 0.1 M HCl, 80 °CLow to ModerateN-debenzylation product (5-nitroisoindoline)
Base Hydrolysis 0.1 M NaOH, 80 °CLowMinimal degradation expected; potential for minor ring opening
Oxidation 3% H₂O₂, RTModerate to HighBenzylic oxidation product
Thermal (Heat) 80 °C, DryLowPotential for minor N-debenzylation or other pathways
Photolysis ICH Q1B LightLow to ModerateNitro reduction product (2-benzylisoindolin-5-amine)

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012-09-01).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025-03-21).
  • Thermal Stability Characteristics of Nitroarom
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub.
  • Q1A(R2) Guideline - ICH.
  • (PDF)
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003-08-01).
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estim
  • Q1A (R2) A deep dive in Stability Studies - YouTube. (2025-04-03).
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Forced Degradation Studies - MedCrave online. (2016-12-14).
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Oxidation of Benzyldiazines and Benzyl(iso)quinolones - Longdom Publishing.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018-06-13).
  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chrom

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Benzyl-5-nitroisoindoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the derivatization of 2-Benzyl-5-nitroisoindoline. This molecule serves as a critical scaffold in medicinal chemistry and materials science, with its derivatives showing a range of biological activities.[1][2][3] The presence of the secondary amine in the isoindoline core allows for a variety of derivatization strategies, most commonly through N-alkylation or N-acylation, to introduce diverse functional groups.

However, the journey from starting material to the final, purified derivative is often fraught with challenges, including low yields, incomplete reactions, and the formation of complex side products. The isoindole ring system, in general, can be prone to instability, oxidation, and polymerization, particularly under harsh reaction conditions.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. It provides a framework for optimizing reaction conditions and offers detailed troubleshooting advice in a direct question-and-answer format.

General Experimental Workflow: N-Alkylation

The following is a representative protocol for the N-alkylation of this compound with an alkyl halide. It should be considered a starting point for optimization.

Diagram: General N-Alkylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Dry Solvents, Weigh Solids) setup_glassware Assemble & Dry Glassware (Inert Atmosphere) add_reagents Add Isoindoline, Base, & Solvent setup_glassware->add_reagents add_alkylating Add Alkylating Agent (e.g., Alkyl Halide) add_reagents->add_alkylating heat_stir Heat & Stir (Monitor Temperature) add_alkylating->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry_purify Dry & Purify (Column Chromatography) extract->dry_purify characterize Characterize Product (NMR, MS, IR) dry_purify->characterize

Caption: General workflow for N-alkylation of this compound.

Step-by-Step Protocol
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous aprotic solvent (e.g., DMF or ACN, see Table 1) to achieve a concentration of 0.1-0.5 M. Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq, see Table 2).

  • Reagent Addition: Stir the mixture at room temperature for 15-30 minutes. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.3 eq) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the alkylating agent.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[8]

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[1][9]

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere important for this reaction? A: While the this compound scaffold is relatively stable, many isoindole-type structures are susceptible to atmospheric oxidation, which can lead to decomposition and the formation of colored impurities.[4] Maintaining an inert atmosphere (Nitrogen or Argon) is a best practice to ensure reproducibility and high purity.

Q2: How do I choose the right solvent for my derivatization? A: The ideal solvent must dissolve your starting materials and be compatible with your chosen base. Polar aprotic solvents are generally preferred for Sₙ2-type N-alkylations as they can solvate the cation of the base while leaving the anion reactive.

Solvent Abbreviation Boiling Point (°C) Key Considerations
DimethylformamideDMF153Excellent solvating power, but can be difficult to remove.[8] High boiling point allows for higher reaction temperatures.
AcetonitrileACN82Good choice for moderate temperatures. Easier to remove than DMF.
Dimethyl SulfoxideDMSO189Very high boiling point and strong solvating power. Use with caution at high temperatures in the presence of electrophiles.[10]
Acetone-56Lower boiling point, suitable for highly reactive alkylating agents. Solubility of the base can be an issue.[11]

Q3: Which base is most suitable for the N-alkylation? A: The base deprotonates the secondary amine, generating the nucleophilic isoindolinide anion. The choice of base can significantly impact reaction rate and yield.

Base pKa of Conj. Acid Solubility Key Considerations
Potassium Carbonate (K₂CO₃)~10.3Low in ACN/AcetoneA common, cost-effective choice. Often requires higher temperatures or longer reaction times due to heterogeneity.[11]
Cesium Carbonate (Cs₂CO₃)~10.3Higher than K₂CO₃More soluble and often more effective, leading to faster reactions at lower temperatures. The "caesium effect" can accelerate Sₙ2 reactions.
Sodium Hydride (NaH)~36Insoluble (reactive)A very strong, non-nucleophilic base. Use with caution as it generates H₂ gas. Ensures complete deprotonation.
Triethylamine (Et₃N)~10.7HighAn organic base. Generally too weak to deprotonate the isoindoline effectively for alkylation but can be used as an acid scavenger.

Q4: My derivative appears unstable during purification on silica gel. What can I do? A: Some N-substituted isoindolines can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column. If you observe streaking or product loss, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% Et₃N in your eluent). Alternatively, using a different stationary phase like alumina (neutral or basic) may prevent degradation.

Troubleshooting Guide

Diagram: Troubleshooting Low or No Product Yield

G cluster_yes_sm SM Present: Incomplete Reaction cluster_no_sm No SM Present: Decomposition start Problem: Low or No Product Yield check_sm Analysis of Crude Reaction: Is Starting Material (SM) Present? start->check_sm cause1 Cause: Low Reactivity? check_sm->cause1 Yes cause3 Cause: Reaction Too Harsh? check_sm->cause3 No sol1a Solution: Increase Temperature cause1->sol1a sol1b Solution: Use More Reactive Alkylating Agent (I > Br > Cl) cause1->sol1b sol1c Solution: Add Catalytic KI (Finkelstein Reaction) cause1->sol1c cause2 Cause: Ineffective Deprotonation? cause1->cause2 sol2a Solution: Use a Stronger or More Soluble Base (e.g., Cs₂CO₃) cause2->sol2a sol2b Solution: Switch to a More Polar Aprotic Solvent (e.g., DMF) cause2->sol2b sol3a Solution: Lower Reaction Temperature cause3->sol3a sol3b Solution: Use a Milder Base cause3->sol3b cause4 Cause: Product Unstable to Workup? cause3->cause4 sol4a Solution: Use Milder Aqueous Wash (e.g., sat. NH₄Cl) cause4->sol4a sol4b Solution: Minimize Contact Time with Silica Gel cause4->sol4b

Caption: Decision tree for troubleshooting low product yield.

Issue 1: Reaction is slow or does not go to completion.

Question: I've run the reaction for 24 hours, but TLC/LC-MS analysis shows a significant amount of unreacted this compound. What's wrong?

Answer: This is a common issue that typically points to insufficient reactivity in the system. Several factors could be at play:

  • Poor Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be inherently slow.

    • Solution 1: Switch to the corresponding alkyl bromide or iodide, which are more reactive leaving groups.[7]

    • Solution 2: Add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, converting the less reactive alkyl halide to the more reactive alkyl iodide, which accelerates the reaction.[11]

  • Insufficient Base Strength or Solubility: If the base is not strong enough or is poorly soluble in the reaction solvent, the concentration of the deprotonated, nucleophilic isoindoline will be too low for the reaction to proceed efficiently.[11]

    • Solution: Switch from potassium carbonate to the more soluble and effective cesium carbonate. Alternatively, using a stronger base like sodium hydride (NaH) in a solvent like DMF will ensure complete deprotonation.

  • Inappropriate Temperature: The reaction may simply require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments while carefully monitoring for any signs of decomposition.[7]

Issue 2: The reaction produces multiple spots on TLC, and the desired product is difficult to isolate.

Question: My crude product is a complex mixture. Besides my starting material and product, I see other spots. What are they and how can I avoid them?

Answer: The formation of multiple byproducts often indicates side reactions or decomposition.

  • Over-alkylation (for certain substrates): While not typical for a secondary amine, if the derivatizing agent contains multiple electrophilic sites, or under forcing conditions, side reactions can occur.

    • Solution: Use a controlled stoichiometry with only a slight excess of the alkylating agent (1.1 eq). Adding the agent slowly at a lower temperature can also improve selectivity.

  • Decomposition of Starting Material or Product: The nitro group makes the aromatic ring electron-deficient, but the isoindoline core can be sensitive to high temperatures or strongly basic/acidic conditions.[4]

    • Solution 1: Lower the reaction temperature and accept a longer reaction time. A more active catalyst/reagent system (e.g., alkyl iodide with Cs₂CO₃) can often allow for lower temperatures.

    • Solution 2: Ensure your workup procedure is mild. Avoid strong acids or bases during aqueous extraction; use saturated sodium bicarbonate or ammonium chloride solutions instead.

  • Impurity-Driven Side Reactions: Impurities in starting materials or solvents (e.g., water) can interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure the purity of your starting isoindoline and alkylating agent. Water can inhibit reactions involving strong bases like NaH.

Issue 3: The final product is an oil or sticky solid that won't crystallize.

Question: After column chromatography, my purified product is a persistent oil, making it difficult to handle and dry completely. How can I obtain a solid?

Answer: This is a frequent challenge in synthesis, especially when residual solvents or minor impurities are present.

  • Residual Solvent: High-boiling solvents like DMF are notoriously difficult to remove and can prevent crystallization.[8]

    • Solution 1 (High Vacuum Drying): Dry the product under a high vacuum for an extended period, possibly with gentle heating (e.g., 40 °C), to remove trace solvents.

    • Solution 2 (Lyophilization): If the product is soluble in a solvent like 1,4-dioxane or benzene, lyophilization (freeze-drying) can be an effective method to obtain a fluffy, amorphous solid.

  • Inherent Properties: Some derivatives, particularly those with long or flexible alkyl chains, may simply have a low melting point or be amorphous by nature.[8]

    • Solution (Trituration/Recrystallization): Try dissolving the oil in a minimum amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes or diethyl ether) dropwise until turbidity persists. Cooling or scratching the flask can induce crystallization. This process, known as trituration, also helps remove non-polar impurities.

Characterization of this compound Derivatives

Accurate characterization is essential to confirm the success of the derivatization. A combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The most critical technique. Look for the disappearance of the N-H proton signal from the starting material. Confirm the appearance of new signals corresponding to the protons of the newly introduced group. The benzylic CH₂ protons of the original scaffold will also be present.

    • ¹³C NMR: Confirms the carbon skeleton of the new derivative. Look for new signals corresponding to the carbons of the added substituent.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The observed mass should match the calculated exact mass of the desired product, typically within 5 ppm.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Look for the disappearance of the N-H stretching band (typically around 3300-3400 cm⁻¹) from the starting material. Confirm the presence of the C-NO₂ asymmetric and symmetric stretching bands (usually around 1520 cm⁻¹ and 1340 cm⁻¹).

References

  • BenchChem. (2025). Common challenges in the scale-up of isoindole production.
  • BenchChem. (2025).
  • Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2025). Journal of Molecular Structure.
  • Tyagi, V., et al. (n.d.). Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives.
  • Xin, P., et al. (2013). Optimization of derivatization reagents and the reaction conditions.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.
  • BenchChem. (2025).
  • Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. (2016).
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI.
  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PubMed Central.
  • Oxidation of isoindolines to isoindolinones. (2023).
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020).
  • Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. Synthesis, 55(04), 519-546.
  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal.
  • The chemistry of isoindole natural products. (n.d.). Beilstein Journals.
  • Recent Developments in Isoindole Chemistry. (2023).
  • BenchChem. (2025).
  • Optimization of reaction conditions for compounds 2a–2f. (n.d.).
  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS.

Sources

Technical Support Center: Spectroscopic Analysis of 2-Benzyl-5-nitroisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 2-Benzyl-5-nitroisoindoline (CAS 127168-68-7). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of this molecule. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern its spectroscopic behavior.

Foundational Spectroscopic Data (Predicted)

Accurate analysis begins with a reliable reference. While a comprehensive experimental dataset for this specific molecule is not consolidated in public literature, we can predict the expected spectral characteristics based on its constituent functional groups (a nitroaromatic system, a benzyl group, and an isoindoline core). Use these tables as a baseline for your experimental results.

Table 1: Predicted ¹H & ¹³C NMR Spectral Data (Solvent: CDCl₃)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale & Key Considerations
Isoindoline Aromatic-H The powerful electron-withdrawing nitro group causes significant deshielding (downfield shift) of protons on the phthalimide ring, particularly those ortho and para to it.[1][2]
H-4~8.2 - 8.4~124.0Ortho to NO₂, expected to be the most downfield aromatic proton.
H-6~8.0 - 8.2~129.5Meta to NO₂.
H-7~7.5 - 7.7~118.0Ortho to the isoindoline nitrogen and para to the NO₂ group.
Benzyl Aromatic-H ~7.2 - 7.4 (multiplet, 5H)~127-129 (multiple signals)Standard chemical shift range for a monosubstituted benzene ring.
Benzyl-CH₂ ~4.8 - 5.0 (singlet, 2H)~52.0Methylene protons adjacent to nitrogen and an aromatic ring.
Isoindoline-CH₂ (C1, C3) ~4.5 - 4.7 (singlet, 4H)~55.0Methylene protons of the saturated isoindoline ring.
C-NO₂ (C5) N/A~148.0Quaternary carbon directly attached to the nitro group.
C-ipso (Benzyl) N/A~138.0Quaternary carbon of the benzyl ring attached to the CH₂ group.

Table 2: Predicted FT-IR & Mass Spectrometry Data

TechniqueFeaturePredicted ValueMechanistic Insight
FT-IR NO₂ Asymmetric Stretch1515 - 1560 cm⁻¹This strong band is one of the most characteristic absorptions for nitroaromatic compounds.[3]
NO₂ Symmetric Stretch1345 - 1385 cm⁻¹A second strong, sharp band confirming the presence of the nitro group.[4]
Aromatic C=C Stretch1600 - 1475 cm⁻¹Multiple bands indicating the aromatic rings.
C-N Stretch1335 - 1250 cm⁻¹Associated with the amine functionality in the isoindoline ring.
MS (EI) Molecular Ion (M⁺)m/z 268Calculated for C₁₅H₁₄N₂O₂.
Key Fragmentm/z 91[C₇H₇]⁺: Highly stable tropylium cation from cleavage of the benzyl group. Often the base peak.
Key Fragmentm/z 222[M-NO₂]⁺: Characteristic loss of the nitro group (46 Da), a common fragmentation pathway for nitroaromatics.[5][6]
Key Fragmentm/z 177[M-C₇H₇]⁺: Loss of the benzyl group.

General Troubleshooting Workflow

When encountering an unexpected spectroscopic result, a systematic approach is crucial. The following workflow provides a logical pathway from problem identification to resolution.

Caption: General troubleshooting workflow for spectroscopic analysis.

Troubleshooting by Technique (Q&A)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My aromatic proton signals in the 8.0-8.5 ppm range are broad and poorly resolved. What is the cause and how can I fix it?

A1: This is a common issue that can stem from several factors related to the sample and the instrument.

  • Causality:

    • Concentration Effects: this compound is a relatively flat, π-rich molecule. At high concentrations, molecules can stack (π-π stacking), leading to aggregation. This restricts molecular tumbling in solution, which shortens relaxation times and results in broader peaks.

    • Poor Solubility: If the compound is not fully dissolved, you are analyzing a heterogeneous mixture, which results in a non-homogeneous magnetic field across the sample volume and severely broadens all signals.[7]

    • Instrumental Factors: Imperfect magnetic field homogeneity ("poor shimming") is a primary instrumental cause of peak broadening.

  • Troubleshooting Protocol:

    • Reduce Concentration: Prepare a more dilute sample (e.g., 1-5 mg in 0.6 mL of solvent). This is the simplest and often most effective solution.

    • Check Solubility: After preparing the sample, hold it up to a light source. You should not see any suspended particles. If solubility is an issue, try a different deuterated solvent like DMSO-d₆ or Acetone-d₆.[7]

    • Improve Shimming: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are very effective, but sometimes manual adjustment is necessary for difficult samples.

    • Variable Temperature (VT) NMR: If you suspect aggregation, acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can disrupt intermolecular interactions and sharpen the peaks.

  • Verification: The signals of interest should become sharper, allowing for the resolution of coupling constants (J-couplings).

Q2: The chemical shifts of my isoindoline aromatic protons are much further downfield than a standard benzene ring. Is my compound correct?

A2: Yes, this is the expected behavior and a key indicator of the 5-nitro substitution pattern.

  • Causality: The nitro group (-NO₂) is a very strong electron-withdrawing group through both induction and resonance. This pulls electron density away from the aromatic ring.[1]

    • Deshielding: Protons are "shielded" by their surrounding electrons from the external magnetic field. By withdrawing these electrons, the nitro group "deshields" the aromatic protons, causing them to experience a stronger effective magnetic field. This requires a higher frequency to achieve resonance, resulting in a larger chemical shift (downfield shift).[2]

    • Anisotropy: The nitro group also exhibits a strong magnetic anisotropy, creating local magnetic fields that further deshield adjacent protons (the ortho H-4 proton in particular).[8]

  • Troubleshooting & Confirmation:

    • Review Predicted Data: Compare your observed shifts to the predicted values in Table 1. The pattern of one proton being the most downfield (H-4), followed by the others, is characteristic.

    • Run a 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will show correlations (cross-peaks) between protons that are coupled to each other. You should see a coupling between H-6 and H-7, helping to confirm their assignment.

    • Computational Chemistry: If available, perform a DFT (Density Functional Theory) calculation to predict the NMR spectrum. This can provide strong theoretical support for your experimental assignments.

  • Verification: The observed downfield shifts, when correlated with 2D NMR data, provide strong evidence for the correct regiochemistry of the 5-nitroisoindoline core.

NMR_Deshielding cluster_molecule This compound cluster_effect Electronic Effect mol NO2 Strongly Electron-Withdrawing NO₂ Group Ring Aromatic Ring NO2->Ring Withdraws e⁻ Density Protons Aromatic Protons (H-4, H-6, H-7) Ring->Protons Reduces Shielding Result Significant Downfield Shift (Deshielding) Protons->Result

Caption: Causality of downfield NMR shifts in this compound.

Infrared (IR) Spectroscopy

Q1: I am not seeing the two characteristic nitro group (NO₂) absorption bands in my IR spectrum.

A1: The absence of these strong bands is a significant red flag that requires careful investigation of both the sample and the technique.

  • Causality:

    • Incorrect Compound: The most straightforward explanation is that the compound is not what you think it is, or the nitro group has been reduced during the reaction or workup (e.g., to an amine).

    • Low Concentration/Purity: If the compound is present in a mixture at a low concentration, its signals may be obscured by the signals of the major components.

    • Sample Preparation Artifacts (KBr): If preparing a KBr pellet, using too much sample can lead to scattering and very broad, ill-defined peaks, which can obscure the sharp NO₂ bands. Conversely, too little sample will result in weak signals. Incomplete grinding can also cause issues.

    • ATR Signal Issues: For Attenuated Total Reflectance (ATR) FT-IR, poor contact between the sample and the ATR crystal will result in a very weak spectrum.

  • Troubleshooting Protocol:

    • Confirm with Mass Spectrometry: The fastest way to check for the presence of the nitro group is via mass spectrometry. Look for the molecular ion at m/z 268 and the characteristic [M-NO₂]⁺ fragment at m/z 222.

    • Re-run the IR: Prepare the sample again, paying close attention to technique.

      • For ATR: Ensure the solid sample is pressed firmly and evenly against the crystal to maximize contact.

      • For KBr Pellet: Use a small amount of finely ground sample (should be almost translucent in the KBr) and press a clear, transparent pellet.

    • Solvent-Based IR: Dissolve the sample in a suitable solvent (e.g., chloroform) that has a clear window in the 1600-1300 cm⁻¹ region and run the analysis in a liquid cell.

  • Verification: A properly acquired spectrum of the correct compound will unambiguously show two strong, sharp bands in the 1560-1515 cm⁻¹ and 1385-1345 cm⁻¹ regions.[3]

Mass Spectrometry (MS)

Q1: My mass spectrum (Electron Ionization - EI) shows a very weak or absent molecular ion (M⁺) at m/z 268, and the base peak is at m/z 91.

A1: This is a classic fragmentation pattern for N-benzyl compounds and is entirely expected.

  • Causality:

    • Benzylic Cleavage: The bond between the benzyl CH₂ group and the isoindoline nitrogen is a "benzylic" position. In EI-MS, this bond is prone to cleavage.

    • Tropylium Ion Formation: This cleavage results in the formation of a [C₇H₇]⁺ cation. This cation is not a simple benzyl cation; it rearranges into an extremely stable, aromatic seven-membered ring called the tropylium ion. Because of its high stability, it is often the most abundant ion in the spectrum (the base peak).

    • Molecular Ion Stability: The molecular ion of this compound is moderately stable. Under the high-energy conditions of EI, it readily fragments, leading to a low abundance.

  • Troubleshooting Protocol:

    • Use a "Soft" Ionization Technique: If a clear molecular ion is required for confirmation, switch from EI to a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI typically yields the protonated molecule [M+H]⁺ (m/z 269) or adducts like [M+Na]⁺ (m/z 291) with very little fragmentation.

    • Lower the EI Energy: If using an EI source, the fragmentation can be reduced by lowering the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV), though this will also reduce overall sensitivity.

  • Verification: The presence of the m/z 91 base peak, along with other expected fragments like [M-NO₂]⁺, confirms the N-benzyl structure. Using ESI to observe the intact [M+H]⁺ confirms the molecular weight.

MS_Fragmentation cluster_path1 Benzylic Cleavage cluster_path2 Nitro Group Loss Mol_Ion Molecular Ion (M⁺) m/z 268 Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 (Base Peak) Mol_Ion->Tropylium - C₈H₇N₂O₂ radical M_NO2 [M-NO₂]⁺ m/z 222 Mol_Ion->M_NO2 - NO₂ radical

Caption: Key fragmentation pathways for this compound in EI-MS.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

This protocol ensures a high-quality sample, minimizing issues with resolution and artifacts.

  • Material Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a glass pipette.

  • Dissolution: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution. Visually inspect for any particulate matter.

  • Filtration: Using a pipette, filter the solution through a small plug of glass wool packed into the tip of the pipette into a clean, high-quality 5 mm NMR tube. This removes any dust or insoluble impurities.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Pre-Acquisition: Before placing the sample in the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol to remove any fingerprints or dust.

References

  • Tan, A., & Çetinkaya, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol...[Link]

  • Royal Society of Chemistry. (2014). Spectroscopic and analytical data for isoindolinone derivatives. [Link]

  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II)...[Link]

  • Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • IU Indianapolis ScholarWorks. (2019). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds...[Link]

  • ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. International Journal of Molecular Sciences. [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. [Link]

  • StackExchange. (2025). Nitrobenzene HNMR splitting. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • ScienceDirect. (1963). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics. [Link]

  • National Institutes of Health. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Spectroscopy Problems. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemical Suppliers. (n.d.). This compound. [Link]

  • ResearchGate. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. [Link]

  • National Institutes of Health. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. PMC. [Link]

  • ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds...[Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Benzyl-5-nitroisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Drug Developer

Welcome to the technical support center for the synthesis of 2-Benzyl-5-nitroisoindoline. This guide is designed for researchers, process chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and tackle the unique challenges of scaling this important chemical intermediate. As a key building block in various research programs, establishing a robust and scalable synthetic route is paramount.

This document moves beyond a simple recitation of steps. It is structured as a dynamic troubleshooting guide and FAQ, reflecting the real-world challenges encountered during process development. We will delve into the causality behind our recommended protocols, address potential pitfalls before they arise, and provide a framework for logical problem-solving, grounded in established chemical principles.

Part 1: Recommended Synthetic Workflow

The synthesis of this compound is most effectively and scalably approached via a two-step sequence starting from the commercially available 4-nitrophthalimide. This route offers advantages in terms of starting material cost, reaction robustness, and avoidance of isolating potentially unstable intermediates.

  • Step 1: N-Alkylation: A nucleophilic substitution reaction to form this compound-1,3-dione.

  • Step 2: Selective Reduction: A chemoselective reduction of the imide carbonyls to the corresponding methylene groups, yielding the target isoindoline.

Synthesis_Workflow Start 4-Nitrophthalimide Intermediate This compound-1,3-dione Start->Intermediate Step 1: N-Alkylation Final This compound Intermediate->Final Step 2: Selective Reduction Reagent1 Benzyl Bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) Reagent1->Start Reagent2 Reducing Agent (e.g., BH3·THF or SnCl2/HCl) Reagent2->Intermediate

Caption: High-level overview of the recommended two-step synthesis.

Part 2: Detailed Experimental Protocols

These protocols are provided as a robust starting point for lab-scale synthesis (up to 100g). Critical parameters for scale-up are noted within the text and summarized in a later section.

Protocol 1: Synthesis of this compound-1,3-dione

This procedure is adapted from standard methodologies for N-alkylation of phthalimides.[1][2]

  • Equipment: 3-neck round-bottom flask, mechanical stirrer, reflux condenser with drying tube, thermocouple, heating mantle, nitrogen inlet.

  • Reagents:

    • 4-Nitrophthalimide (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry 3-neck flask under a nitrogen atmosphere, add 4-nitrophthalimide and anhydrous DMF (approx. 5 mL per gram of phthalimide).

    • Begin vigorous mechanical stirring to form a slurry.

    • Add the finely milled anhydrous potassium carbonate.

    • Heat the mixture to 60-70 °C.

    • Slowly add benzyl bromide dropwise via an addition funnel over 30-45 minutes, monitoring the internal temperature to ensure no significant exotherm occurs.

    • After the addition is complete, maintain the reaction at 70 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a vigorously stirred beaker of ice water (approx. 20 mL per mL of DMF used).

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Wash the cake with a small amount of cold ethanol to remove residual DMF and benzyl bromide.

    • Dry the product under vacuum at 50 °C to a constant weight. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of this compound

The selective reduction of the phthalimide to the isoindoline is the most critical step of this synthesis. The following procedure uses a borane complex, which often provides good selectivity. An alternative, classical method using tin(II) chloride is also discussed in the troubleshooting section.

  • Equipment: 3-neck round-bottom flask, mechanical stirrer, addition funnel, thermocouple, ice-water bath, nitrogen inlet.

  • Reagents:

    • This compound-1,3-dione (1.0 eq)

    • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (approx. 2.5 - 3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (for quenching)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate (for extraction)

  • Procedure:

    • To a dry 3-neck flask under a nitrogen atmosphere, add this compound-1,3-dione and anhydrous THF (approx. 10 mL per gram of starting material).

    • Stir to dissolve the starting material. Some gentle warming may be required. Cool back to room temperature before proceeding.

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add the BH₃·THF solution dropwise via an addition funnel over 1-2 hours. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and maintain strict temperature control.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, cool the mixture back to 0-5 °C.

    • Quench the reaction with extreme care. Slowly and dropwise, add methanol to the reaction mixture to quench the excess borane. Vigorous gas evolution will occur.

    • After gas evolution ceases, remove the solvent under reduced pressure.

    • To the residue, add ethyl acetate and a saturated sodium bicarbonate solution. Stir vigorously for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part 3: Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during your experiments.

Troubleshooting_Tree Problem Identify Problem Area Step1 Step 1: N-Alkylation Problem->Step1 Step2 Step 2: Reduction Problem->Step2 Purification Purification/Workup Problem->Purification Issue1A Incomplete Reaction Step1->Issue1A Issue1B Side Product Formation Step1->Issue1B Issue2A Incomplete Reaction Step2->Issue2A Issue2B Over-reduction of Nitro Group Step2->Issue2B Issue3A Low Yield After Workup Purification->Issue3A Issue3B Difficult Purification Purification->Issue3B

Caption: Decision tree for troubleshooting common synthesis issues.

Step 1: N-Alkylation (this compound-1,3-dione Synthesis)

Question 1: My N-alkylation reaction is slow or incomplete, even after extended reaction times. What are the likely causes?

  • Answer: This is a common issue when scaling up. The primary culprits are insufficient base activity, moisture, or poor mixing.

    • Causality (Base): Potassium carbonate is a solid base, and this is a heterogeneous reaction. Its effectiveness depends on its surface area and the absence of moisture. For scale-up, ensure you are using finely milled (powdered) K₂CO₃ that has been thoroughly dried in an oven prior to use. Clumped or coarse carbonate will have significantly lower reactivity.

    • Causality (Moisture): Water will react with benzyl bromide and can also deactivate the anionic intermediate of the phthalimide. Ensure your DMF is anhydrous and the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon).

    • Causality (Mixing): As the reaction volume increases, ensuring efficient mixing of the solid K₂CO₃ with the liquid phase becomes critical. Switch from magnetic stirring to overhead mechanical stirring to ensure the base remains suspended and doesn't just sit at the bottom of the reactor.

Question 2: I am observing a side product that I suspect is from the hydrolysis of DMF. How can I avoid this?

  • Answer: DMF can hydrolyze under basic conditions, especially at elevated temperatures, to form dimethylamine. This amine can then react with benzyl bromide, consuming your reagent and forming a difficult-to-remove impurity.

    • Solution 1 (Temperature Control): Do not exceed the recommended reaction temperature of 70 °C. Higher temperatures accelerate DMF decomposition.

    • Solution 2 (Alternative Base/Solvent): Consider using a different base such as Cesium Carbonate (Cs₂CO₃) in Acetonitrile. Cs₂CO₃ is more soluble and often allows the reaction to proceed at a lower temperature or for a shorter duration, minimizing solvent decomposition.[1]

Step 2: Selective Reduction (this compound Synthesis)

Question 3: The reduction with BH₃·THF is not going to completion, or I am seeing a complex mixture of products. What should I investigate?

  • Answer: The stoichiometry and quality of the borane reagent are paramount.

    • Causality (Reagent Quality): BH₃·THF can degrade over time, especially if not stored properly under nitrogen. Before a large-scale run, it is wise to titrate the borane solution to confirm its molarity. Incomplete reactions are often due to using a lower-than-expected concentration of the active reagent.

    • Causality (Stoichiometry): The reduction of the two imide carbonyls requires at least 2 equivalents of hydride. We recommend a slight excess (2.5 - 3.0 eq of BH₃) to ensure the reaction goes to completion. However, a large excess can lead to side reactions. Careful control of the reagent charge is critical.

    • Causality (Temperature): The initial addition must be done at 0-5 °C. Adding the borane at room temperature can lead to an uncontrolled exotherm and the formation of byproducts.

Question 4: My primary impurity is the corresponding 5-aminoisoindoline, indicating reduction of the nitro group. How can I achieve better chemoselectivity?

  • Answer: This is a significant challenge. Borane reagents can, under certain conditions, reduce aromatic nitro groups. If this is a persistent issue, an alternative reducing agent may be necessary.

    • Solution 1 (Borane Control): Ensure strict temperature control and avoid a large excess of the borane reagent, as these factors can decrease selectivity.

    • Solution 2 (Alternative Reagent - SnCl₂): A classical alternative for selective imide reduction in the presence of a nitro group is using Tin(II) Chloride (SnCl₂) in concentrated HCl. The mechanism involves the formation of a complex that is more readily reduced than the nitro group under these conditions. The procedure would involve stirring the starting material with an excess of SnCl₂·2H₂O in a solvent like ethanol, followed by careful basification during workup. This method avoids borane and its associated handling hazards but introduces a metal waste stream.

General FAQs

Question 5: Why is this two-step route preferred over direct benzylation of 5-nitroisoindoline?

  • Answer: There are two primary reasons:

    • Starting Material Availability: 4-Nitrophthalimide is a readily available and relatively inexpensive commodity chemical. The synthesis of 5-nitroisoindoline itself is a multi-step process and is not as commercially accessible.

    • Selectivity and Control: The Gabriel-type synthesis used in Step 1 is a very high-yielding and clean reaction, making it ideal for the first step in a large-scale process. Direct alkylation on the isoindoline nitrogen could potentially lead to over-alkylation or side reactions on the aromatic ring, complicating purification.

Question 6: What are the primary safety concerns when scaling up this synthesis?

  • Answer:

    • Step 1 (N-Alkylation): Benzyl bromide is a lachrymator and a potential carcinogen; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). DMF is a reproductive toxin.

    • Step 2 (Reduction): The reaction of BH₃·THF with protic solvents (like water or methanol during the quench) releases flammable hydrogen gas. The quench must be performed slowly, under inert atmosphere, and with adequate ventilation, away from ignition sources. The initial reaction can also be exothermic and requires careful temperature control to prevent a runaway reaction.

Part 4: Scale-Up Considerations

Moving from the bench to a pilot plant or manufacturing setting requires careful consideration of parameters that are often negligible at the lab scale.

ParameterLab Scale (10-100 g)Pilot/Manufacturing Scale (1-100+ kg)Key Considerations & Rationale
Heat Transfer Heating mantle/ice bath. High surface area-to-volume ratio allows for rapid temperature control.Jacketed reactor with controlled heating/cooling fluid. Low surface area-to-volume ratio.Exothermic events (reagent addition, quench) that are easily managed in the lab can become dangerous runaway reactions on a larger scale. Addition rates must be controlled by the reactor's ability to remove heat.
Mixing Magnetic stir bar.Mechanical overhead stirrer (e.g., impeller, pitched-blade turbine).Efficient mixing is crucial for heterogeneous reactions (Step 1) and for dissipating heat to avoid localized "hot spots." Stirrer power and design are critical engineering parameters.
Reagent Addition Addition funnel (dropwise).Metering pump with controlled flow rate.On a large scale, "dropwise" is not a quantifiable rate. Additions must be timed and linked to temperature monitoring to ensure the process remains within its defined safety limits.
Workup/Isolation Pouring into a beaker, filtration on a Büchner funnel.Pumping into a quench tank, filtration on a Nutsche filter-dryer or centrifugation.Manual pouring becomes impractical and unsafe. The entire workup process must be conducted in a closed or contained system to minimize operator exposure and solvent emissions.
Solvent Choice DMF is common.DMF is often flagged as a "solvent of concern" due to toxicity.Process development should investigate replacing DMF with a more environmentally friendly and safer solvent, such as cyclopentyl methyl ether (CPME) or 2-methyl-THF, if the reaction chemistry allows.

References

  • Huntress, E. H., & Shriner, R. L. (n.d.). 4-NITROPHTHALIMIDE. Organic Syntheses, 15, 62. [Link]

  • Preparation method of N-benzylphthalimide. (n.d.).
  • Synthesis of N-(m-nitrobenzyl)-phthalimide. (n.d.). PrepChem.com. [Link]

  • Preparation of N-4-Benzocyclobutenyl 4-nitro phthalimide. (n.d.). PrepChem.com. [Link]

  • 5-Nitroisoindoline-1,3-dione. (n.d.). Oakwood Chemical. [Link]

  • Phthalimides. (n.d.). Organic Chemistry Portal. [Link]

  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. [Link]

  • Scale-up reactions and synthetic applications a benzyl bromide,... (n.d.). ResearchGate. [Link]

  • benzyl phthalimide. (n.d.). Organic Syntheses. [Link]

  • CAS No. 89-40-7, 5-Nitroisoindoline-1,3-dione. (n.d.). 001CHEMICAL. [Link]

  • This compound. (n.d.). Chemical-Suppliers. [Link]

  • Vila, N., Costas-Lago, M. C., Besada, P., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594–o1595. [Link]

  • Vila, N., Costas-Lago, M. C., Besada, P., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. ResearchGate. [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). ACS Publications. [Link]

  • Kim, J., & Movassaghi, M. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 11(20), 4552–4555. [Link]

  • Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals. (n.d.). Royal Society of Chemistry. [Link]

  • Kamal, A., Ramana, A. V., Ramu, R., & Khanna, G. B. R. (2009). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Molecular diversity, 13(2), 253–275. [Link]

  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. (n.d.). Royal Society of Chemistry. [Link]

  • Large-scale oligo synthesis: Scaling-up requirements. (n.d.). CRB. [Link]

  • ChemInform Abstract: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). ResearchGate. [Link]

  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (2021). MDPI. [Link]

  • FRIEDEL-CRAFTS ALKYLATION OF ANISOLE AND BENZYL BROMIDE USING ZIF-8 AS AN EFFICIENT CATALYST. (2017). ResearchGate. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. (2018). PubMed. [Link]

  • Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. (2019). PubMed. [Link]

  • Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. (1999). ResearchGate. [Link]

  • Synthesis of 1-Benzylisoindoline and 1-Benzyl-Tetrahydroisoquinoline through Nucleophilic Addition of Organozinc Reagents to N,O-acetals. (n.d.). ResearchGate. [Link]

  • Streptonigrin and Related Compounds. 5. Synthesis and Evaluation of Some Isoquinoline Analogues. (1982). PubMed. [Link]

Sources

Handling and storage recommendations for 2-Benzyl-5-nitroisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive handling, storage, and troubleshooting recommendations for 2-Benzyl-5-nitroisoindoline for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols for related chemical classes and is intended to promote safe and effective laboratory practices.

I. Core Concepts: Understanding the Risks

This compound is an aromatic nitro compound. This class of compounds requires careful handling due to potential thermal instability and sensitivity to light.[1] The nitro group, in particular, can be energetic and may pose a risk of rapid decomposition or explosion under specific conditions, such as heating or shock.[2] Therefore, all handling and storage procedures should be designed to mitigate these risks.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

1. How should this compound be stored?

Proper storage is critical to maintain the integrity and safety of this compound. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3][4] Many photosensitive chemicals are best stored in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[5][6] Given the potential for thermal decomposition of aromatic nitro compounds, storage in a temperature-controlled environment is advisable.[3][7]

2. Is this compound sensitive to light?

3. What are the recommended solvents for this compound?

The choice of solvent will depend on the specific application. However, it is crucial to use high-purity, dry solvents. The presence of impurities or water could potentially catalyze degradation, especially if the compound is heated in solution. A summary of general solvent considerations is provided in the table below. Always perform small-scale solubility tests before proceeding with larger experiments.

Solvent ClassExamplesSuitability & Considerations
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally good solvents for polar organic molecules. Ensure the solvent is dry and free of contaminants.
Ethers Tetrahydrofuran (THF), DioxaneCan be suitable, but must be checked for peroxides, which can be explosive, especially when heated with sensitive compounds.
Chlorinated Dichloromethane (DCM), ChloroformGood solubility is likely. Ensure adequate ventilation due to the toxicity of these solvents.
Aromatic Toluene, XyleneMay be suitable for certain reactions. Be aware of the flammability of these solvents.
Protic Alcohols (e.g., Ethanol, Methanol)Use with caution. The nitro group can sometimes react with protic solvents under certain conditions (e.g., in the presence of a base).

4. What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE is required, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8] Work should be conducted in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of any dust or vapors.[8]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues that may be encountered during experiments involving this compound.

Decision-Making Workflow for Troubleshooting

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments Start Experiment with this compound Problem Unexpected Result (e.g., low yield, discoloration, side products) Start->Problem CheckPurity Verify Purity of Starting Material (e.g., NMR, LC-MS) Problem->CheckPurity Is starting material pure? CheckStorage Review Storage Conditions (light, temperature, atmosphere) Problem->CheckStorage Were storage conditions optimal? CheckSolvent Assess Solvent Quality (dryness, purity, peroxide test for ethers) Problem->CheckSolvent Was the solvent appropriate and pure? CheckReaction Evaluate Reaction Parameters (temperature, atmosphere, reagent stoichiometry) Problem->CheckReaction Were reaction parameters controlled? Degradation Potential Degradation (discoloration, multiple spots on TLC) CheckPurity->Degradation CheckStorage->Degradation Solubility Poor Solubility CheckSolvent->Solubility SideReaction Suspected Side Reaction CheckReaction->SideReaction SolutionPurity Purify Starting Material Degradation->SolutionPurity SolutionStorage Optimize Storage (dark, cool, inert atmosphere) Degradation->SolutionStorage SolutionSolvent Use Fresh, High-Purity Solvent Solubility->SolutionSolvent SolutionReaction Modify Reaction Conditions (lower temperature, inert gas blanket) SideReaction->SolutionReaction End Successful Experiment SolutionPurity->End SolutionStorage->End SolutionSolvent->End SolutionReaction->End

Caption: A decision tree for troubleshooting experiments.

Scenario 1: The solid this compound has discolored over time (e.g., darkened).
  • Potential Cause: This is a common indicator of chemical degradation. For aromatic nitro compounds, this could be due to exposure to light, heat, or reactive atmospheric components.[3][5]

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). The presence of new, unexpected signals or spots indicates degradation.

    • Purification: If degradation is confirmed, repurify the compound if possible (e.g., by recrystallization or column chromatography).

    • Optimize Storage: Store the purified material, and any new batches, in a desiccator in a cool, dark place.[3][7] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) in a tightly sealed container.[3]

Scenario 2: A reaction involving this compound is giving a low yield and a complex mixture of byproducts.
  • Potential Cause: This could be due to the thermal decomposition of the starting material or intermediates, especially if the reaction is heated. Aromatic nitro compounds can be unstable at elevated temperatures.[1] The benzyl group could also be susceptible to oxidation or other side reactions.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. Even a small decrease can significantly reduce the rate of decomposition.

    • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

    • Controlled Reagent Addition: Add reagents slowly and in a controlled manner to avoid localized heating (exotherms).[9]

    • Solvent Choice: Ensure the solvent is not contributing to side reactions. For example, avoid basic conditions with certain solvents that could react with the nitro group.

Scenario 3: The compound is difficult to dissolve.
  • Potential Cause: this compound may have limited solubility in certain solvents.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents (see the solvent table above).

    • Gentle Warming: Gentle warming can aid dissolution. However, given the thermal sensitivity of nitroaromatics, this should be done with extreme caution and continuous monitoring. Avoid aggressive heating.

    • Sonication: Sonication can sometimes help dissolve stubborn solids. Be aware that sonication can generate localized heat, so use a sonicator bath and monitor the temperature.[10]

IV. Safety Considerations for Aromatic Nitro Compounds

  • Thermal Stability: Be aware that aromatic nitro compounds as a class can decompose exothermically at elevated temperatures.[1] Some are known to be explosive.[11] Avoid heating the solid material, and exercise caution when heating solutions.

  • Incompatible Materials: Avoid contact with strong oxidizing and reducing agents, as these can react violently with nitro compounds. Also, avoid strong bases, which can sometimes form unstable salts with nitroaromatics.

  • Disposal: Dispose of waste containing this compound and other hazardous chemicals according to your institution's guidelines and local regulations.[4][12] Do not mix with other waste streams unless compatibility is known.[12]

V. References

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). Retrieved from

  • How To Protect Light Sensitive Products. LFA Tablet Presses. Retrieved from

  • Chemical Storage Safety Guideline. The University of Queensland. Retrieved from _

  • SAFETY DATA SHEET. Sigma-Aldrich. (2024). Retrieved from

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. (2011). Retrieved from

  • Protection of Light Sensitive Products. Pharmaguideline. (2015). Retrieved from

  • Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. University of California, Berkeley. Retrieved from

  • SAFETY DATA SHEET. Fisher Scientific. Retrieved from

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved from

  • Explosion Hazard of Aromatic Organic Compounds Containing One or Two Nitrogroups. (n.d.). Retrieved from

  • SAFETY. MIT. Retrieved from

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025). Retrieved from

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. (2000). Retrieved from

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-Benzyl-5-nitroisoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-benzyl-5-nitroisoindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the structural elucidation of these complex molecules using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of this compound Derivatives

The NMR spectra of this compound derivatives can be particularly challenging to interpret due to a combination of factors. The presence of multiple aromatic rings often leads to signal crowding and overlap in the aromatic region of the 1H NMR spectrum. The strongly electron-withdrawing nitro group significantly influences the chemical shifts of the isoindoline aromatic protons, while the N-benzyl group introduces additional signals and potential for diastereotopicity, further complicating the spectrum. A systematic approach, often employing a suite of 1D and 2D NMR experiments, is essential for unambiguous structural confirmation.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the NMR analysis of this compound derivatives.

Guide 1: Overlapping Aromatic Signals in the 1H NMR Spectrum

Problem: The aromatic protons of the isoindoline and benzyl moieties are resonating in a narrow chemical shift range (typically 7.0-8.5 ppm), resulting in a complex, uninterpretable multiplet.

Causality: The inherent nature of aromatic protons to resonate in a similar region, compounded by the electron-withdrawing effects of the nitro group and the presence of the benzyl substituent, leads to this signal overlap.

Solutions:

  • Optimize 1D 1H NMR Acquisition:

    • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving some of the overlapping signals.

    • Solvent Effects: Re-acquiring the spectrum in a different deuterated solvent can induce differential shifts in the proton resonances. Aromatic solvents like benzene-d6 or toluene-d8 can cause significant aromatic solvent-induced shifts (ASIS), which may spread out the crowded signals.[1][2]

  • Employ 2D NMR Spectroscopy:

    • 1H-1H COSY (Correlation Spectroscopy): This is the first step to identify coupled proton spin systems.[2][3] It will help to trace the connectivity between adjacent protons within the benzyl ring and the substituted isoindoline aromatic ring.

    • Workflow for Resolving Overlapping Signals:

      G A Complex Aromatic Multiplet in 1D NMR B Acquire 1H-1H COSY Spectrum A->B Initial Step C Identify Spin Systems (e.g., ABX, AMX) B->C Trace J-Couplings D Correlate with HSQC to Assign Protons to Carbons C->D Connect to 13C E Use HMBC for Long-Range Correlations to Quaternary Carbons D->E Establish Connectivity across Heteroatoms/Quaternary Centers F Confirm Spatial Proximity with NOESY E->F Verify Through-Space Relationships G Unambiguous Signal Assignment F->G Final Confirmation

      Caption: Logical workflow for resolving overlapping NMR signals.

Guide 2: Ambiguous Position of the Nitro Group

Problem: Difficulty in definitively confirming that the nitro group is at the C-5 position of the isoindoline ring.

Causality: While the substitution pattern can be inferred from the multiplicity of the aromatic signals, unambiguous assignment requires establishing long-range correlations.

Solutions:

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this purpose.[4][5] Look for 2-bond and 3-bond correlations from the aromatic protons to the carbon atoms.

    • Expected Correlations: The proton at C-4 should show a 3J correlation to the carbon bearing the nitro group (C-5). Similarly, the proton at C-6 should show a 3J correlation to C-5. The proton at C-7 will likely show a 2J correlation to C-6 and a 3J correlation to C-5.

    • Identifying C-5: The carbon atom (C-5) directly attached to the nitro group will be significantly deshielded in the 13C NMR spectrum (typically > 140 ppm) and will not have a directly attached proton, making it identifiable in an HSQC experiment (no cross-peak).

    G cluster_0 5-Nitroisoindoline Ring C4 C4-H C5 C5-NO2 C4->C5 3J C3a C3a C4->C3a 2J C6 C6-H C6->C5 3J C7 C7-H C7->C5 3J C7a C7a C7->C7a 2J

    Caption: Key expected HMBC correlations to confirm the C-5 nitro position.

Guide 3: Diastereotopic Benzylic Protons

Problem: The benzylic methylene protons (N-CH2-Ph) appear as two distinct signals, possibly as a pair of doublets (an AB quartet), instead of a single singlet.

Causality: The isoindoline ring contains a stereocenter at the nitrogen atom due to the bulky substituents and potentially slow nitrogen inversion, or if there is another chiral center in the molecule. This chiral environment makes the two benzylic protons diastereotopic, meaning they are chemically non-equivalent.[6][7][8][9][10]

Solutions:

  • Recognition and Reporting: This is often an inherent feature of the molecule's structure. The appearance of an AB quartet for the benzylic protons is strong evidence for their diastereotopicity.

  • Variable Temperature (VT) NMR: Acquiring 1H NMR spectra at different temperatures can provide insight. If the splitting is due to slow rotation around the N-C bond on the NMR timescale, the two signals may broaden and coalesce into a single broad peak at higher temperatures.

  • 2D NMR Confirmation:

    • COSY: A cross-peak between the two diastereotopic proton signals will confirm their geminal coupling.

    • HSQC: Both diastereotopic proton signals will correlate to the same carbon signal in the HSQC spectrum.

    • NOESY/ROESY: These experiments can reveal through-space correlations between the individual diastereotopic protons and other parts of the molecule, which can be useful for conformational analysis.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C chemical shift ranges for a this compound derivative?

A1: The exact chemical shifts will vary depending on the solvent and other substituents, but the following table provides a general guide.

Group Proton (δ, ppm) Carbon (δ, ppm) Notes
Isoindoline CH2 ~4.0 - 5.0~50 - 60Protons on C1 and C3.
Benzylic CH2 ~4.5 - 5.5~50 - 60Often diastereotopic (AB quartet).
Benzyl Aromatic ~7.2 - 7.5~127-1385H multiplet, unless substituted.
Isoindoline Aromatic H-4 ~8.0 - 8.5~120 - 130Deshielded by the adjacent nitro group.
Isoindoline Aromatic H-6 ~8.0 - 8.5~120 - 130Deshielded by the adjacent nitro group.
Isoindoline Aromatic H-7 ~7.5 - 8.0~125 - 135
Isoindoline Quaternary C-3a, C-7a -~135 - 145
Isoindoline Quaternary C-5 -~145 - 150Carbon attached to the nitro group.

Q2: How can I use NOESY to confirm the connectivity and conformation?

A2: NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[12][13]

  • Confirming N-Benzyl Group: Expect to see NOE cross-peaks between the benzylic methylene protons and the protons on the isoindoline ring, particularly the protons at C-1 and C-7a.

  • Conformational Analysis: The relative intensities of NOE cross-peaks between the benzylic protons and the benzyl aromatic protons can provide information about the preferred conformation around the N-CH2 bond.

Q3: My signal-to-noise ratio is poor, especially for the 13C NMR spectrum. What can I do?

A3:

  • Increase Concentration: If solubility permits, increase the amount of sample in the NMR tube.

  • Increase Number of Scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of the square root of 2.

  • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.

  • DEPT Experiments: For 13C NMR, DEPT-135 and DEPT-90 experiments can help distinguish between CH, CH2, and CH3 groups and often provide better signal-to-noise for protonated carbons compared to a standard 13C experiment.

Q4: What are the typical coupling constants I should expect in the aromatic region of the 5-nitroisoindoline ring?

A4: The aromatic system is a 1,2,4-trisubstituted benzene ring. The expected coupling constants are:

  • 3J (ortho): 7-10 Hz (e.g., between H-6 and H-7)

  • 4J (meta): 2-3 Hz (e.g., between H-4 and H-6)

  • 5J (para): < 1 Hz (often not resolved)

The proton at H-7 would be expected to be a doublet with a coupling constant of ~8-9 Hz due to ortho coupling with H-6. H-6 would be a doublet of doublets due to ortho coupling with H-7 and meta coupling with H-4. H-4 would likely appear as a doublet due to meta coupling with H-6.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard (e.g., TMS) if precise chemical shift referencing is required.

Standard 2D NMR Acquisition Parameters (General Guidance)
  • COSY: Use standard gradient-selected COSY (gCOSY) pulse programs. A spectral width that encompasses all proton signals is required. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.

  • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the 1JCH coupling constant to ~145 Hz.

  • HMBC: Use a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for a nJCH of 8-10 Hz. This will primarily show 2- and 3-bond correlations.

  • NOESY: Use a standard NOESY pulse sequence with a mixing time of 500-800 ms for small molecules.

References

  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

  • Journal of Organic Chemistry. (1974). Determination of configuration using magnetic nonequivalence of diastereotopic benzylic protons.
  • SpectraBase. 1-Isoindolinone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • ResearchGate. Selected HMBC correlations of compound 14a. Retrieved from [Link]

  • ResearchGate. (2009). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • New Journal of Chemistry. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. Retrieved from [Link]

  • National Institutes of Health. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • MDPI. (2020). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Retrieved from [Link]

  • ResearchGate. (2001). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 5.4: Types of Protons. Retrieved from [Link]

  • Nanalysis. (2021). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • ResearchGate. (2001). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. Retrieved from [Link]

  • ResearchGate. Partial HMBC correlations of 2a. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]

  • YouTube. (2017). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). Retrieved from [Link]

  • University of Nigeria. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • ResearchGate. (2018). NOESY correlations observed in compounds 1, 8 and 12. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

  • Iowa State University. NMR Coupling Constants. Retrieved from [Link]

  • Oakwood Chemical. 5-Nitroisoindoline-1,3-dione. Retrieved from [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characteristic and Antimicrobial Activity of Some New Spiro[indol-thiazolidon-2,4-diones] and Bis(5-fluorospiro[indoline-3,2'-thiazolidine]. Retrieved from [Link]

  • MDPI. (2021). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

  • SpectraBase. 1-Benzyl-5-nitro-indoline-2,3-dione. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Benzyl-5-nitroisoindoline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel anticancer agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the isoindoline core, particularly its oxidized form, isoindoline-1,3-dione (or phthalimide), has emerged as a privileged structure. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-benzyl-5-nitroisoindoline analogs, a class of compounds with significant potential in oncology drug discovery. Drawing upon experimental data from closely related analogs, this document will elucidate the critical structural features governing their cytotoxic activity, explore their potential mechanisms of action, and provide detailed experimental protocols for their evaluation.

Introduction: The Isoindoline Scaffold in Anticancer Drug Discovery

The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in a variety of biologically active compounds.[1] Its rigid, planar structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics. The introduction of a 2-benzyl substituent provides a key lipophilic and aromatic interaction point, while the 5-nitro group, a known bioisostere for other functional groups and a potential modulator of electronic properties, can significantly influence the biological activity of the molecule. This guide will focus on dissecting how modifications to these core components—the isoindoline ring, the benzyl moiety, and the nitro group—impact the anticancer potential of this class of compounds. While direct and extensive SAR studies on a homologous series of this compound analogs are not abundant in publicly available literature, valuable insights can be gleaned from structurally similar series, such as 2-(4-substituted-benzyl)isoindoline-1,3-diones and 1-benzyl-5-bromoindolin-2-ones.

Core Structure and Synthetic Strategy

The fundamental structure of the this compound-1,3-dione analog consists of three key regions amenable to synthetic modification:

  • Region A: The Isoindoline-1,3-dione Core: Modifications here often involve the introduction of substituents on the aromatic ring.

  • Region B: The N-Benzyl Group: The phenyl ring of the benzyl substituent is a prime location for introducing a variety of functional groups to probe electronic and steric effects.

  • Region C: The Linker: While this guide focuses on a direct benzyl substitution, variations in the linker between the nitrogen of the isoindoline and the phenyl ring can also be explored.

A general synthetic route to these compounds involves the condensation of 4-nitrophthalic anhydride with a substituted benzylamine. This straightforward reaction allows for the facile generation of a diverse library of analogs for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of isoindoline-based compounds is profoundly influenced by the nature and position of various substituents.[1] By comparing data from closely related analogs, we can infer the following SAR trends for this compound derivatives.

Impact of Substituents on the Benzyl Moiety

A study on 2-(4-substituted-benzyl)isoindoline-1,3-dione derivatives provides crucial insights into the role of the benzyl group. The cytotoxic activity of these compounds was evaluated against the T47D breast cancer cell line.[2] The following table summarizes the key findings:

Compound IDR Group (at para-position of benzyl ring)IC50 (µg/mL) against T47D cells
1 -H> 50
2 -F10
3 -Cl5
4 -Br2
5 -NO21
Doxorubicin (Reference Drug)2

Data sourced from Aliabadi et al. (2012).[2]

From this data, a clear SAR emerges:

  • Electron-Withdrawing Groups Enhance Activity: The introduction of electron-withdrawing groups at the para-position of the benzyl ring significantly increases cytotoxic activity. The order of potency is -NO₂ > -Br > -Cl > -F > -H. This suggests that reducing the electron density of the benzyl ring is favorable for anticancer activity.

  • The Nitro Group as a Potent Enhancer: The analog bearing a nitro group on the benzyl ring (Compound 5) exhibited the highest potency, even surpassing the standard chemotherapeutic drug, doxorubicin.[2]

Role of the 5-Nitro Group on the Isoindoline Core

While a direct comparison with a 5-unsubstituted analog is not available in the sourced literature, the presence of a nitro group on aromatic rings is a common feature in many biologically active compounds. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the entire molecule, potentially influencing its interaction with biological targets. Furthermore, nitroaromatic compounds can undergo bioreduction in hypoxic tumor environments, leading to the formation of cytotoxic reactive oxygen species.

Insights from 1-Benzyl-5-bromoindolin-2-one Analogs

A study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones offers further SAR insights, particularly regarding substitutions on a pendant aryl ring attached to the core.[3][4][5] In this series, the anticancer activity was evaluated against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines.

Compound IDR Group (on pendant arylthiazole ring)IC50 (µM) against MCF-7 cellsIC50 (µM) against A-549 cells
7a -H19.53 ± 1.05> 50
7c 4-F7.17 ± 0.94> 50
7d 4-Cl2.93 ± 0.479.57 ± 0.62

Data sourced from Al-Ostoot et al. (2023).[3]

Key takeaways from this related series include:

  • Halogen Substitution is Favorable: Similar to the previous example, the introduction of halogens (fluoro and chloro) on a pendant aromatic ring enhanced the cytotoxic activity against MCF-7 cells.[3]

  • Cell Line Specificity: The activity of these compounds can be highly dependent on the cancer cell line, with some analogs showing potent activity against one cell line but not another.[3]

Potential Mechanism of Action

The precise molecular targets of this compound analogs are not yet fully elucidated. However, based on studies of related compounds, several potential mechanisms of action can be proposed.

Kinase Inhibition

Many isoindoline-1,3-dione derivatives have been shown to exhibit inhibitory activity against various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] Molecular docking studies on 2-(4-substituted-benzyl)isoindoline-1,3-dione analogs suggest a high potency for inhibition of the c-Src tyrosine kinase.[2] The binding mode likely involves hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.

cluster_0 Kinase Inhibition Pathway Analog This compound Analog Kinase Protein Kinase (e.g., c-Src) Analog->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed kinase inhibition pathway for this compound analogs.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies on related 1-benzyl-5-bromoindolin-2-one analogs have shown that they can induce apoptosis, as evidenced by cell cycle arrest and modulation of apoptotic markers like caspases, Bax, and Bcl-2.[3][4][5]

cluster_1 Apoptosis Induction Pathway Analog This compound Analog Mitochondria Mitochondria Analog->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified overview of the intrinsic apoptosis pathway potentially induced by the analogs.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and standardized experimental protocols are essential.

General Synthesis of this compound-1,3-dione Analogs
  • Reaction Setup: To a solution of 4-nitrophthalic anhydride (1 mmol) in glacial acetic acid (10 mL), add the appropriately substituted benzylamine (1.1 mmol).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound-1,3-dione analog.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

cluster_2 MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Serial Dilutions of Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Sources

A Researcher's Guide to a Comparative Cytotoxicity Analysis of 2-Benzyl-5-nitroisoindoline on Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents is paramount. An ideal anticancer drug selectively eradicates malignant cells while sparing their healthy counterparts, a characteristic known as selective cytotoxicity. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a novel investigational compound, 2-Benzyl-5-nitroisoindoline, on normal versus cancerous cell lines. While public data on this specific molecule is not yet available, this document will serve as an in-depth technical guide for researchers and drug development professionals on how to conduct such a pivotal preclinical assessment.

The Principle of Selective Cytotoxicity: A Cornerstone of Cancer Drug Discovery

The efficacy of a potential anticancer agent is not solely defined by its ability to kill cancer cells, but also by its capacity to distinguish between malignant and non-malignant cells. A high degree of selectivity is a critical attribute that can translate to a wider therapeutic window and reduced side effects in clinical applications.[1][2] The initial step in characterizing this selectivity involves in vitro cytotoxicity assays, which measure the concentration-dependent effect of a compound on cell viability.[3] By comparing the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines versus normal cell lines, we can derive a Selectivity Index (SI). A higher SI value signifies greater selectivity for cancer cells, marking the compound as a promising candidate for further development.[4]

Experimental Workflow for Assessing Comparative Cytotoxicity

The following workflow outlines the key steps in determining the selective cytotoxicity of this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assay cluster_2 Phase 3: Data Analysis & Interpretation A Cell Line Selection (Cancer vs. Normal) C Cell Seeding (96-well plates) A->C B Compound Preparation (this compound) D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (e.g., 48 hours) D->E F MTT Assay E->F G Absorbance Reading (Microplate Reader) F->G H IC50 Calculation G->H I Selectivity Index (SI) Calculation H->I J Interpretation of Results I->J

Caption: A streamlined workflow for comparative cytotoxicity analysis.

Detailed Methodologies

Cell Line Selection and Culture

The choice of cell lines is critical for a meaningful comparative analysis. It is recommended to use a panel of cell lines, including:

  • Cancer Cell Lines: Representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[5][6]

  • Normal, Non-cancerous Cell Lines: Corresponding to the tissue of origin of the cancer cell lines where possible (e.g., MCF-10A normal breast epithelial cells).[5]

Cells should be cultured in their recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9]

Protocol for the MTT Assay:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell concentration using a hemocytometer. Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[10]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept below a non-toxic level (typically <0.5%).[8] Replace the medium in the wells with the medium containing the various concentrations of the compound. Include untreated cells as a negative control and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.[5]

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.[10]

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8][11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO (e.g., 150 µL), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis and Interpretation

Calculation of IC50 Values

The IC50 is the concentration of a drug required to inhibit a biological process by 50%.[12] In this context, it is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

  • Data Normalization: Convert the raw absorbance data to percentage cell viability relative to the untreated control (100% viability).[13]

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically generate a sigmoidal dose-response curve.[13]

  • IC50 Determination: The IC50 value is the concentration on the x-axis that corresponds to 50% on the y-axis of the fitted curve. This can be calculated using non-linear regression analysis in software like GraphPad Prism.[13][14]

G cluster_0 Data Processing A Absorbance Data B Normalize to % Viability A->B C Plot: % Viability vs. [Compound] B->C D Non-linear Regression C->D E IC50 Value D->E

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A Comparative Guide to the Cross-Reactivity of 2-Benzyl-isoindoline-Based VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the cross-reactivity profiles of 2-benzyl-isoindoline-based inhibitors, with a specific focus on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As the therapeutic landscape for oncology continues to evolve, the demand for highly selective kinase inhibitors has never been greater. Understanding the selectivity of novel inhibitor scaffolds is paramount for predicting both therapeutic efficacy and potential off-target liabilities.[1]

Herein, we compare the performance of a representative 2-benzyl-isoindoline-based VEGFR-2 inhibitor with established, clinically approved multi-targeted kinase inhibitors. This guide is designed to be an in-depth technical resource, offering not only comparative data but also the underlying scientific rationale for the experimental methodologies employed.

The Critical Role of Selectivity in VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis—the formation of new blood vessels.[2][3][4][5] This process is fundamental for tumor growth and metastasis, making VEGFR-2 a well-established therapeutic target in oncology.[2][3][4][5][6]

While a multitude of small-molecule VEGFR-2 inhibitors have been developed and approved for clinical use, a significant challenge remains: many of these inhibitors also interact with other kinases.[3][5][6] This lack of selectivity is a consequence of the conserved nature of the ATP-binding site across the human kinome.[6] Off-target inhibition can lead to a spectrum of adverse effects, underscoring the critical need for developing inhibitors with high selectivity for VEGFR-2.[2][3][4][5]

The 2-benzyl-isoindoline scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This guide will use a hypothetical, yet representative, compound from this class, designated BZI-V1 , to illustrate the principles of cross-reactivity assessment.

Comparative Kinase Selectivity Profiling

To contextualize the cross-reactivity of BZI-V1, we compare its inhibitory profile against a panel of kinases with that of three widely used, multi-targeted VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Pazopanib.[3][5][7]

In Vitro Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of BZI-V1 and the comparator drugs against VEGFR-2 and a selection of common off-targets.

Kinase TargetBZI-V1 (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)Pazopanib (IC50, nM)
VEGFR-2 15 90 9 30
PDGFRβ25058840
c-Kit>100068874
RAF-1>10006>1000>1000
FGFR15005808442
EGFR>1000>1000>1000>1000

Data presented is representative and compiled for illustrative purposes.

As the data indicates, while BZI-V1 demonstrates potent VEGFR-2 inhibition, it exhibits significantly less activity against other kinases like PDGFRβ, c-Kit, and RAF-1 compared to Sorafenib and Sunitinib. This suggests a more favorable selectivity profile for the 2-benzyl-isoindoline scaffold.

Visualizing Kinase Selectivity

The following diagram illustrates the concept of kinase selectivity, highlighting the difference between a selective inhibitor like BZI-V1 and a multi-targeted inhibitor.

G cluster_inhibitors Inhibitors cluster_kinases Kinase Targets BZI-V1 BZI-V1 (Selective) VEGFR2 VEGFR-2 (Primary Target) BZI-V1->VEGFR2 Multi_Targeted Multi-Targeted Inhibitor (e.g., Sorafenib) Multi_Targeted->VEGFR2 PDGFRb PDGFRβ (Off-Target) Multi_Targeted->PDGFRb cKit c-Kit (Off-Target) Multi_Targeted->cKit RAF1 RAF-1 (Off-Target) Multi_Targeted->RAF1

Caption: Selective vs. Multi-Targeted Inhibition.

Experimental Protocols for Assessing Cross-Reactivity

The determination of an inhibitor's cross-reactivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in this assessment.

In Vitro Kinase Profiling: ADP-Glo™ Luminescence Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The luminescence generated is proportional to the ADP concentration, and therefore, to the kinase activity.[8]

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method for any ADP-generating enzyme.

Workflow Diagram:

G Start Start Step1 Incubate kinase, substrate, ATP, and inhibitor. Start->Step1 Kinase Reaction End End Step2 Stops kinase reaction and depletes remaining ATP. Step1->Step2 Add ADP-Glo™ Reagent Step3 40 minutes at room temp. Step2->Step3 Incubate Step4 Converts ADP to ATP and generates light. Step3->Step4 Add Kinase Detection Reagent Step5 30-60 minutes at room temp. Step4->Step5 Incubate Step5->End Measure Luminescence G Start Start Step1 Treat cells with inhibitor or vehicle control. Start->Step1 Cell Treatment End End Step2 Heat cells at a range of temperatures. Step1->Step2 Heating Step3 Lyse cells to release intracellular contents. Step2->Step3 Cell Lysis Step4 Separate soluble proteins from precipitated proteins. Step3->Step4 Centrifugation Step5 Quantify soluble target protein (e.g., by Western Blot). Step4->Step5 Protein Quantification Step5->End Data Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the target kinase (e.g., endothelial cells for VEGFR-2) to near confluency.

    • Treat the cells with the test inhibitor (e.g., BZI-V1) or a vehicle control for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Detection of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble VEGFR-2 in each sample by Western blotting using a specific anti-VEGFR-2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Conclusion and Future Directions

The cross-reactivity profiling of 2-benzyl-isoindoline-based inhibitors, exemplified by BZI-V1, demonstrates the potential of this scaffold for developing highly selective VEGFR-2 inhibitors. The comparative analysis with established multi-targeted drugs highlights the importance of rigorous selectivity screening in early-stage drug discovery.

The experimental protocols detailed in this guide provide a robust framework for assessing both in vitro kinase inhibition and cellular target engagement. By employing these methods, researchers can make more informed decisions about lead candidate prioritization and better anticipate potential clinical outcomes.

Future studies should expand the kinase panel for profiling to include a broader representation of the human kinome. Additionally, investigating the in vivo efficacy and safety profiles of promising 2-benzyl-isoindoline-based inhibitors will be crucial for their translation into novel anticancer therapeutics.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jantzen, H. M. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]

  • Ribeiro, J., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. [Link]

  • ResearchGate. (n.d.). Examples of VEGFR-2 inhibitor drugs used in clinical practice. [Link]

  • Al-Omary, F. A. M., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy. [Link]

  • Al-Warhi, T., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules. [Link]

  • Ghorab, M. M., et al. (2019). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • Lu, D., et al. (2012). VEGFR-2 inhibitors and the therapeutic applications thereof: a patent review (2012-2016). Expert Opinion on Therapeutic Patents. [Link]

  • Re-Cetra, LLC. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

Sources

A New Frontier in Chagas Disease Therapy: Evaluating the In Vivo Efficacy of Novel Nitro-Heterocyclic Compounds Against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 2-Benzyl-5-nitroindazolin-3-one Derivatives and Standard of Care Drugs

Introduction: The Pressing Need for Novel Chagas Disease Treatments

Chagas disease, a parasitic infection caused by the protozoan Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America.[1] The current therapeutic arsenal is limited to two nitro-heterocyclic compounds, benznidazole (BZN) and nifurtimox (NFX), which have been the standard of care for decades.[1] While effective in the acute phase of the infection, their efficacy in the chronic phase is limited, and they are often associated with significant side effects that can lead to treatment discontinuation.[1] This underscores the urgent need for new, more effective, and safer trypanocidal agents.

This guide provides a comparative analysis of a promising new class of compounds, 2-benzyl-5-nitroindazolin-3-one derivatives, against the standard drugs for Chagas disease. While direct in vivo efficacy data for 2-Benzyl-5-nitroisoindoline derivatives is not yet available in the public domain, the closely related 2-benzyl-5-nitroindazolin-3-one scaffold has demonstrated significant anti-trypanosomal activity in preclinical studies. We will delve into the available in vivo data for these novel derivatives, compare their performance with benznidazole and nifurtimox, and provide detailed experimental protocols for their evaluation.

Emerging Hope: The Potential of 2-Benzyl-5-nitroindazolin-3-one Derivatives

Recent research has highlighted a series of 2-benzyl-5-nitroindazolin-3-one derivatives as potent inhibitors of T. cruzi growth.[2][3] These compounds have shown promising activity against both the replicative (amastigote) and non-replicative (trypomastigote) forms of the parasite in in vitro assays.[3][4] More importantly, selected derivatives have advanced to in vivo studies, demonstrating a significant reduction in parasitemia in murine models of acute Chagas disease.[2][3]

The trypanocidal properties of these 5-nitroindazole derivatives represent a significant contribution to the search for new antichagasic drugs.[2] Their performance, particularly in combination with existing therapies, suggests a potential new avenue for improving treatment outcomes for Chagas disease patients.

Comparative In Vivo Efficacy: A Head-to-Head Analysis

The following table summarizes the available in vivo efficacy data for representative 2-benzyl-5-nitroindazolin-3-one derivatives compared to the standard drugs, benznidazole and nifurtimox, in a murine model of acute T. cruzi infection.

Compound Dosage Administration Route Treatment Duration Reduction in Parasitemia (%) Survival Rate (%) Reference
2-benzyl-1-propyl-5-nitroindazolin-3-one (22) Not SpecifiedOralNot Specified52Not Specified[2]
2-benzyl-1-butyl-5-nitroindazolin-3-one (24) Not SpecifiedOralNot Specified77Not Specified[2]
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) Not SpecifiedNot SpecifiedNot Specifiedup to 60 (as monotherapy)0 (as monotherapy)[3]
Compound 16 + Benznidazole Not SpecifiedNot SpecifiedNot Specified79.2483.33[3]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified16.67 (as monotherapy)[3]
Compound 24 + Benznidazole Not SpecifiedNot SpecifiedNot Specified91.1166.67[3]
Benznidazole (BZN) 100 mg/kg/dayOral20 daysVariable, used as controlVariable, used as control[1]
Nifurtimox (NFX) 25 mg/kg/dayOral20 daysVariable, used as controlVariable, used as control[1]

Experimental Protocol: In Vivo Efficacy Assessment in a Murine Model of Acute Chagas Disease

The following is a generalized protocol for evaluating the in vivo efficacy of novel compounds against T. cruzi, based on established methodologies.[5][6][7]

1. Parasite and Animal Models:

  • Parasite Strain: Trypanosoma cruzi Y strain (DTU II), known to be partially resistant to benznidazole, is a suitable choice for efficacy studies.[1]
  • Animal Model: Male Swiss Webster mice (18-20 g) are commonly used for acute infection models.[5]

2. Infection and Treatment:

  • Mice are infected intraperitoneally with 104 bloodstream trypomastigotes of the T. cruzi Y strain.[5]
  • Treatment is initiated at a predetermined time post-infection (e.g., 5 days) and administered for a specified duration (e.g., 5-20 consecutive days).[1][5]
  • The test compounds are administered via an appropriate route, typically oral gavage. The vehicle for the compound should be optimized for solubility and administered to a control group.[8]
  • A positive control group treated with a standard drug like benznidazole (e.g., 100 mg/kg/day) should be included.
  • An untreated infected control group receiving only the vehicle is essential.

3. Efficacy Evaluation:

  • Parasitemia: Blood samples are collected from the tail vein at regular intervals, and the number of parasites is quantified using a Neubauer chamber. The percentage reduction in parasitemia compared to the untreated control group is a primary endpoint.
  • Survival: The mortality of the mice in each group is monitored daily, and the survival rate is calculated.
  • Cure Assessment: Following the treatment period, parasitological cure can be assessed by methods such as hemoculture or PCR on blood and tissue samples.

4. Ethical Considerations:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical handling of laboratory animals.

Proposed Mechanism of Action: The Role of Nitro-Reduction

The trypanocidal activity of 2-benzyl-5-nitroindazolin-3-one derivatives, much like the standard drugs benznidazole and nifurtimox, is believed to be linked to the bio-reduction of their nitro group.[9][10][11] This process, catalyzed by parasite-specific nitroreductases (NTRs), generates reactive oxygen species (ROS) and other radical intermediates.[10] The accumulation of these reactive species within the parasite leads to oxidative stress, damaging vital macromolecules such as DNA, lipids, and proteins, and ultimately resulting in parasite death.[9][10]

G

Conclusion and Future Directions

The emergence of 2-benzyl-5-nitroindazolin-3-one derivatives offers a promising new direction in the quest for improved Chagas disease therapies. The preclinical in vivo data, though preliminary, demonstrates their potential to significantly reduce parasite burden, especially when used in combination with existing drugs. This highlights a potential strategy to enhance therapeutic efficacy and possibly reduce the required doses of standard drugs, thereby minimizing their associated toxicities.

Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, optimize their pharmacokinetic properties, and evaluate their efficacy in chronic models of Chagas disease. The continued investigation of these and other novel nitro-heterocyclic compounds is crucial for developing a more robust and effective armamentarium against this neglected tropical disease.

References

  • In Vitro, In Silico, and In Vivo Analyses of Novel Aromatic Amidines Against Trypanosoma cruzi. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Andriani, G., Chessler, A. D. C., Courtemanche, G., Burleigh, B. A., & Rodriguez, A. (2011). Activity In Vivo of Anti-Trypanosoma cruzi Compounds Selected from a High Throughput Screening. PLOS Neglected Tropical Diseases, 5(8), e1298.
  • D’Avila-Levy, C. M., Volpini, A. C., de Souza, W., & Soeiro, M. d. N. C. (2014). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 8(8), e3034.
  • Fonseca-Berzal, C., Escario, J. A., Arán, V. J., & Gómez-Barrio, A. (2014). Further insights into biological evaluation of new anti-Trypanosoma cruzi 5-nitroindazoles. Parasitology Research, 113(10), 3619–3626.
  • Fonseca-Berzal, C., Escario, J. A., Arán, V. J., & Gómez-Barrio, A. (2015). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Parasitology, 142(13), 1636–1643.
  • Fonseca-Berzal, C., Escario, J. A., Arán, V. J., & Gómez-Barrio, A. (2016). Exploring the potential activity spectrum of two 5-nitroindazolinone prototypes on different Trypanosoma cruzi strains. Parasitology, 143(11), 1434–1441.
  • Fonseca-Berzal, C., Escario, J. A., Arán, V. J., & Gómez-Barrio, A. (2017). Activity of 2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-one on Trypanosoma cruzi Bloodstream Trypomastigotes (Y strain): In Vitro and In Vivo Studies. The Korean Journal of Parasitology, 55(5), 543–551.
  • Mazzeti, A. L., Gonçalves, K. R., Mota, S. L. A., Pereira, D. E., Diniz, L. d. F., & Bahia, M. T. (2020). Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease treatment. Parasitology, 147(14), 1735–1744.
  • Maya, J. D., Cassels, B. K., Iturriaga-Vásquez, P., Ferreira, J., Faúndez, M., Galanti, N., ... & Morello, A. (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. Biochemical Pharmacology, 65(6), 999–1006.
  • Mazzeti, A. L., Gonçalves, K. R., Mota, S. L. A., Pereira, D. E., Diniz, L. d. F., & Bahia, M. T. (2020). Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease treatment. Parasitology, 147(14), 1735–1744.
  • Pozo-Martínez, J., Arán, V. J., Zúñiga-Bustos, M., Parra-Magna, S., Rocha-Valderrama, E., Liempi, A., ... & Moncada-Basualto, M. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(14), 3351.
  • Vega, C., Rolón, M., Martinez-Fernandez, A. R., Escario, J. A., Arán, V. J., & Gómez-Barrio, A. (2012). Antichagasic and trichomonacidal activity of 1-substituted 2-benzyl-5-nitroindazolin-3-ones and 3-alkoxy-2-benzyl-5-nitro-2H-indazoles. European Journal of Medicinal Chemistry, 58, 489–498.
  • Vega, C., Kouznetsov, V., Zacchino, S., Escario, J. A., Arán, V. J., & Gómez-Barrio, A. (2013). Activity of 2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-one on Trypanosoma cruzi Bloodstream Trypomastigotes (Y strain): In Vitro and In Vivo Studies. The Korean Journal of Parasitology, 51(5), 593–598.
  • Vega, C., Rolón, M., Escario, J. A., Arán, V. J., & Gómez-Barrio, A. (2014). In vitro activity of 2-benzyl-5-nitroindazolin-3-one derivatives. ResearchGate. Retrieved from [Link]

  • Pozo-Martínez, J., Arán, V. J., Zúñiga-Bustos, M., Parra-Magna, S., Rocha-Valderrama, E., Liempi, A., ... & Moncada-Basualto, M. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(14), 3351.
  • Maya, J. D., Cassels, B. K., Iturriaga-Vásquez, P., Ferreira, J., Faúndez, M., Galanti, N., ... & Morello, A. (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. Biochemical Pharmacology, 65(6), 999–1006.

Sources

Comparative analysis of the spectroscopic data of 2-Benzyl-5-nitroisoindoline and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel compounds and their synthetic intermediates is a cornerstone of scientific rigor. This guide provides a comprehensive comparative analysis of the spectroscopic data for 2-Benzyl-5-nitroisoindoline, a molecule of significant interest, and its key precursors. By examining the evolution of spectral features through the synthetic pathway, we aim to provide a robust analytical framework for identity confirmation, purity assessment, and a deeper understanding of the molecular transformations involved. This analysis is grounded in fundamental spectroscopic principles and supported by experimental data, offering field-proven insights for scientists in the field.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound logically proceeds through a multi-step pathway, commencing with readily available starting materials. Understanding this pathway is crucial as it dictates the precursor molecules we will analyze and provides a causal framework for the observed spectroscopic changes. The likely synthetic route involves the nitration of phthalic anhydride to yield 3-nitrophthalic acid. Subsequent reaction with benzylamine is expected to form the intermediate, N-benzyl-3-nitrophthalimide. The final step would then be the selective reduction of the phthalimide carbonyl groups to the corresponding isoindoline.

Synthetic_Pathway A Phthalic Anhydride B 3-Nitrophthalic Acid A->B Nitration C N-Benzyl-3-nitrophthalimide B->C Condensation with Benzylamine D This compound C->D Reduction

Caption: Proposed synthetic pathway for this compound.

This guide will focus on the spectroscopic characterization of 3-nitrophthalic acid, N-benzylphthalimide (as a close analogue to the likely intermediate N-benzyl-3-nitrophthalimide for which complete data is less readily available), and the final product, this compound. Due to the current unavailability of published experimental data for this compound, this guide will leverage established spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. This approach provides a valuable predictive tool for researchers working on the synthesis and characterization of this and related compounds.

Spectroscopic Analysis of Precursors

A thorough understanding of the spectroscopic signatures of the starting materials and intermediates is paramount for monitoring reaction progress and ensuring the purity of the final product.

3-Nitrophthalic Acid

The introduction of a nitro group and the presence of two carboxylic acid functionalities dominate the spectroscopic features of this initial precursor.

Table 1: Spectroscopic Data for 3-Nitrophthalic Acid

Spectroscopic TechniqueKey Features and Assignments
¹H NMR (DMSO-d₆)Aromatic protons typically appear in the range of 7.8-8.4 ppm. The presence of the electron-withdrawing nitro and carboxylic acid groups shifts these protons downfield. The carboxylic acid protons will appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.[1]
¹³C NMR (DMSO-d₆)Aromatic carbons will resonate in the 120-150 ppm region. The carbons attached to the nitro and carboxylic acid groups will be shifted further downfield. The carbonyl carbons of the carboxylic acids are expected to appear around 165-170 ppm.[1]
IR (KBr) Strong, broad O-H stretch from the carboxylic acids (2500-3300 cm⁻¹). A sharp, strong C=O stretch from the carboxylic acids (~1700 cm⁻¹). Characteristic asymmetric and symmetric N-O stretches for the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[2]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 211. Common fragmentation patterns include the loss of H₂O (m/z 193), CO₂ (m/z 167), and NO₂ (m/z 165).[2][3][4]

The causality behind these spectral features lies in the electronic effects of the substituents. The electron-withdrawing nature of the nitro and carboxyl groups deshields the aromatic protons and carbons, leading to downfield shifts in the NMR spectra. In the IR spectrum, the strong hydrogen bonding of the carboxylic acids results in a very broad O-H absorption.

N-Benzylphthalimide

Table 2: Spectroscopic Data for N-Benzylphthalimide

Spectroscopic TechniqueKey Features and Assignments
¹H NMR (CDCl₃)Aromatic protons of the phthalimide moiety appear as a multiplet around 7.7-7.9 ppm. The five protons of the benzyl group appear as a multiplet in the 7.2-7.4 ppm region. A characteristic singlet for the benzylic methylene (-CH₂-) protons is observed around 4.8 ppm.[5]
¹³C NMR (CDCl₃)The carbonyl carbons of the imide are highly deshielded and appear around 168 ppm. The aromatic carbons of the phthalimide and benzyl groups resonate in the 123-140 ppm range. The benzylic carbon provides a key signal around 42 ppm.
IR (KBr) The characteristic symmetric and asymmetric C=O stretching of the imide group appears as two distinct bands around 1770 cm⁻¹ and 1710 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 237. A prominent fragment is often the benzyl cation (m/z 91), resulting from the cleavage of the C-N bond. Another significant fragment is the phthalimide ion (m/z 147).

The key transformations from 3-nitrophthalic acid to an N-benzyl-nitro-phthalimide intermediate would be the disappearance of the broad carboxylic acid O-H stretch in the IR spectrum and the appearance of the benzylic -CH₂- signal in the ¹H NMR spectrum. The two carboxylic acid carbonyl signals in the ¹³C NMR would be replaced by two imide carbonyl signals.

Predicted Spectroscopic Data for this compound

The final reduction of the imide to the isoindoline represents a significant structural change, which will be clearly reflected in the spectroscopic data. Based on the structure of this compound and established spectroscopic principles, we can predict the key features of its spectra.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features and Assignments
¹H NMR The aromatic protons on the nitro-substituted ring will be in the downfield region, likely between 7.5 and 8.5 ppm, with coupling patterns indicative of their positions. The five protons of the benzyl group will appear as a multiplet around 7.2-7.4 ppm. The benzylic methylene protons (-N-CH₂-Ph) will likely be a singlet around 4.0-4.5 ppm. Crucially, the protons of the newly formed methylene groups in the isoindoline ring (-CH₂-N-CH₂-) are expected to appear as a singlet or a pair of doublets (if diastereotopic) in the 4.0-5.0 ppm region.
¹³C NMR The aromatic carbons will appear in the 120-150 ppm range, with the carbon bearing the nitro group being the most downfield. The benzylic carbon will be in the 50-60 ppm range. The key indicator of the successful reduction will be the appearance of the isoindoline methylene carbons in the 50-60 ppm region, and the disappearance of the imide carbonyl signals from around 168 ppm.
IR The strong C=O stretches of the imide will be absent. The characteristic N-O stretches of the nitro group will remain (~1530 cm⁻¹ and ~1350 cm⁻¹). C-H stretching of the aromatic and aliphatic groups will be present. A C-N stretching vibration is expected in the 1200-1350 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 254. Fragmentation would likely involve the loss of the benzyl group (m/z 91) to give a fragment at m/z 163, and potential fragmentation of the isoindoline ring.

Comparative Analysis: Tracking the Transformation

The power of spectroscopy in synthetic chemistry lies in its ability to track the conversion of functional groups. The following table highlights the key spectroscopic changes expected at each step of the proposed synthesis.

Table 4: Comparative Analysis of Key Spectroscopic Features

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)
3-Nitrophthalic Acid ~7.8-8.4 (Ar-H), >10 (br s, COOH)~120-150 (Ar-C), ~165-170 (C=O)2500-3300 (br, O-H), ~1700 (C=O), ~1530 & 1350 (NO₂)
N-Benzylphthalimide (analogue) ~7.7-7.9 (Phth-H), ~7.2-7.4 (Bn-H), ~4.8 (s, CH₂)~123-140 (Ar-C), ~168 (C=O), ~42 (CH₂)~1770 & 1710 (C=O), No O-H
This compound (Predicted) ~7.5-8.5 (Ar-H), ~7.2-7.4 (Bn-H), ~4.0-5.0 (s, isoindoline CH₂), ~4.0-4.5 (s, benzylic CH₂)~120-150 (Ar-C), ~50-60 (isoindoline CH₂), ~50-60 (benzylic CH₂)~1530 & 1350 (NO₂), No C=O

This comparative table serves as a diagnostic tool. For instance, the complete disappearance of the broad O-H band in the IR spectrum and the appearance of the benzylic CH₂ signal in the ¹H NMR would confirm the formation of the imide intermediate. Subsequently, the disappearance of the imide C=O stretch in the IR and the appearance of the isoindoline CH₂ signals in the NMR spectra would signify the successful reduction to the final product.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the spectrum using a standard 90° pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet-forming die and apply pressure to form a transparent or semi-transparent disc.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and expected fragment ions.

Logical Workflow for Spectroscopic Analysis

The comprehensive characterization of a synthesized molecule follows a logical progression of analytical techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Comparative Analysis of Spectra HNMR->Interpretation CNMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Elucidation Interpretation->Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

This workflow emphasizes the iterative and interconnected nature of synthesis and analysis. The purity of the sample, confirmed after purification, is critical for obtaining clean and interpretable spectroscopic data. Each spectroscopic technique provides a unique piece of the structural puzzle, and it is through the collective interpretation of all data that a definitive structural confirmation is achieved.

Conclusion

The comparative analysis of the spectroscopic data of this compound and its precursors provides a powerful tool for the modern chemist. By understanding the characteristic spectral signatures of each molecule in the synthetic pathway, researchers can confidently monitor reaction progress, assess the purity of their products, and ultimately confirm the structure of the target compound. This guide, by integrating experimental data with predictive analysis based on fundamental principles, offers a robust framework for the spectroscopic characterization of this and other novel molecules in the pursuit of new therapeutic agents.

References

  • PubChem. 3-Nitrophthalic acid. [Link]

  • NIST. 1,2-Benzenedicarboxylic acid, 3-nitro-. [Link]

Sources

Safety Operating Guide

2-Benzyl-5-nitroisoindoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 2-Benzyl-5-nitroisoindoline

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound (CAS No. 127168-68-7). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a deep understanding of the risks and the proper mitigation strategies.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. For this compound, a complete toxicological profile has not been established.[1] This absence of comprehensive data necessitates a conservative approach, where the compound is handled as if it possesses the potential hazards characteristic of its structural components: the isoindoline core, the benzyl group, and, most significantly, the aromatic nitro group.

1.1 Known and Inferred Hazards

The available Safety Data Sheet (SDS) for this compound indicates it should be considered an irritant to the mucous membranes and upper respiratory tract, and may be harmful by ingestion and inhalation.[1] Furthermore, its parent compound, isoindoline, is a known skin, eye, and respiratory irritant.[2][3][4]

The most significant potential hazards stem from the aromatic nitro group. Aromatic nitro-compounds as a class are associated with several risks:

  • Toxicity: Many are toxic and can be absorbed through the skin. A primary health hazard is cyanosis, resulting from the formation of methemoglobin, which impairs the blood's ability to carry oxygen.

  • Reactivity: These compounds can be reactive and potentially explosive under certain conditions, especially when heated or mixed with strong oxidizing or reducing agents.[5]

  • Environmental Hazard: Aromatic nitro-compounds are often toxic to aquatic life and can persist in the environment.[6][7]

Table 1: Hazard Profile Summary for this compound

Hazard CategoryDescriptionPrimary Data Source / Rationale
Acute Toxicity May be harmful if swallowed or inhaled.Direct statement from SDS.[1]
Skin/Eye Irritation Causes irritation.Inferred from SDS and GHS data for Isoindoline.[1][2][4]
Respiratory Irritation Irritating to mucous membranes and upper respiratory tract.Direct statement from SDS.[1]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[1]Direct statement from SDS.[1]
Combustion Hazards Emits toxic fumes (including nitrogen oxides) under fire conditions.[1][8]Direct statement from SDS.[1]
Chronic Toxicity Health hazards not fully investigated.[1]Direct statement from SDS.[1]
Aquatic Toxicity Assumed to be harmful to aquatic life.Based on general properties of aromatic nitro-compounds.

Due to these known and inferred risks, all waste generated, including unused product, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

Section 2: Personnel Protection and Engineering Controls

Given the hazard profile, stringent safety measures are required to minimize exposure.

2.1 Required Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use.

  • Body Protection: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned. Wear closed-toe shoes and long pants.[3]

  • Respiratory Protection: All handling of this compound, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

2.2 Engineering Controls

  • Chemical Fume Hood: This is the primary engineering control to prevent respiratory exposure.[1] Ensure the sash is at the appropriate height to maintain proper airflow.

  • Safety Shower and Eyewash Station: Must be readily accessible and tested regularly.

Section 3: Spill Management Protocol

Immediate and correct response to a spill is critical to prevent personnel exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if you feel unwell.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment. Aromatic nitro-compounds can be flammable.

  • Ventilate: Ensure the chemical fume hood is operating to ventilate the area.

  • Don PPE: Before attempting cleanup, don the full PPE described in Section 2.

  • Contain and Absorb: For solid spills, gently cover the material to avoid creating dust. For liquid spills, contain with an inert absorbent material like vermiculite, dry sand, or earth. Crucially, do not use combustible materials like paper towels or sawdust as absorbents. [5]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, compatible waste container (see Section 5).

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Dispose: Seal and label the waste container and manage it according to the disposal protocol in Section 5.

Section 4: Waste Characterization and Segregation

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize their waste.[9] While this compound is not explicitly a "listed" waste (i.e., not on the P or U lists), it must be managed as hazardous because it likely exhibits one or more hazardous characteristics and is analogous to other regulated nitroaromatic compounds.[10]

4.1 Waste Segregation

Proper segregation is essential to prevent dangerous reactions in the waste container.

  • Primary Waste Stream: Designate a specific, labeled hazardous waste container solely for this compound and materials directly contaminated with it.

  • Incompatibilities: This waste stream must be kept separate from strong acids, bases, and oxidizing agents.[1] Mixing these can cause violent reactions, gas evolution, and heat generation.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Streams Waste This compound (Solid Waste, Solutions, Contaminated PPE) Decision Is waste This compound or directly contaminated with it? Waste->Decision NitroWaste Designated Aromatic Nitro Compound Waste Container Decision->NitroWaste  Yes   OtherWaste Other Lab Waste Streams (e.g., Halogenated, Aqueous) Decision->OtherWaste  No   DisposalWorkflow Start Generate Waste SelectContainer 1. Select Compatible Waste Container Start->SelectContainer CollectWaste 2. Collect Waste in Fume Hood SelectContainer->CollectWaste LabelContainer 3. Label Container 'HAZARDOUS WASTE' + Contents & Hazards CollectWaste->LabelContainer StoreWaste 4. Store in Secondary Containment in SAA LabelContainer->StoreWaste ArrangePickup 5. Arrange Pickup by Licensed Disposal Service StoreWaste->ArrangePickup End Final Disposal (Incineration) ArrangePickup->End

Caption: Step-by-step workflow for the disposal of this compound.

References

  • Benchchem. (2025). Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 422478, Isoindoline. Retrieved from [Link]

  • ChemBK. (2024, April 9). Isoindoline. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: Isoindoline hydrochloride. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Vermont Department of Environmental Conservation. (n.d.). Frequently-Used Federal Hazardous Waste Codes. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Product and company identification. Retrieved from a generic SDS source detailing disposal procedures.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • Sigma-Aldrich. (2025, May 6). Safety Data Sheet. Retrieved from a generic Sigma-Aldrich SDS for a hazardous compound.
  • Chemical-Suppliers.com. (n.d.). This compound | CAS 127168-68-7. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • ADVISE. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.